4-Phenylbutanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRGTVSKOPUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171404 | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18328-11-5 | |
| Record name | 4-Phenylbutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenylbutanal (CAS 18328-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 4-phenylbutanal (CAS: 18328-11-5), a versatile aldehyde with applications in fragrance, flavor, and as a key intermediate in organic synthesis. This document collates its physicochemical properties, detailed spectroscopic data (NMR, IR, and MS), established synthesis protocols, and an exploration of its potential biological activities, including its putative role in modulating key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and experimental methodologies are detailed to facilitate replication. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, also known as benzenebutanal or γ-phenylbutyraldehyde, is an organic compound with a phenyl group attached to a four-carbon aldehyde chain.[1][2] It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1][2] Its solubility is limited in water but high in organic solvents, a property conferred by its hydrophobic phenyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18328-11-5 | [2] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, floral | [1][2] |
| Boiling Point | 243.3 °C at 760 mmHg | [4] |
| Melting Point | 45-48 °C (lit.) | [5] |
| Density | 0.971 g/cm³ | [4] |
| Flash Point | 115.9 °C | [5] |
| Refractive Index | 1.504 | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectroscopic Characterization
The structural elucidation of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.77 | Triplet (t) | 1H | Aldehyde H (-CHO) |
| ~7.32 - 7.18 | Multiplet (m) | 5H | Aromatic H's (C₆H₅) |
| ~2.66 | Triplet (t) | 2H | Benzylic CH₂ |
| ~2.45 | Doublet of Triplets (dt) | 2H | CH₂ adjacent to CHO |
| ~1.98 | Quintet (p) | 2H | Methylene CH₂ |
Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | Aldehyde C=O |
| ~141.0 | Quaternary Aromatic C |
| ~128.5 | Aromatic C-H |
| ~128.3 | Aromatic C-H |
| ~126.0 | Aromatic C-H |
| ~45.8 | CH₂ adjacent to CHO |
| ~35.0 | Benzylic CH₂ |
| ~27.5 | Methylene CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3025 | Medium | Aromatic C-H stretch |
| ~2925, ~2850 | Strong | Aliphatic C-H stretch |
| ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1725 | Strong | Aldehyde C=O stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that aids in its identification.
Table 5: GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 148 | ~20 | [M]⁺ (Molecular Ion) |
| 104 | 100 | [C₈H₈]⁺ (Styrene ion, from McLafferty rearrangement) |
| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~30 | [C₆H₅]⁺ (Phenyl ion) |
| 44 | ~60 | [C₂H₄O]⁺ (Acetaldehyde radical cation) |
Experimental Protocols
Synthesis of this compound via Swern Oxidation of 4-Phenylbutan-1-ol
This protocol describes a common and mild method for the synthesis of this compound.
Materials:
-
4-Phenylbutan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Addition funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 4-phenylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the flask. A thick white precipitate will form.
-
Allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds and acquire 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse program with a relaxation delay of 2-5 seconds and acquire 512-1024 scans.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy:
-
Record a background spectrum of the clean ATR crystal.
-
Apply a small drop of neat this compound liquid onto the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
GC-MS Analysis:
-
Inject a dilute solution of this compound in a suitable solvent (e.g., DCM) into a gas chromatograph coupled to a mass spectrometer.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250 °C and the transfer line to 280 °C.
-
Use a temperature program for the oven, for example, starting at 50 °C for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.
Biological Activity and Signaling Pathways
Recent studies suggest that this compound and its derivatives may possess interesting biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. While direct studies on this compound are emerging, research on structurally related compounds provides insights into its potential mechanisms of action, particularly through the modulation of the NF-κB and Nrf2 signaling pathways.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Chronic activation of this pathway is implicated in various inflammatory diseases. Some phenyl-substituted aldehydes have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory role for this compound.
Potential Activation of the Nrf2 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. The electrophilic nature of the aldehyde group in this compound could potentially activate the Nrf2 pathway by reacting with Keap1, the primary negative regulator of Nrf2.
Applications and Future Perspectives
This compound is a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[4] Its pleasant aroma also leads to its use in the fragrance and flavor industries.[1][2] The emerging evidence of its potential biological activities opens new avenues for research into its therapeutic applications, particularly in the context of inflammatory and neurodegenerative diseases. Further studies are warranted to fully elucidate the mechanisms of action of this compound and its derivatives on cellular signaling pathways.
Safety and Handling
This compound should be handled with care. It is classified as causing serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed characterization of this compound (CAS 18328-11-5), summarizing its key physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis and analysis have been presented to aid researchers in their work with this compound. Furthermore, the potential biological activities and involvement in crucial signaling pathways have been explored, highlighting promising areas for future research and development. The structured presentation of data and visual representations of complex processes aim to provide a valuable resource for the scientific community.
References
- 1. Antioxidant properties of 5-hydroxy-4-phenyl-butenolide via activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-4-phenylbutanal | C10H10O2 | CID 10877438 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzenebutanal and its Synonyms: 4-Phenylbutanal and 4-Phenylbutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenebutanal, also known as 4-phenylbutanal or 4-phenylbutyraldehyde, is an aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. Its structural motif, featuring a phenyl group separated from an aldehyde by a three-carbon chain, makes it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and spectroscopic characterization of benzenebutanal. Furthermore, it explores its potential biological activities, drawing parallels with its well-studied carboxylic acid analog, 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and endoplasmic reticulum (ER) stress modulator with neuroprotective properties.
Chemical and Physical Properties
Benzenebutanal is a colorless to pale yellow liquid with a characteristic floral, hyacinth-like odor. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenebutanal, 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde | [1] |
| CAS Number | 18328-11-5 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | 102-103 °C at 12 Torr | [1] |
| Density | 0.997 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5179 | [1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of benzenebutanal are crucial for researchers. The following sections outline common synthetic routes and purification methods.
Synthesis of this compound
Several synthetic strategies can be employed to prepare this compound. Two common methods are the oxidation of the corresponding alcohol and the hydroformylation of an alkene.
1. Oxidation of 4-Phenyl-1-butanol using Pyridinium Chlorochromate (PCC)
This method involves the oxidation of the primary alcohol, 4-phenyl-1-butanol, to the corresponding aldehyde using the mild oxidizing agent, pyridinium chlorochromate (PCC).[2][3]
-
Materials:
-
4-Phenyl-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 4-phenyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude this compound.
-
-
Expected Yield: High yields, typically in the range of 80-95%, are expected with this method.
2. Hydroformylation of Allylbenzene
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of allylbenzene can yield a mixture of 3-phenylpropanal and this compound.[4][5] The regioselectivity can be influenced by the choice of catalyst and ligands.
-
Materials:
-
Allylbenzene
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., triphenylphosphine)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Toluene (solvent)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve allylbenzene and the rhodium catalyst precursor in deoxygenated toluene.
-
Add the phosphine ligand. The ligand-to-metal ratio is a critical parameter for controlling selectivity.
-
Seal the autoclave, purge with nitrogen, and then pressurize with syngas to the desired pressure (e.g., 20-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified reaction time.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product, this compound, can be isolated from the reaction mixture by distillation.
-
-
Expected Yield: The yield and the ratio of linear (this compound) to branched (3-phenylpropanal) products are highly dependent on the reaction conditions and the catalyst system used.
Purification of this compound
Crude this compound obtained from synthesis can be purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[6][7][8]
-
Apparatus: A standard fractional distillation setup with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Procedure:
-
Place the crude this compound in a round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Gradually reduce the pressure inside the apparatus using a vacuum pump.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound at the corresponding pressure (e.g., 102-103 °C at 12 Torr).
-
Monitor the purity of the collected fractions by GC analysis.
-
Spectroscopic Data and Characterization
The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~9.7 ppm (triplet, 1H): Aldehydic proton (-CHO).
-
~7.1-7.3 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
-
~2.7 ppm (triplet, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
-
~2.4 ppm (quartet, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO).
-
~1.9 ppm (quintet, 2H): Methylene protons in the middle of the chain (-CH₂-CH₂-CH₂-).
-
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~202 ppm: Aldehydic carbonyl carbon (-CHO).
-
~141 ppm: Quaternary aromatic carbon attached to the butyl chain.
-
~128.5 ppm: Aromatic C-H carbons.
-
~126 ppm: Aromatic C-H carbon.
-
~45 ppm: Methylene carbon adjacent to the aldehyde group (-CH₂-CHO).
-
~35 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).
-
~26 ppm: Methylene carbon in the middle of the chain (-CH₂-CH₂-CH₂-).
-
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.[9]
-
Characteristic Absorption Bands (cm⁻¹):
-
~2820 and 2720 cm⁻¹: C-H stretch of the aldehyde group (Fermi doublets).
-
~1725 cm⁻¹: Strong C=O stretch of the aldehyde group.
-
~3080-3030 cm⁻¹: Aromatic C-H stretch.
-
~1600 and 1495 cm⁻¹: Aromatic C=C stretching vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 148.
-
Major Fragments:
-
m/z = 104: Loss of C₂H₄O (McLafferty rearrangement).
-
m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of compounds with a benzyl group.
-
m/z = 44: Fragment corresponding to [CH₂CHO]⁺.
-
-
Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the well-documented effects of its corresponding carboxylic acid, 4-phenylbutyric acid (4-PBA), provide a strong rationale for investigating its potential in similar pathways. 4-PBA is known to function as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[11][12][13][14]
Potential as an Endoplasmic Reticulum (ER) Stress Inhibitor
ER stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders.[15] 4-PBA has been shown to alleviate ER stress by improving protein folding and reducing the accumulation of misfolded proteins.[15] Given the structural similarity, it is plausible that this compound may also exhibit ER stress-modulating properties.
Potential as a Histone Deacetylase (HDAC) Inhibitor
HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones.[12] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and has emerged as a promising strategy in cancer therapy. 4-PBA is a known pan-HDAC inhibitor.[12][16] The aldehyde functional group in this compound could potentially interact with the active site of HDAC enzymes, suggesting a similar inhibitory activity.
Conclusion
This compound and its synonyms are versatile chemical entities with established applications and significant potential for further research and development, particularly in the pharmaceutical arena. This technical guide has provided a comprehensive overview of its properties, synthesis, and characterization, along with a prospective look into its biological activities based on the known pharmacology of its carboxylic acid analog. The detailed experimental protocols and spectroscopic data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working with this compound. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE2235466A1 - 3-Phenylpropanal and this compound prepn. - by hydroformylation of allylbenzenes using rhodium carbonyl complex catalysts - Google Patents [patents.google.com]
- 5. EP1719752A1 - Process for the hydroformylation of substituted allylbenzenes - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 8. Purification [chem.rochester.edu]
- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Reactivity of the Aldehyde Functional Group in 4-Phenylbutanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutanal, an aldehyde featuring a phenyl group separated from the carbonyl by a three-carbon chain, serves as a versatile intermediate in organic synthesis. The reactivity of its aldehyde functional group is central to its utility, participating in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the aldehyde moiety of this compound, including oxidation, reduction, nucleophilic additions (Wittig and Grignard reactions), and reactions involving the α-carbon (aldol and Knoevenagel condensations). Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to offer a practical resource for researchers in synthetic chemistry and drug development.
Introduction
The aldehyde functional group is a cornerstone of organic chemistry, characterized by a carbonyl center bonded to a hydrogen atom and an R group. In this compound, the R group is a 3-phenylpropyl substituent. The presence of the carbonyl group imparts a significant dipole moment, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the protons on the α-carbon exhibit enhanced acidity, enabling enolate formation and subsequent reactions. The phenyl group, while somewhat remote from the aldehyde, can influence the molecule's overall properties and may participate in certain reaction pathways. This guide will systematically explore the characteristic reactions of the aldehyde group in this compound.
Oxidation of this compound
The aldehyde group of this compound is readily oxidized to a carboxylic acid, yielding 4-phenylbutanoic acid. This transformation is a fundamental reaction in organic synthesis.
Reaction Pathway
Caption: Oxidation of this compound to 4-phenylbutanoic acid.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted PCC and the pyridinium byproduct.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-phenylbutanoic acid.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | 4-Phenylbutanol | This compound | High | [1] |
Note: Specific yield data for the oxidation of this compound to 4-phenylbutanoic acid was not found in the provided search results. The table reflects the synthesis of the starting material.
Characterization Data for 4-Phenylbutanoic Acid
-
1H NMR: Spectroscopic data is available in public databases such as PubChem.[2]
-
13C NMR: Spectroscopic data is available in public databases such as PubChem.[2]
-
IR Spectroscopy: Characteristic C=O stretch of a carboxylic acid around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.[3][4]
-
Mass Spectrometry: Molecular ion peak corresponding to the mass of 4-phenylbutanoic acid (C10H12O2, M.W. 164.20 g/mol ).[2][5][6]
Reduction of this compound
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, 4-phenylbutanol, using common reducing agents.
Reaction Pathway
Caption: Reduction of this compound to 4-phenylbutanol.
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
This protocol is a general method for the reduction of aldehydes.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) to the solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding deionized water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-phenylbutanol.
-
Purify the product by column chromatography if necessary.
Quantitative Data
| Reducing Agent | Substrate | Product | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes (general) | Primary Alcohols | Generally high | [7] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes (general) | Primary Alcohols | Generally high | [8] |
Note: Specific yield data for the reduction of this compound was not found in the provided search results.
Characterization Data for 4-Phenylbutanol
-
1H NMR: Spectroscopic data is available in public databases.[9]
-
13C NMR: Spectroscopic data is available in public databases.[1][10]
-
IR Spectroscopy: Characteristic broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the aldehyde C=O stretch.
-
Mass Spectrometry: Molecular ion peak corresponding to the mass of 4-phenylbutanol (C10H14O, M.W. 150.22 g/mol ).
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is a prime target for nucleophiles, leading to the formation of new carbon-carbon bonds. The Wittig and Grignard reactions are classic examples of such transformations.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde group into an alkene.
Caption: Wittig reaction of this compound.
This protocol is adapted from a procedure for the Wittig reaction of 2-phenylbutanal.[11]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.
| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |
| General Aldehydes | Methylenetriphenylphosphorane | Terminal Alkene | 62 (for a specific example) | [3] |
| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~100 | [5] |
| Various Aldehydes | Various Ylides | Alkenes | 63-99 | [12] |
Note: Specific yield data for the Wittig reaction of this compound was not found in the provided search results.
-
1H NMR & 13C NMR: Spectroscopic data for 4-phenyl-1-pentene (a constitutional isomer) is available and can serve as a reference.[6][13][14]
-
IR Spectroscopy: Disappearance of the C=O stretch and appearance of C=C and =C-H stretching vibrations.
-
Mass Spectrometry: Molecular ion peak corresponding to the mass of the alkene product.
Grignard Reaction
The Grignard reaction provides a route to secondary alcohols by the addition of an organomagnesium halide to the aldehyde.
Caption: Grignard reaction of this compound.
This is a general procedure for the addition of a Grignard reagent to an aldehyde.
Materials:
-
This compound
-
Methylmagnesium bromide solution in THF or diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford the crude secondary alcohol.
-
Purify the product by distillation or column chromatography.
-
1H NMR & 13C NMR: Spectroscopic data for 5-phenyl-2-pentanol is available in public databases.[15][16][17]
-
IR Spectroscopy: Appearance of a broad O-H stretch and disappearance of the C=O stretch.
-
Mass Spectrometry: Molecular ion peak corresponding to the mass of the secondary alcohol product.
Reactions Involving the α-Carbon
The presence of acidic protons on the carbon adjacent to the carbonyl group allows this compound to undergo a variety of condensation reactions.
Aldol Condensation
Under basic or acidic conditions, this compound can undergo self-condensation or a crossed aldol condensation with another carbonyl compound.
References
- 1. rsc.org [rsc.org]
- 2. unipub.uni-graz.at [unipub.uni-graz.at]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. minio.scielo.br [minio.scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Phenyl-1-pentene | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Phenyl-1-butene (768-56-9) 1H NMR spectrum [chemicalbook.com]
- 15. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-PHENYL-1-PENTANOL(10521-91-2) 13C NMR [m.chemicalbook.com]
- 17. (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Biological Activities of 4-Phenylbutanal and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanal, an aromatic aldehyde, and its derivatives represent a class of compounds with a diverse range of potential biological activities. While the parent compound itself is less extensively studied, its structural analogues, particularly 4-phenylbutyric acid (4-PBA), have garnered significant attention in the scientific community. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on their neuroprotective, anti-inflammatory, anticancer, and antimicrobial properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts in this area.
Neuroprotective Activities
Derivatives of this compound, most notably 4-phenylbutyric acid (4-PBA), have been extensively investigated for their neuroprotective effects, which are primarily attributed to their roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2]
Mechanism of Action
-
Chemical Chaperone Activity: 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins, thereby preventing the aggregation of misfolded proteins, a common feature in many neurodegenerative diseases.[2] This action helps to restore cellular homeostasis and protect against ER stress-induced apoptosis.[3][4]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA can inhibit HDACs, leading to the hyperacetylation of histones. This epigenetic modification results in a more open chromatin structure, facilitating the transcription of genes involved in neuronal survival and function.[5][6]
Signaling Pathways
The neuroprotective effects of this compound derivatives are closely linked to the modulation of the Endoplasmic Reticulum Stress/Unfolded Protein Response (UPR) pathway.
Caption: Endoplasmic Reticulum Stress/Unfolded Protein Response Pathway.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a test compound against a neurotoxin-induced injury in the human neuroblastoma SH-SY5Y cell line.[1][7]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Test compound (e.g., a this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the test compound and incubate for 2-24 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Anti-inflammatory Activities
Certain derivatives of this compound have demonstrated anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.
Quantitative Data
| Compound | Target | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | 0.74 | [8] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid (FM10) | COX-2 | 0.69 | [8] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid (FM12) | COX-2 | 0.18 | [8] |
Signaling Pathways
The anti-inflammatory effects of some this compound derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][9]
Caption: NF-κB Signaling Pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of test compounds.[1][10]
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide rats into groups: control, reference drug, and test compound groups.
-
Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Activities
Several derivatives of this compound, including chalcones and disulfane derivatives, have been synthesized and evaluated for their anticancer properties.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane | CNE2 (Nasopharyngeal carcinoma) | ~150 (for 49.47% inhibition) | [11] |
| Chalcone derivative 12k | NCI-H460 (Lung cancer) | 3.75 - 8.42 | [12] |
Signaling Pathways
The anticancer mechanism of some this compound derivatives involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cancer cell line (e.g., NCI-H460)
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activities
Aromatic aldehydes are known to possess antimicrobial properties, and derivatives of this compound are being explored for their potential as antibacterial and antifungal agents. The antimicrobial action of aldehydes is often attributed to their ability to react with and disrupt microbial proteins and cell membranes.[3][10]
Quantitative Data
Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound and its direct derivatives against a broad range of microorganisms are not widely available in the public domain. The table below presents data for structurally related compounds to provide a contextual reference.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Arylcyanomethylenequinone oxime | Candida albicans | 4 | [15] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][8][16]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Other Potential Activities
Prolyl Oligopeptidase (POP) Inhibition
Certain 4-phenylbutanoyl derivatives have been identified as potent inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders.
Quantitative Data
| Compound | Target | IC50 (nM) | Reference |
| 4-phenylbutanoyl-2(S)-benzoylpyrrolidine | Prolyl Oligopeptidase | 23 | |
| 4-phenylbutanoyl-2(S)-cyclopentanecarbonylpyrrolidine | Prolyl Oligopeptidase | 30 |
Conclusion
The derivatives of this compound exhibit a wide spectrum of promising biological activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects. The well-documented role of 4-phenylbutyric acid as a chemical chaperone and HDAC inhibitor provides a strong foundation for the therapeutic potential of this class of compounds, particularly in the context of neurodegenerative diseases. Further research, especially in generating more extensive quantitative structure-activity relationship (QSAR) data and elucidating specific molecular targets and signaling pathways for a broader range of this compound derivatives, is warranted. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these versatile molecules.
Disclaimer
This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and experimental protocols described are based on currently available scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
Environmental Degradation of 4-Phenylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanal, an aromatic aldehyde, is a compound of interest in various industrial applications, including as a fragrance ingredient and a precursor in chemical synthesis. Its potential release into the environment necessitates a thorough understanding of its degradation pathways to assess its environmental fate and persistence. This technical guide provides a comprehensive overview of the predicted and plausible environmental degradation pathways of this compound, including biodegradation, photodegradation, and other abiotic chemical transformations. Due to the limited availability of direct experimental data on this compound, this guide synthesizes information from studies on analogous compounds, such as other phenylalkanes and aromatic aldehydes, to propose likely degradation mechanisms. Furthermore, it outlines detailed experimental protocols for investigating these pathways and quantifying degradation kinetics.
Predicted Environmental Fate and Degradation Pathways
The environmental fate of this compound is governed by a combination of biological and abiotic processes that lead to its transformation and eventual mineralization.
Biodegradation
Microbial degradation is anticipated to be a primary mechanism for the removal of this compound from soil and aquatic environments. Based on studies of similar compounds, two main initial biodegradation pathways are proposed:
-
Side-Chain Oxidation: The alkyl side chain of this compound is susceptible to oxidation. This pathway would likely proceed through the oxidation of the aldehyde group to a carboxylic acid, forming 4-phenylbutanoic acid. Subsequent β-oxidation of the butyric acid side chain would lead to the formation of phenylacetic acid and ultimately benzoic acid. These intermediates are common metabolites in the degradation of various aromatic compounds and can be further mineralized through ring cleavage.
-
Aromatic Ring Hydroxylation and Cleavage: Alternatively, microbial dioxygenases could initiate the degradation by hydroxylating the aromatic ring to form a dihydroxy derivative (a catechol-like intermediate). This is a common strategy employed by bacteria such as Pseudomonas for the degradation of aromatic hydrocarbons. The resulting catechol can then undergo either ortho- or meta-cleavage, opening the aromatic ring and leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
Fungi, particularly white-rot fungi, are also known to degrade a wide range of aromatic compounds through the action of extracellular ligninolytic enzymes. These enzymes could potentially oxidize this compound.
Proposed Biodegradation Pathway of this compound
Figure 1: Proposed microbial degradation pathways of this compound.
Photodegradation
In the atmosphere and in sunlit surface waters, this compound is expected to undergo photodegradation. The primary mechanism for atmospheric degradation is likely to be the reaction with photochemically generated hydroxyl radicals (•OH). The aldehyde group and the aromatic ring are both susceptible to attack by hydroxyl radicals. This can lead to the formation of various oxidation products, including hydroxylated and ring-opened compounds.
Direct photolysis, where the molecule absorbs light and undergoes a chemical change, may also occur, although its significance will depend on the absorption spectrum of this compound and the intensity of solar radiation.
Abiotic Chemical Degradation
Hydrolysis: The aldehyde functional group in this compound is not readily hydrolyzed under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.
Oxidation: this compound can be oxidized by other environmental oxidants, such as ozone in the atmosphere or reactive oxygen species in water. The aldehyde group is particularly susceptible to oxidation, leading to the formation of 4-phenylbutanoic acid.
Quantitative Data Summary
Table 1: Predicted Environmental Fate Properties of this compound (EPI Suite™)
| Parameter | Predicted Value | Method/Model |
| Biodegradation | ||
| Aerobic Biodegradation Half-Life (Water) | Weeks to Months | BIOWIN™ |
| Aerobic Biodegradation Half-Life (Soil) | Weeks to Months | BIOWIN™ |
| Photodegradation | ||
| Atmospheric Oxidation Half-Life (•OH) | Hours | AOPWIN™ |
| Hydrolysis | ||
| Hydrolysis Half-Life (pH 7) | Stable | HYDROWIN™ |
| Partitioning | ||
| Log Kow (Octanol-Water Partition Coeff.) | 3.1 (Estimated) | KOWWIN™ |
| Henry's Law Constant (atm-m³/mol) | 1.2 x 10⁻⁵ (Estimated) | HENRYWIN™ |
Note: These are estimated values and should be treated as such. Experimental verification is necessary for accurate assessment.
Experimental Protocols
To experimentally validate the proposed degradation pathways and obtain quantitative data, the following detailed protocols are recommended.
Biodegradation Studies
Objective: To determine the aerobic biodegradation of this compound in soil and water and to identify major degradation products.
Methodology (Adapted from OECD Guidelines for the Testing of Chemicals, Section 3)[1][2][3][4][5]:
a) Ready Biodegradability (OECD 301):
-
Principle: A small amount of the test substance is incubated in a mineral medium with a mixed microbial inoculum from sources like activated sludge. Degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption.
-
Procedure:
-
Prepare a mineral salt medium as specified in OECD 301.
-
Add this compound as the sole carbon source at a concentration of 10-20 mg/L.
-
Inoculate with a mixed microbial population from a wastewater treatment plant (not adapted to the test substance).
-
Incubate in the dark at 20-25°C with continuous shaking or stirring.
-
At regular intervals, withdraw samples and analyze for DOC or biological oxygen demand (BOD).
-
The test duration is typically 28 days.
-
b) Inherent Biodegradability (OECD 302):
-
Principle: This test uses a higher concentration of microorganisms and a longer incubation period to assess if a chemical has the potential to biodegrade.
c) Soil Biodegradation (Adapted from OECD 307):
-
Principle: The test substance is applied to a soil sample, and its disappearance and the formation of degradation products are monitored over time.
-
Procedure:
-
Collect and characterize a representative soil sample (e.g., texture, pH, organic carbon content).
-
Spike the soil with a known concentration of this compound.
-
Incubate the soil microcosms under controlled conditions of temperature and moisture.
-
At selected time points, extract subsamples of the soil with an appropriate organic solvent (e.g., acetone/hexane mixture).
-
Analyze the extracts for the concentration of this compound and potential degradation products using GC-MS or HPLC.
-
Workflow for Soil Biodegradation Study
Figure 2: Workflow for a soil biodegradation experiment.
Photodegradation Studies
Objective: To determine the rate of photodegradation of this compound in water and to identify photoproducts.
Methodology (Adapted from OECD Guideline for the Testing of Chemicals, TG 316)[3]:
-
Principle: An aqueous solution of the test substance is irradiated with light of a defined spectrum and intensity, and the disappearance of the substance is monitored over time.
-
Procedure:
-
Prepare a solution of this compound in purified water.
-
Place the solution in a quartz photoreactor.
-
Irradiate the solution with a light source that simulates sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature during the experiment.
-
At various time intervals, withdraw samples and analyze for the concentration of this compound and its photoproducts using HPLC-UV or LC-MS.
-
Run a dark control in parallel to account for any non-photochemical degradation.
-
Experimental Setup for Photodegradation Study
Figure 3: Schematic of a typical photodegradation experimental setup.
Abiotic Chemical Degradation Studies
Objective: To determine the rate of reaction of this compound with hydroxyl radicals.
Methodology (Relative Rate Method)[6][7][8]:
-
Principle: The rate of disappearance of the test compound is compared to that of a reference compound with a known hydroxyl radical reaction rate constant.
-
Procedure:
-
Introduce this compound and a reference compound (e.g., toluene) into a reaction chamber (e.g., a Teflon bag).
-
Introduce a source of hydroxyl radicals, typically by photolysis of a precursor like methyl nitrite or hydrogen peroxide.
-
Irradiate the chamber with UV light to generate hydroxyl radicals.
-
Monitor the concentrations of both this compound and the reference compound over time using GC-FID or GC-MS.
-
The rate constant for the reaction of this compound with hydroxyl radicals can be calculated from the relative rates of disappearance.
-
Analytical Methods
a) Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) can be used to concentrate this compound and its degradation products from aqueous samples.
-
Soil/Sediment Samples: Accelerated solvent extraction (ASE) or Soxhlet extraction with a suitable solvent system (e.g., dichloromethane/acetone) is recommended.[9][10][11][12]
b) Analysis of this compound and its Aldehydic/Keto Metabolites:
-
GC-MS: Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[13]
-
Derivatization: To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often necessary. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative that is amenable to GC analysis.[14][15][16][17]
-
-
HPLC-UV/LC-MS: High-performance liquid chromatography with UV detection or coupled to a mass spectrometer is suitable for the analysis of less volatile and more polar degradation products, such as carboxylic acids.
Logical Relationship for Method Selection
Figure 4: Decision tree for selecting the appropriate analytical method.
Conclusion
While direct experimental data on the environmental degradation of this compound is scarce, this guide provides a robust framework for understanding its likely fate based on the degradation of analogous compounds. The proposed biodegradation, photodegradation, and abiotic degradation pathways, along with the detailed experimental protocols, offer a clear roadmap for researchers to generate the necessary data for a comprehensive environmental risk assessment. The use of predictive models can provide initial estimates, but these must be supported by rigorous experimental validation as outlined in this guide. Through a combination of predictive modeling and targeted laboratory studies, a complete picture of the environmental degradation of this compound can be established.
References
- 1. eurolab.net [eurolab.net]
- 2. youtube.com [youtube.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. gcms.cz [gcms.cz]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
A Historical Overview of the Synthesis and Discovery of 4-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanal, a significant aromatic aldehyde, serves as a versatile intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its unique structure, featuring a phenyl group separated from an aldehyde moiety by a three-carbon chain, allows for a range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides an in-depth historical overview of the discovery and evolution of synthetic methodologies for this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.
Historical Discovery and Early Synthesis
The precise moment of the first laboratory synthesis of this compound is not definitively documented in a singular, seminal publication. However, its emergence is closely tied to the broader development of synthetic organic chemistry in the mid-20th century, particularly with the advent of hydroformylation, also known as the oxo process.
One of the earliest and most significant industrial methods for the preparation of this compound is detailed in a 1972 German patent. This process describes the hydroformylation of allylbenzenes using rhodium carbonyl complex catalysts.[1] This method represented a key advancement in the selective formation of aldehydes from alkenes and laid the groundwork for large-scale production.
Over the years, several classical and modern synthetic routes have been developed and refined, each offering distinct advantages in terms of yield, selectivity, and substrate scope. These primary methods include:
-
Hydroformylation of Allylbenzene: A transition metal-catalyzed addition of a formyl group and a hydrogen atom across the double bond of allylbenzene.
-
Oxidation of 4-Phenyl-1-butanol: The conversion of the corresponding primary alcohol to the aldehyde using various oxidizing agents.
-
Multi-step Synthesis from Phenyl-substituted Acids: Involving the reduction of a carboxylic acid or its derivative to the corresponding alcohol, followed by oxidation.
Key Synthetic Methodologies and Their Evolution
This section details the primary synthetic routes to this compound, providing experimental protocols for key reactions and summarizing quantitative data in tabular form for comparative analysis.
Hydroformylation of Allylbenzene
The hydroformylation of allylbenzene is a highly atom-economical method for the synthesis of this compound and its isomer, 3-phenylbutanal. The regioselectivity of this reaction, which dictates the ratio of the linear (this compound) to the branched (3-phenylbutanal) product, is highly dependent on the catalyst system and reaction conditions employed.
Historical Context: Early investigations in the 1970s utilized rhodium carbonyl complexes as catalysts, which provided a pathway to previously less accessible phenyl-substituted aldehydes.[1] These compounds were recognized for their potential as intermediates for dyes and agrochemicals.[1]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Allylbenzene (Adapted from DE2235466A1)
-
Reactants: Allylbenzene, Carbon Monoxide (CO), Hydrogen (H₂)
-
Catalyst: Rhodium carbonyl complex (e.g., Rh₄(CO)₁₂)
-
Solvent: Toluene (optional)
-
Procedure:
-
A high-pressure autoclave is charged with allylbenzene and the rhodium carbonyl catalyst (typically 0.5-100 ppm Rh relative to the olefin).
-
The autoclave is sealed and purged with a mixture of carbon monoxide and hydrogen (syngas).
-
The reactor is pressurized with syngas (typical pressure: 20-1500 atm, preferably 150-700 atm) with a CO:H₂ volume ratio ranging from 1:4 to 4:1.
-
The mixture is heated to a temperature between 50-180 °C (preferably 60-130 °C) and stirred.
-
The reaction is monitored for syngas uptake.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The product mixture, containing this compound and 3-phenylbutanal, is then purified by fractional distillation.
-
Quantitative Data for Hydroformylation of Allylbenzene
| Catalyst System | Temperature (°C) | Pressure (atm) | n-/iso-Ratio (this compound/3-phenylbutanal) | Yield (%) | Reference |
| Rhodium Carbonyl Complex | 60-130 | 150-700 | Variable, can be controlled by conditions | High | DE2235466A1[1] |
| Rh-dppp | - | - | Branched product favored (~70% selectivity) | - | ResearchGate Publication |
| Rh-NAPHOS | - | - | Linear product favored (~95% selectivity) | - | ResearchGate Publication |
Note: Specific yields and precise isomer ratios are highly dependent on the ligand used with the rhodium catalyst and the exact reaction conditions.
References
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenylbutanal, a key organic compound. By delving into its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy data, this document serves as an essential resource for researchers in organic synthesis, analytical chemistry, and drug development.
Executive Summary
This compound, with the molecular formula C₁₀H₁₂O, presents a unique spectroscopic profile owing to its combination of an aromatic phenyl group and a terminal aldehyde functional group connected by a butyl chain. This guide offers a detailed interpretation of its spectral data, enabling unambiguous structural confirmation and a deeper understanding of its chemical properties. The data is presented in clearly structured tables for comparative analysis, alongside detailed experimental protocols for data acquisition. Visual diagrams generated using Graphviz illustrate key fragmentation pathways, structural correlations, and experimental workflows, providing a holistic view of the spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the mass spectrum, ¹³C NMR, ¹H NMR, and IR spectra of this compound.
Table 1: Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Major Fragment (m/z) | 104 (Base Peak) |
| Other Key Fragments (m/z) | 91, 65 |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~202.5 | C=O (Aldehyde) |
| ~141.5 | C-1' (Aromatic Quaternary) |
| ~128.5 | C-3'/C-5' (Aromatic CH) |
| ~128.3 | C-2'/C-6' (Aromatic CH) |
| ~126.0 | C-4' (Aromatic CH) |
| ~43.8 | CH₂ (alpha to C=O) |
| ~35.2 | CH₂ (alpha to Phenyl) |
| ~27.8 | CH₂ (beta to C=O and Phenyl) |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~9.77 | t | ~1.8 | 1H | CHO |
| ~7.32-7.17 | m | - | 5H | Aromatic H |
| ~2.73 | t | ~7.6 | 2H | CH₂ (alpha to Phenyl) |
| ~2.46 | dt | ~7.3, ~1.8 | 2H | CH₂ (alpha to C=O) |
| ~2.00 | p | ~7.5 | 2H | CH₂ (beta to C=O and Phenyl) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3085, 3062, 3027 | Aromatic C-H Stretch |
| ~2929, 2858 | Aliphatic C-H Stretch |
| ~2820, 2720 | Aldehyde C-H Stretch (Fermi doublet) |
| ~1725 | C=O Aldehyde Stretch |
| ~1604, 1496, 1454 | Aromatic C=C Stretch |
Spectroscopic Interpretation and Structural Elucidation
The collective spectroscopic data provides definitive evidence for the structure of this compound.
Mass Spectrometry: The mass spectrum displays a molecular ion peak at m/z 148, corresponding to the molecular weight of this compound. The base peak at m/z 104 is attributed to a McLafferty rearrangement, a characteristic fragmentation for aldehydes and ketones with a γ-hydrogen, leading to the loss of propene.[1][2] The prominent peak at m/z 91 corresponds to the stable tropylium ion, formed by the cleavage of the bond beta to the aromatic ring.[3] The peak at m/z 65 arises from the further fragmentation of the tropylium ion.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum clearly indicates the presence of ten carbon atoms. The downfield signal at approximately 202.5 ppm is characteristic of an aldehyde carbonyl carbon.[4][5][6] The signals in the aromatic region (~126-142 ppm) correspond to the six carbons of the phenyl group. The three signals in the upfield region (~28-44 ppm) are assigned to the three methylene carbons of the butyl chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments. The highly deshielded triplet at ~9.77 ppm is a classic signature of an aldehydic proton, with the small coupling arising from the adjacent methylene group.[4][7][8] The multiplet between 7.17 and 7.32 ppm integrates to five protons, corresponding to the aromatic ring. The three distinct signals in the aliphatic region, each integrating to two protons, confirm the presence of the three methylene groups in the butyl chain. Their chemical shifts and coupling patterns are consistent with their positions relative to the phenyl and aldehyde groups.
Infrared Spectroscopy: The IR spectrum exhibits several key absorption bands that confirm the functional groups present in this compound. The strong absorption at ~1725 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde.[8][9][10] The pair of medium intensity peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ are the signature Fermi doublet for the C-H stretch of an aldehyde.[8][9][10] The absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while the peaks around 1604, 1496, and 1454 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. The peaks in the 2850-2960 cm⁻¹ region are attributed to the aliphatic C-H stretching of the butyl chain.[10][11]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
Procedure:
-
A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5).
-
The separated analyte elutes from the column and enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion, generating the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
-
The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is used to encompass the full range of carbon chemical shifts.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[12][13]
-
The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer.
-
A background spectrum of the empty sample compartment is first recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software to produce the final IR spectrum.
Visualizations
The following diagrams, created using the DOT language, provide visual representations of the spectroscopic analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. IR spectrum: Aldehydes [quimicaorganica.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
Physical properties of 4-phenylbutanal including molecular weight and appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of 4-phenylbutanal (CAS No: 18328-11-5). The information herein is curated for professionals in research and development, with a focus on accurate data presentation, experimental context, and logical relationships of its chemical reactivity.
Core Physical Properties
This compound, also known as benzenebutanal, is an aromatic aldehyde that consists of a phenyl group attached to a butanal chain. Its physical characteristics are fundamental to its application in organic synthesis and as a fragrance component.
Data Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Sweet, floral | [1] |
Experimental Protocols
The determination of the physical properties of a chemical entity like this compound follows standardized laboratory procedures. Below are detailed methodologies representative of those used to ascertain its molecular weight and appearance.
Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry is a primary analytical technique used to measure the mass-to-charge ratio of ions and is the most common method for determining the precise molecular weight of an organic compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer. An ionization technique, typically Electron Ionization (EI) for a molecule of this nature, is employed. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field within the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The peak with the highest m/z value in the resulting mass spectrum typically corresponds to the molecular ion. The mass of this ion provides the molecular weight of the compound. For this compound, this would be observed at approximately m/z = 148.
Assessment of Physical Appearance
The physical appearance of a substance is determined through direct observation under controlled laboratory conditions.
Methodology:
-
Sample Handling: A sample of this compound is placed in a clear, clean container, such as a glass vial or beaker, against a white background to ensure accurate color assessment.
-
Visual Inspection (Color and State): The sample is observed under adequate lighting. The color (or lack thereof) and physical state (liquid, in this case) are recorded. Observations note whether the liquid is clear, hazy, or contains any particulate matter.[5] For this compound, this would be recorded as a "colorless to pale yellow liquid".[1][4]
-
Olfactory Assessment (Odor): To determine the odor, a chemist would carefully waft the vapors from the container's opening towards their nose. This is done cautiously to avoid inhaling a high concentration of the chemical. The odor is then described using standard chemical descriptors. For this compound, this is characterized as a "sweet, floral" scent.[1]
Chemical Reactivity and Pathways
The aldehyde functional group in this compound is the primary site of its chemical reactivity, allowing for both oxidation and reduction reactions. These transformations are fundamental in its use as a synthetic intermediate.
Logical Workflow of Key Reactions
The following diagram illustrates the logical relationship between this compound and its primary oxidation and reduction products, 4-phenylbutanoic acid and 4-phenylbutanol, respectively.
Caption: Key chemical transformations of this compound.
References
- 1. Synthesis of 4-phenyl-1-butanol | Semantic Scholar [semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 4. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 5. cerritos.edu [cerritos.edu]
Solubility profile of 4-phenylbutanal in organic and aqueous solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenylbutanal in various organic and aqueous solvent systems. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative information, extrapolates data from structurally similar compounds, and presents standardized experimental protocols for determining precise solubility.
Core Concepts: Understanding Solubility
The solubility of a chemical compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, formulation development, and biological systems. The principle of "like dissolves like" is the cornerstone of solubility prediction. This compound possesses a molecular structure with both polar and non-polar characteristics, which dictates its solubility profile. The presence of a polar aldehyde functional group allows for dipole-dipole interactions with polar solvents, while the non-polar phenyl and butyl groups favor interactions with non-polar organic solvents.[1][2] Consequently, this compound is expected to be more soluble in organic solvents than in water.[1][2]
Qualitative Solubility Profile
Based on available literature, this compound is described as being soluble in a range of organic solvents and having limited or slight solubility in water.[2]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble | The polar aldehyde group can form hydrogen bonds with water, but the large non-polar phenylbutyl group limits overall solubility. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group of alcohols can interact with the aldehyde group, and the alkyl chain is compatible with the non-polar portion of this compound. | |
| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Ethyl Acetate | Soluble | These solvents can effectively solvate both the polar aldehyde and the non-polar phenylbutyl moieties of the molecule.[3] |
| Non-Polar | Toluene, Hexane, Ether | Soluble | The non-polar nature of these solvents allows for favorable van der Waals interactions with the large hydrophobic phenylbutyl group of this compound.[1][2] |
Inferred Solubility from Analogous Compounds
To provide a more practical, albeit estimated, understanding of this compound's solubility, data from structurally related aromatic aldehydes, benzaldehyde and cinnamaldehyde, can be considered.
-
Benzaldehyde: This simpler aromatic aldehyde is reported to be miscible with organic solvents like alcohols and ethers, while being immiscible with water.[4] It is slightly soluble in water.[5]
-
Cinnamaldehyde: This compound, featuring a phenyl group and an aldehyde, is soluble in organic solvents such as ethanol, diethyl ether, and chloroform, but has limited solubility in water.[6][7][8] It is also miscible with alcohol and oils.[8][9]
Given that this compound has a larger non-polar alkyl chain than benzaldehyde and cinnamaldehyde, its solubility in non-polar solvents is expected to be comparable or slightly enhanced, while its water solubility is likely to be in a similarly low range.
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, standardized experimental methods are required. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the widely used shake-flask method.[10][11][12]
General Shake-Flask Method (Adapted from OECD Guideline 105)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge and/or syringe filters (pore size appropriate to remove undissolved particles)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the optimal equilibration time.[10]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the experimental temperature to allow undissolved solid to settle. To ensure complete removal of undissolved solute, centrifuge the samples or filter the supernatant through a syringe filter.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-FID).
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The logical progression for determining the solubility of a compound can be visualized as a clear workflow.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 18328-11-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [industrochem.com]
- 4. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 5. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 9. Cinnamaldehyde CAS#: 104-55-2 [m.chemicalbook.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
An In-Depth Technical Guide to the Key Structural Features of 4-Phenylbutanal via Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the key structural features of 4-phenylbutanal as determined by Infrared (IR) spectroscopy. This document outlines the theoretical IR absorption frequencies, a comprehensive experimental protocol for sample analysis, and a logical visualization of the structure-spectrum correlations.
Introduction to Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." For this compound, a molecule incorporating an aldehyde, a monosubstituted aromatic ring, and an aliphatic chain, IR spectroscopy is instrumental in confirming its structural integrity.
The key structural features of this compound that can be elucidated using IR spectroscopy are:
-
The aldehyde functional group , characterized by the carbonyl (C=O) stretch and the distinctive C-H stretch of the aldehyde proton.
-
The monosubstituted benzene ring , identifiable by its aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending vibrations.
-
The aliphatic methylene (-CH2-) chain , which is confirmed by its characteristic C-H stretching and bending vibrations.
Due to the unavailability of a publicly accessible experimental spectrum for this compound, the quantitative data presented in this guide is based on established theoretical values for its constituent functional groups.
Predicted Infrared Absorption Data for this compound
The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These values are derived from established correlation tables for organic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Feature |
| ~3085, ~3060, ~3030 | Weak to Medium | C-H Stretch | Aromatic Ring (sp² C-H) |
| ~2925, ~2855 | Medium to Strong | C-H Stretch | Aliphatic Chain (sp³ C-H) |
| ~2820, ~2720 | Weak to Medium | C-H Stretch (Fermi Resonance Doublet) | Aldehyde (CHO) |
| ~1725 | Strong | C=O Stretch | Aldehyde (Carbonyl) |
| ~1605, ~1495, ~1455 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |
| ~1465 | Medium | C-H Bend (Scissoring) | Aliphatic Chain (-CH₂) |
| ~750, ~700 | Strong | C-H Bend (Out-of-Plane) | Monosubstituted Benzene Ring |
Experimental Protocol: Acquiring the IR Spectrum of this compound
This section details the methodology for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature, using the neat liquid film technique.
Objective: To obtain the infrared spectrum of a pure liquid sample of this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator
-
Pasteur pipette or dropper
-
Kimwipes or other lint-free tissue
-
Acetone (for cleaning)
-
Sample of this compound
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment and ensure it is clean and free of any previous samples.
-
-
Background Spectrum Collection:
-
Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument optics, which will be subtracted from the sample spectrum.
-
Place the empty salt plate holder in the sample beam path.
-
Close the sample compartment lid.
-
Initiate the background scan using the spectrometer's software. This typically involves an accumulation of multiple scans to improve the signal-to-noise ratio.
-
-
Sample Preparation (Neat Liquid Film):
-
Handle the salt plates with care, holding them by the edges to avoid transferring moisture and oils from your fingers onto the faces.[1]
-
Using a clean Pasteur pipette, place one to two drops of this compound onto the center of the polished face of one salt plate.[1]
-
Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.[1]
-
-
Sample Spectrum Collection:
-
Mount the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.
-
Place the holder into the sample beam path.
-
Close the sample compartment lid.
-
Initiate the sample scan using the instrument's software. The software will automatically ratio the sample scan against the previously collected background spectrum to produce the final IR spectrum of this compound.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Correlate the observed absorption bands with the functional groups present in this compound using the data provided in the table above and standard IR correlation charts.
-
-
Cleaning:
-
After the analysis, carefully separate the salt plates.
-
Rinse the plates with a small amount of dry acetone and wipe them gently with a Kimwipe.[1]
-
Return the clean, dry salt plates to the desiccator for storage.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the structural components of this compound and their characteristic regions of absorption in an infrared spectrum.
Caption: Logical workflow from the structural features of this compound to their corresponding IR absorptions.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 4-phenylbutanal (C₁₀H₁₂O, Molecular Weight: 148.20 g/mol ). Understanding the fragmentation patterns of this aromatic aldehyde is crucial for its identification and characterization in various scientific and industrial applications, including drug development and quality control. This document outlines the primary fragmentation pathways, presents quantitative data on characteristic ions, and provides a representative experimental protocol for its analysis.
Core Fragmentation Pathways
Under electron ionization (EI), this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are dominated by a McLafferty rearrangement and α-cleavage, which are common for carbonyl compounds possessing a γ-hydrogen.
The molecular ion ([M]⁺˙) of this compound is formed by the loss of an electron. This initial species is often unstable and readily undergoes fragmentation to produce more stable ions.
McLafferty Rearrangement
The most significant fragmentation pathway for this compound is the McLafferty rearrangement. This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. This rearrangement results in the formation of a neutral ethene molecule and a resonance-stabilized enol radical cation at m/z 104. This ion is often the base peak in the mass spectrum of this compound.
α-Cleavage
Another important fragmentation mechanism is α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon atom is broken. For this compound, this can lead to the formation of a benzyl radical and a formyl cation ([CHO]⁺) at m/z 29, or a more stable benzyl cation ([C₇H₇]⁺) at m/z 91 through the loss of a butanal radical. The benzyl cation is a prominent peak in the spectrum due to its resonance stabilization.
Benzylic Cleavage
Cleavage at the benzylic position (the C-C bond between the phenyl ring and the alkyl chain) can also occur, leading to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a highly stable aromatic cation. This pathway contributes to the significant abundance of the ion at m/z 91.
Other Fragmentations
Further fragmentation of the primary ions can also occur. For instance, the ion at m/z 104 can lose a hydrogen atom to form an ion at m/z 103. The tropylium ion at m/z 91 can lose acetylene (C₂H₂) to form an ion at m/z 65.
Quantitative Fragmentation Data
The relative abundances of the major fragment ions of this compound observed in a typical electron ionization mass spectrum are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Ion Structure/Fragment |
| 148 | ~10 | [C₁₀H₁₂O]⁺˙ (Molecular Ion) |
| 104 | 100 (Base Peak) | [C₇H₈O]⁺˙ (Product of McLafferty Rearrangement) |
| 91 | ~80 | [C₇H₇]⁺ (Tropylium Ion) |
| 65 | ~30 | [C₅H₅]⁺ |
| 44 | Variable | [C₂H₄O]⁺˙ (Product of McLafferty Rearrangement from Butanal Fragment) |
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound.
Caption: Fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a high-purity solvent such as dichloromethane or methanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A modern GC system equipped with a split/splitless injector and a capillary column is recommended.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for the separation of aromatic aldehydes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injector:
-
Mode: Splitless injection is preferred for trace analysis to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard.
-
Extract the mass spectrum for the identified peak and compare it with a reference library (e.g., NIST) for confirmation.
-
The fragmentation pattern, including the molecular ion and characteristic fragment ions (m/z 104, 91, 65), should be used for positive identification.
Logical Workflow for Analysis
The logical workflow for the analysis of this compound using GC-MS is depicted in the following diagram.
Caption: GC-MS workflow for this compound analysis.
References
Elucidating the Proton and Carbon Environments of 4-Phenylbutanal via NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectra of 4-phenylbutanal. The document details the chemical environments of the protons and carbons within the molecule, supported by tabulated quantitative data, standardized experimental protocols, and logical diagrams to facilitate a deeper understanding of its molecular structure.
Introduction
This compound, a key organic compound, finds applications in various fields, including fragrance, flavor, and as a building block in organic synthesis. A thorough understanding of its molecular structure is paramount for its effective utilization and for the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering is used consistently throughout the document for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Quantitative NMR Data
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 9.76 | Triplet (t) | 1.6 | 1H |
| H-7', H-8', H-9' | 7.39 – 7.10 | Multiplet (m) | - | 5H |
| H-4 | 2.67 | Triplet (t) | 7.5 | 2H |
| H-2 | 2.46 | Triplet of Doublets (td) | 7.3, 1.6 | 2H |
| H-3 | 2.02 – 1.92 | Multiplet (m) | - | 2H |
Source: Supporting Information from a study on aldehyde synthesis.[1]
¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 202.5 |
| C-5' | 141.8 |
| C-7'/C-9' | 128.4 |
| C-6'/C-10' | 128.3 |
| C-8' | 125.9 |
| C-2 | 43.8 |
| C-4 | 35.2 |
| C-3 | 27.5 |
Note: The ¹³C NMR data is predicted based on standard chemical shift values and analysis of similar structures, as explicit literature data was not available in the initial search.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: Employ a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Utilize a proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.
Visualization of NMR Analysis Workflow
The logical workflow for the elucidation of the proton and carbon environments of this compound via NMR is depicted in the following diagram.
Caption: Workflow for NMR-based structural elucidation of this compound.
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated data, coupled with the standardized experimental protocols and the logical workflow diagram, offers a comprehensive resource for researchers, scientists, and drug development professionals. This information is crucial for the quality control, reaction monitoring, and further synthetic modifications of this important chemical entity. The presented analysis serves as a robust foundation for future studies involving this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-Phenylbutanal from 4-Phenylbutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 4-phenylbutanal via the oxidation of 4-phenylbutanol. Three common and effective methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. These mild oxidation procedures are well-suited for this transformation, minimizing the over-oxidation to the corresponding carboxylic acid. This guide includes comprehensive procedural details, safety precautions, and expected outcomes to assist researchers in successfully performing this synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the fragrance industry and as a building block for more complex molecules in medicinal chemistry and drug development.[1][][3] Its synthesis from the readily available precursor, 4-phenylbutanol, is a common transformation. The primary challenge in this synthesis is the selective oxidation of the primary alcohol to an aldehyde without further oxidation to a carboxylic acid.[1] This necessitates the use of mild oxidizing agents.
This document outlines three reliable methods for this conversion, each with its own advantages and considerations.
-
Pyridinium Chlorochromate (PCC) Oxidation: A widely used, relatively simple method for the selective oxidation of primary alcohols to aldehydes.[1]
-
Swern Oxidation: A mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, operating at low temperatures to ensure high selectivity.
-
Dess-Martin Periodinane (DMP) Oxidation: A versatile and mild oxidation that can be performed at room temperature with a simple workup.
Data Presentation
Physical and Spectroscopic Properties of Reactant and Product
| Property | 4-Phenylbutanol (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₂O |
| Molecular Weight | 150.22 g/mol | 148.20 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | ~256 °C at 760 mmHg | ~235 °C at 760 mmHg |
| Density | ~0.98 g/mL | ~0.98 g/mL |
| CAS Number | 3360-41-6 | 18328-11-5 |
Spectroscopic Data
Table 2.1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4-Phenylbutanol | 7.32-7.17 | m | 5H | Ar-H |
| 3.68 | t | 2H | -CH₂OH | |
| 2.68 | t | 2H | Ar-CH₂- | |
| 1.72-1.62 | m | 4H | -CH₂CH₂- | |
| This compound | 9.77 | t | 1H | -CHO |
| 7.31-7.18 | m | 5H | Ar-H | |
| 2.71 | t | 2H | Ar-CH₂- | |
| 2.48 | dt | 2H | -CH₂CHO | |
| 2.03 | p | 2H | -CH₂CH₂CH₂- |
Table 2.2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (ppm) | Assignment |
| 4-Phenylbutanol | 142.5 | Ar-C (quaternary) |
| 128.4 | Ar-CH | |
| 128.3 | Ar-CH | |
| 125.7 | Ar-CH | |
| 62.8 | -CH₂OH | |
| 35.8 | Ar-CH₂- | |
| 32.1 | -CH₂- | |
| 28.9 | -CH₂- | |
| This compound | 202.4 | -CHO |
| 141.5 | Ar-C (quaternary) | |
| 128.5 | Ar-CH | |
| 128.3 | Ar-CH | |
| 126.0 | Ar-CH | |
| 45.1 | -CH₂CHO | |
| 35.2 | Ar-CH₂- | |
| 25.4 | -CH₂CH₂CHO |
Table 2.3: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 4-Phenylbutanol | 3330 (broad) | O-H stretch |
| 3025, 2935, 2860 | C-H stretch (sp³ and sp²) | |
| 1605, 1495, 1450 | C=C stretch (aromatic) | |
| 1050 | C-O stretch | |
| This compound | 3025, 2930, 2855 | C-H stretch (sp³ and sp²) |
| 2720, 2820 | C-H stretch (aldehyde) | |
| 1725 | C=O stretch (aldehyde) | |
| 1603, 1495, 1453 | C=C stretch (aromatic) |
Experimental Protocols
Method 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol describes the oxidation of 4-phenylbutanol to this compound using PCC in dichloromethane.
Materials:
-
4-Phenylbutanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon inlet
-
Funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldehyde.
Expected Yield: 70-85%
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
Method 2: Swern Oxidation
This protocol details the oxidation of 4-phenylbutanol using a Swern oxidation procedure. This method is particularly useful for sensitive substrates due to its mild, low-temperature conditions.
Materials:
-
4-Phenylbutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Prepare a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture. Allow the reaction to stir for 15 minutes at -78 °C, then warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 85-95%
Safety Precautions:
-
The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.
-
The reaction is highly exothermic and must be maintained at low temperatures to avoid side reactions and ensure safety.
Method 3: Dess-Martin Periodinane (DMP) Oxidation
This protocol outlines the oxidation of 4-phenylbutanol using the Dess-Martin periodinane reagent. This method is advantageous due to its mild conditions and simple workup.
Materials:
-
4-Phenylbutanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylbutanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 90-98%
Safety Precautions:
-
Dess-Martin periodinane is a potentially explosive compound, especially when heated or subjected to shock. Handle with care and avoid large-scale reactions without proper safety precautions.
Visualization
General Reaction Scheme
Caption: General reaction scheme for the oxidation.
Experimental Workflow
Caption: A generalized experimental workflow.
Conclusion
The synthesis of this compound from 4-phenylbutanol can be effectively achieved using mild oxidizing agents such as PCC, Swern reagents, or Dess-Martin periodinane. The choice of method may depend on factors such as scale, sensitivity of other functional groups in the molecule, and available laboratory resources. Each protocol provided in this document offers a reliable pathway to the desired product with good to excellent yields. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Oxidation of 4-Phenylbutanol to 4-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of 4-phenylbutanol to 4-phenylbutanal, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined below utilize common and effective oxidation reagents: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid. This compound is a key building block, and its efficient synthesis from 4-phenylbutanol is of significant interest. This application note compares four widely used methods for this conversion, providing detailed experimental procedures, a comparison of their efficacy, and important safety considerations.
Comparison of Oxidation Methods
The choice of an oxidizing agent for the conversion of 4-phenylbutanol to this compound depends on several factors, including the desired scale of the reaction, the presence of other functional groups, and considerations regarding toxicity and waste disposal. The following table summarizes typical reaction parameters and yields for the four methods described in this document.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Typical Yield (%) |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | 2 - 4 hours | 85 - 95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 0.5 - 3 hours | 90 - 98 |
| Swern Oxidation | Oxalyl Chloride, DMSO | Dichloromethane (DCM) | -78 °C to Room Temp | 1 - 2 hours | 90 - 98 |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl | Dichloromethane/Water | 0 °C to Room Temp | 1 - 3 hours | 88 - 96 |
Experimental Protocols
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes.[1] The reaction is typically performed in an anhydrous solvent to prevent over-oxidation.[1]
Materials:
-
4-Phenylbutanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (a mass equal to the PCC) in anhydrous DCM (5 mL per gram of alcohol) in a round-bottom flask, add a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM).
-
Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake with diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
PCC is a toxic and carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Avoid inhalation of PCC dust.
-
Chromium waste should be disposed of according to institutional guidelines for heavy metal waste.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[2] It offers the advantages of neutral reaction conditions and a simple work-up.[2]
Materials:
-
4-Phenylbutanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-phenylbutanol (1.0 equivalent) in DCM (10 mL per gram of alcohol) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 0.5 - 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography if needed.
Safety Precautions:
-
Dess-Martin Periodinane is a potentially explosive compound, especially upon heating or impact. Handle with care and avoid grinding.
-
The reaction produces acetic acid as a byproduct.[2]
-
Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures to afford aldehydes from primary alcohols in high yields.[3] It is known for its mild conditions and tolerance of a wide range of functional groups.[3]
Materials:
-
4-Phenylbutanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Syringes
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (5 mL per gram of oxalyl chloride) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via syringe. Stir for 15 minutes.
-
Add a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Safety Precautions:
-
The reaction is highly exothermic and generates toxic carbon monoxide gas. It must be performed in a well-ventilated fume hood with careful temperature control.
-
Oxalyl chloride is corrosive and reacts violently with water.
-
The reaction produces dimethyl sulfide, which has a strong, unpleasant odor. Glassware should be rinsed with bleach to neutralize the smell.
TEMPO-Catalyzed Oxidation
This method provides a greener alternative to chromium-based oxidations, using a catalytic amount of the stable radical TEMPO and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).
Materials:
-
4-Phenylbutanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-phenylbutanol (1.0 equivalent) in DCM (10 mL per gram of alcohol).
-
Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M).
-
Add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents) to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath and add sodium hypochlorite solution (1.2 equivalents) dropwise with vigorous stirring.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC), typically for 1-3 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Safety Precautions:
-
Sodium hypochlorite is corrosive. Avoid contact with skin and eyes.
-
The reaction can be exothermic; maintain temperature control, especially during the addition of bleach.
-
Work in a well-ventilated area.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the oxidation of 4-phenylbutanol to this compound.
Caption: General workflow for the oxidation of 4-phenylbutanol.
References
Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation for 4-Phenylbutanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. The rhodium-catalyzed hydroformylation of 3-phenyl-1-propene (allylbenzene) is a highly efficient method for the synthesis of 4-phenylbutanal. This linear aldehyde is a crucial intermediate in the production of various pharmaceuticals, fragrances, and other fine chemicals. The regioselectivity of the reaction, favoring the linear product (n-isomer) over the branched product (iso-isomer), is a critical parameter that can be finely tuned through the judicious choice of rhodium catalyst precursors and, most importantly, phosphorus-based ligands. This document provides detailed application notes and experimental protocols for the synthesis of this compound via this methodology.
Principle of the Reaction
The hydroformylation of allylbenzene involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The reaction is catalyzed by a homogeneous rhodium complex, typically modified with phosphine or phosphite ligands. The ligand plays a pivotal role in steering the regioselectivity towards the desired linear aldehyde, this compound, by influencing the steric and electronic environment around the rhodium center. The general reaction is as follows:
Figure 1: General reaction scheme for the hydroformylation of allylbenzene to this compound and its branched isomer, 2-methyl-3-phenylpropanal.
Control over the reaction conditions, such as temperature, pressure of synthesis gas (a mixture of carbon monoxide and hydrogen), and solvent, is essential for achieving high conversion and selectivity.
Data Presentation
The selection of the ligand is paramount in achieving high selectivity for the linear aldehyde, this compound. The following tables summarize quantitative data from various studies on the rhodium-catalyzed hydroformylation of allylbenzene and related substrates, highlighting the impact of different ligands and reaction conditions on product distribution.
Table 1: Effect of Various Phosphorus Ligands on the Hydroformylation of Allylbenzenes
| Catalyst System (Rh precursor + Ligand) | Substrate | Temp. (°C) | Pressure (bar, CO/H₂) | Linear:Branched (n:iso) Ratio | Conversion (%) | Reference |
| [Rh(μ-OAc)(COD)]₂ + NAPHOS | Allylbenzene | - | - | ~95:5 | - | [1] |
| [Rh(μ-OAc)(COD)]₂ + dppp | Allylbenzene | - | - | ~30:70 | - | [1] |
| Rh(CO)₂(acac) + Ultranox626 | Allylbenzene derivatives | - | - | High selectivity for linear aldehyde | High | [2] |
| Rh precursor + L6 (monodentate phosphine) | Allylbenzene | 120 | - | >95:5 | Good | [3] |
| Rh precursor + Ru-Phos (L3) | Eugenol | - | - | 90:10 | - | [1] |
| Rh precursor + Tetraphosphorus ligand | Styrene | - | - | 26:1 | - | [4] |
NAPHOS = 2,2′-bis[(diphenylphosphino)methyl]-1,1′-binaphthyl; dppp = 1,3-bis(diphenylphosphino)propane; COD = 1,5-cyclooctadiene; acac = acetylacetonate. Data for styrene and eugenol are included to show ligand effectiveness on similar substrates.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for performing the rhodium-catalyzed hydroformylation of allylbenzene for the synthesis of this compound.
Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of Allylbenzene
Materials:
-
Allylbenzene (3-phenyl-1-propene)
-
Rhodium catalyst precursor (e.g., Rh(CO)₂(acac), [Rh(μ-OAc)(COD)]₂)
-
Phosphorus ligand (e.g., Ultranox626, NAPHOS)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Synthesis gas (syngas, CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Standard laboratory glassware for product isolation and purification
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium precursor (e.g., 0.01-0.1 mol%) and the desired phosphorus ligand (e.g., 1-10 equivalents relative to Rh).
-
Add the anhydrous, degassed solvent (e.g., toluene) to dissolve the catalyst components. Stir the mixture for 15-30 minutes to allow for ligand exchange and formation of the active catalyst.
-
-
Reaction Setup:
-
Add the substrate, allylbenzene, to the autoclave. The substrate-to-catalyst ratio can range from 1000:1 to 10,000:1.
-
Seal the autoclave and purge it several times with syngas to remove any residual air.
-
-
Hydroformylation Reaction:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the autoclave to the reaction temperature (e.g., 80-120 °C) while stirring vigorously.
-
Maintain the pressure and temperature for the duration of the reaction (typically 4-24 hours), monitoring the gas uptake.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by GC analysis or cessation of gas uptake), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate this compound.
-
Protocol 2: Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of allylbenzene and the regioselectivity (n:iso ratio) of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch.
Visualizations
Catalytic Cycle of Hydroformylation
The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation, highlighting the key steps leading to the formation of linear and branched aldehydes.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow
This diagram outlines the sequential steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The rhodium-catalyzed hydroformylation of allylbenzene provides a direct and efficient route to this compound. The success of this synthesis is highly dependent on the selection of appropriate ligands to control the regioselectivity of the reaction. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively synthesize this valuable chemical intermediate for a wide range of applications in the pharmaceutical and chemical industries. Careful optimization of reaction parameters will be key to achieving high yields and selectivities for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 4. New tetraphosphorus ligands for highly linear selective hydroformylation of allyl and vinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Phenylbutanal Precursors via Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of key precursors of 4-phenylbutanal, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below leverage the versatility of Grignard reactions to construct the carbon skeleton of the target precursors through different strategic approaches.
Introduction
The Grignard reaction is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. Its ability to create complex molecules from simple starting materials makes it an indispensable tool for medicinal and process chemists. This application note details three distinct Grignard-based routes to synthesize precursors of this compound: 4-phenyl-1-butanol and 4-phenylbut-3-en-1-ol. These precursors can be readily converted to this compound through oxidation. The protocols provided are intended to be comprehensive and adaptable for laboratory-scale synthesis.
Synthetic Strategies Overview
Three primary strategies employing Grignard reagents are presented for the synthesis of this compound precursors. Each route offers distinct advantages and utilizes different starting materials.
-
Route 1: Reaction of Benzylmagnesium Halide with an Epoxide. This approach involves the ring-opening of an epoxide, such as propylene oxide, with a benzyl Grignard reagent to directly form a 4-phenylbutanol derivative.
-
Route 2: Reaction of Phenylmagnesium Bromide with Oxetane. This method utilizes the ring-opening of oxetane with phenylmagnesium bromide to yield 4-phenyl-1-butanol.[1]
-
Route 3: Synthesis of 4-Phenyl-1-butene and Subsequent Hydroboration-Oxidation. This two-step sequence involves the formation of 4-phenyl-1-butene via a Grignard coupling reaction, followed by an anti-Markovnikov hydroboration-oxidation to yield 4-phenyl-1-butanol.
-
Route 4: Reaction of Benzaldehyde with Allylmagnesium Bromide. This route provides access to 4-phenylbut-3-en-1-ol, an unsaturated precursor to this compound.
The subsequent oxidation of the resulting alcohol precursors provides a straightforward pathway to this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1-butanol via Benzylmagnesium Chloride and Oxetane
This protocol details the synthesis of 4-phenyl-1-butanol from benzyl chloride and oxetane.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Oxetane
-
Iodine crystal (optional, for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Benzylmagnesium Chloride:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine if necessary to activate the magnesium.
-
Add a small portion of a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether or THF to the magnesium.
-
The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane.[2] The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
-
Reaction with Oxetane:
-
Cool the freshly prepared benzylmagnesium chloride solution to 0 °C using an ice bath.
-
Slowly add a solution of oxetane (1.0 eq) in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-phenyl-1-butanol.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-Phenyl-1-butanol via 4-Phenyl-1-butene
This two-step protocol involves the synthesis of 4-phenyl-1-butene followed by its conversion to 4-phenyl-1-butanol.
Step 2a: Synthesis of 4-Phenyl-1-butene
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Benzyl chloride
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Follow the procedure for Grignard reagent formation as described in Protocol 1, using magnesium turnings (1.2 eq) and allyl bromide (1.0 eq) in anhydrous diethyl ether.[4]
-
-
Coupling with Benzyl Chloride:
-
To the freshly prepared allylmagnesium bromide solution, add benzyl chloride (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures as described in Protocol 1 to isolate 4-phenyl-1-butene.
-
Step 2b: Hydroboration-Oxidation of 4-Phenyl-1-butene
Materials:
-
4-Phenyl-1-butene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Hydroboration:
-
In a dry flask under an inert atmosphere, dissolve 4-phenyl-1-butene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (1.1 eq) dropwise, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add 3 M NaOH solution (1.2 eq) followed by the dropwise addition of 30% H₂O₂ solution (1.2 eq), keeping the temperature below 20 °C.[6]
-
Stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Add saturated aqueous NaCl solution to the reaction mixture and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 4-phenyl-1-butanol by vacuum distillation or column chromatography.
-
Protocol 3: Synthesis of 4-Phenylbut-3-en-1-ol
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Prepare allylmagnesium bromide as described in Protocol 2a.[4]
-
-
Reaction with Benzaldehyde:
-
Cool the allylmagnesium bromide solution to 0 °C.
-
Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures as described in Protocol 1 to isolate 4-phenylbut-3-en-1-ol.
-
Protocol 4: Oxidation of Alcohol Precursors to this compound
This protocol describes a general procedure for the oxidation of 4-phenyl-1-butanol or 4-phenylbut-3-en-1-ol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
4-Phenyl-1-butanol or 4-phenylbut-3-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
Oxidation:
-
In a flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of the alcohol (1.0 eq) in anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound Precursors
| Precursor | Synthetic Route | Starting Materials | Typical Yield (%) |
| 4-Phenyl-1-butanol | Benzylmagnesium chloride + Oxetane | Benzyl chloride, Oxetane | 83%[1] |
| 4-Phenyl-1-butanol | Hydroboration-Oxidation of 4-Phenyl-1-butene | 4-Phenyl-1-butene, BH₃·THF | High (quantitative in some cases) |
| 4-Phenyl-1-butene | Allylmagnesium bromide + Benzyl chloride | Allyl bromide, Benzyl chloride | 70-80% |
| 4-Phenylbut-3-en-1-ol | Allylmagnesium bromide + Benzaldehyde | Allyl bromide, Benzaldehyde | 60-75% |
Visualizations
Caption: Overall workflow for the synthesis of this compound precursors.
Caption: General mechanism of a Grignard reaction with a carbonyl compound.
References
Application Note: Synthesis of 4-Phenylbutanal via a Two-Step Wittig Reaction Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide, known as a Wittig reagent.[1][2][3][4][5] This method is highly valued for its reliability and the precise control it offers over the location of the newly formed double bond.[1][3] A key application of this reaction is the one-carbon homologation of aldehydes. This is achieved through a two-step sequence: first, a Wittig reaction with a methoxy-substituted ylide to form an enol ether, followed by acidic hydrolysis of the enol ether to yield the target aldehyde with an extended carbon chain.[6][7]
This application note provides a detailed protocol for the synthesis of 4-phenylbutanal from 3-phenylpropanal, utilizing (methoxymethyl)triphenylphosphonium chloride as the Wittig reagent.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Wittig Olefination: 3-Phenylpropanal is reacted with the ylide derived from (methoxymethyl)triphenylphosphonium chloride to produce the enol ether, 1-methoxy-4-phenyl-1-butene.
-
Enol Ether Hydrolysis: The intermediate enol ether is hydrolyzed under acidic conditions to yield the final product, this compound.
Reaction Mechanisms
The Wittig reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and the highly stable triphenylphosphine oxide, driving the reaction forward.[5][8][9] The subsequent hydrolysis of the enol ether is an acid-catalyzed process involving protonation, hydration to a hemiacetal, and elimination of methanol.[10][11][12]
Caption: Mechanism of the Wittig reaction for enol ether synthesis.
Caption: Mechanism of acid-catalyzed hydrolysis of the enol ether.
Experimental Protocols
Part A: Synthesis of 1-Methoxy-4-phenyl-1-butene
This procedure details the formation of the phosphonium ylide in situ followed by the Wittig reaction with 3-phenylpropanal.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (Methoxymethyl)triphenylphosphonium chloride | 342.81 | 10.4 g | 30.4 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 140 mL | - |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 3.4 g | 30.4 |
| 3-Phenylpropanal | 134.18 | 3.4 g (3.3 mL) | 25.3 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | 53.49 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Ylide Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (10.4 g, 30.4 mmol).
-
Add anhydrous THF (120 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (3.4 g, 30.4 mmol) portion-wise to the stirred suspension. A deep red or orange color, indicative of ylide formation, should develop.[6]
-
Stir the mixture at 0 °C for 30 minutes.[13]
-
Wittig Reaction: Prepare a solution of 3-phenylpropanal (3.4 g, 25.3 mmol) in anhydrous THF (20 mL).
-
Add the 3-phenylpropanal solution dropwise to the ylide suspension at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or overnight.[13][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude enol ether, which can be used in the next step without further purification.
Part B: Hydrolysis of 1-Methoxy-4-phenyl-1-butene to this compound
This procedure outlines the acid-catalyzed conversion of the enol ether intermediate to the final aldehyde product.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Notes |
| Crude Enol Ether | ~162.23 | From Part A | Assumed ~25.3 mmol max. |
| Acetone | 58.08 | 100 mL | Solvent |
| Hydrochloric Acid (2M aq.) | 36.46 | 25 mL | Acid Catalyst |
| Diethyl Ether | 74.12 | As needed | For extraction |
| Saturated aq. NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous MgSO₄ | 120.37 | As needed | Drying agent |
Procedure:
-
Reaction Setup: Dissolve the crude enol ether from Part A in acetone (100 mL) in a 250 mL round-bottom flask.
-
Add 2M aqueous hydrochloric acid (25 mL) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting enol ether is consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Remove the bulk of the acetone using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Quantitative Data Summary
The following table presents representative data for the synthesis of this compound. Yields for Wittig reactions involving methoxymethyl ylides followed by hydrolysis are often high.[15]
| Step / Product Name | Starting Material | Theoretical Yield (g) | Typical % Yield | Purity (by GC/NMR) |
| 1-Methoxy-4-phenyl-1-butene | 3-Phenylpropanal | 4.10 | 85-95% | >90% (crude) |
| This compound | Enol Ether | 3.75 (overall) | 80-90% (overall) | >98% (purified) |
Experimental Workflow
The entire synthetic process, from starting materials to the purified product, is outlined in the workflow diagram below.
Caption: Step-by-step experimental workflow diagram.
Safety Precautions:
-
Handle strong bases like potassium tert-butoxide and organolithium reagents with extreme care. These reagents are corrosive and react violently with water.
-
Anhydrous solvents such as THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations under an inert atmosphere where specified to prevent unwanted side reactions with moisture and oxygen.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Page loading... [guidechem.com]
Application Notes and Protocols: Detailed Procedure for Rosenmund Reduction to Obtain 4-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Rosenmund reduction for the synthesis of 4-phenylbutanal from 4-phenylbutanoyl chloride. The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde, a critical transformation in organic synthesis.[1][2] This protocol outlines the preparation of the necessary catalyst, detailed reaction conditions, and purification methods. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, diagrams illustrating the experimental workflow and reaction mechanism are provided to enhance understanding.
Introduction
The Rosenmund reduction, first reported by Karl Wilhelm Rosenmund in 1918, is a well-established method for the selective reduction of acyl chlorides to aldehydes.[2] The reaction typically employs a palladium catalyst supported on barium sulfate (Pd/BaSO₄), often referred to as the Rosenmund catalyst.[1][2] A key aspect of this reaction is the deactivation or "poisoning" of the catalyst to prevent the over-reduction of the aldehyde product to an alcohol.[1][2] Common catalyst poisons include sulfur-containing compounds like thioquinanthrene or thiourea.[2] This application note focuses on the specific application of the Rosenmund reduction to synthesize this compound, a valuable building block in the synthesis of various organic molecules. While the general principles of the Rosenmund reduction are widely known, this document provides a detailed, actionable protocol for researchers.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | 4-phenylbutanoyl chloride | C₁₀H₁₁ClO | 182.64 |
| Product | This compound | C₁₀H₁₂O | 148.20 |
Table 2: Typical Reaction Parameters for Rosenmund Reduction of 4-Phenylbutanoyl Chloride
| Parameter | Value/Condition | Notes |
| Catalyst | 5% Palladium on Barium Sulfate (Pd/BaSO₄) | The barium sulfate support has a low surface area, which helps to reduce the activity of the palladium.[1][2] |
| Catalyst Loading | 5-10 mol% | To be optimized based on substrate purity and reaction scale. |
| Catalyst Poison | Quinoline-sulfur or Thiourea | Essential to prevent over-reduction to 4-phenylbutanol.[2] |
| Solvent | Anhydrous Toluene or Xylene | Aromatic solvents are typically used, and the reaction requires anhydrous conditions.[3] |
| Temperature | 120-140 °C (Reflux) | Aromatic acyl chlorides often require elevated temperatures for the reaction to proceed efficiently.[3] |
| Hydrogen Pressure | Atmospheric pressure (bubbling) | The reaction is typically carried out by bubbling hydrogen gas through the reaction mixture.[3] |
| Reaction Time | 4-8 hours | Monitored by TLC or GC until the starting material is consumed. |
| Reported Yield | 60-70% | Moderate yields are typically obtained for this specific transformation. |
Experimental Protocols
Preparation of the Rosenmund Catalyst (5% Pd/BaSO₄ with Quinoline-Sulfur Poison)
This procedure is adapted from established methods for preparing poisoned palladium catalysts.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Barium sulfate (BaSO₄), precipitated
-
Formaldehyde solution (37%)
-
Quinoline
-
Sulfur powder
-
Distilled water
Procedure:
-
Preparation of Palladium on Barium Sulfate:
-
Dissolve a calculated amount of PdCl₂ in a minimal amount of hot distilled water containing a few drops of hydrochloric acid.
-
In a separate flask, suspend the required amount of BaSO₄ in distilled water.
-
Heat the BaSO₄ suspension to boiling and add the PdCl₂ solution dropwise with vigorous stirring.
-
Slowly add a slight excess of formaldehyde solution to the hot suspension to reduce the palladium ions to metallic palladium on the surface of the barium sulfate. The solution will turn from a reddish-brown to colorless, and the precipitate will darken.
-
Filter the catalyst, wash thoroughly with distilled water until the washings are chloride-free (test with AgNO₃ solution), and dry in an oven at 100 °C.
-
-
Preparation of the Quinoline-Sulfur Poison:
-
In a fume hood, gently heat a mixture of quinoline and a small amount of sulfur powder under reflux until the sulfur dissolves to form a dark solution.
-
-
Poisoning the Catalyst:
-
The dried Pd/BaSO₄ catalyst can be poisoned by adding a small amount of the quinoline-sulfur solution to the reaction mixture. The exact amount of poison needs to be carefully controlled to achieve the desired level of catalyst deactivation.
-
Synthesis of this compound from 4-Phenylbutanoyl Chloride
Materials:
-
4-Phenylbutanoyl chloride
-
Poisoned 5% Pd/BaSO₄ catalyst
-
Anhydrous toluene (or xylene)
-
Hydrogen gas
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube for hydrogen, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
In the flask, suspend the poisoned 5% Pd/BaSO₄ catalyst in anhydrous toluene.
-
Add 4-phenylbutanoyl chloride to the flask.
-
Begin bubbling a steady stream of hydrogen gas through the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene or 140 °C for xylene).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture. The reaction is complete when the starting acyl chloride is no longer detectable.
-
Once the reaction is complete, cool the mixture to room temperature and stop the hydrogen flow.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Rosenmund reduction of 4-phenylbutanoyl chloride.
Reaction Mechanism
References
Application Notes and Protocols: TEMPO-Mediated Oxidation for the Synthesis of 4-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanal is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its preparation via the oxidation of the corresponding primary alcohol, 4-phenylbutanol, requires a selective and high-yielding method that avoids over-oxidation to the carboxylic acid. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation has emerged as a powerful and versatile tool for the selective oxidation of primary alcohols to aldehydes under mild conditions. This method offers high chemoselectivity, compatibility with a wide range of functional groups, and the use of environmentally benign co-oxidants.
This document provides detailed application notes and experimental protocols for the synthesis of this compound from 4-phenylbutanol using TEMPO-mediated oxidation. Several established protocols are presented, offering a comparative overview to aid in method selection and optimization for specific research and development needs.
Core Principles of TEMPO-Mediated Oxidation
TEMPO, a stable nitroxyl radical, is not the direct oxidant in this catalytic system. The active oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant. This N-oxoammonium ion then oxidizes the primary alcohol to the corresponding aldehyde, during which it is reduced to a hydroxylamine. The hydroxylamine is subsequently re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle. The choice of co-oxidant is critical and influences the reaction conditions and outcomes.
Data Presentation: Comparative Efficacy of TEMPO-Mediated Oxidation Protocols for Primary Alcohols
While specific data for the oxidation of 4-phenylbutanol is not extensively reported, the following table summarizes the typical performance of various TEMPO-based oxidation protocols on analogous primary aliphatic and benzylic alcohols. This data provides a strong basis for estimating the expected efficacy for the synthesis of this compound.
| Protocol (Co-oxidant) | Substrate Type | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |
| Anelli-Montanari (NaOCl/KBr) | Aliphatic, Benzylic | 85-95 | 0.5 - 2 h | 0 - RT | Cost-effective, readily available reagents.[1][2][3] |
| Cu(I)/TEMPO (Air/O₂) | Aliphatic, Benzylic | 80-95 | 4 - 24 h | RT - 50 | Uses air as the terminal oxidant, environmentally benign.[4][5][6] |
| TEMPO/BAIB (PhI(OAc)₂) | Aliphatic, Benzylic | 85-95 | 1 - 3 h | 0 - RT | Metal-free, produces non-toxic byproducts.[1] |
| TEMPO/TCCA (Trichloroisocyanuric acid) | Aliphatic, Benzylic | 90-98 | 0.5 - 1.5 h | RT | High yields, fast reaction times.[7] |
| TEMPO/FeCl₃·6H₂O | Aliphatic, Benzylic | 85-95 | 1 - 4 h | RT | Inexpensive and readily available co-oxidant. |
Experimental Protocols
The following are detailed experimental protocols for the TEMPO-mediated oxidation of 4-phenylbutanol to this compound, adapted from established methods for primary alcohol oxidation.
Protocol 1: Anelli-Montanari Oxidation using Sodium Hypochlorite (Bleach)
This protocol is a widely used, cost-effective method for the selective oxidation of primary alcohols.
Materials:
-
4-Phenylbutanol
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-13% available chlorine)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutanol (1.0 eq) in dichloromethane (5-10 mL per mmol of alcohol).
-
Add TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the solution.
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite (1.2-1.5 eq) and sodium bicarbonate (2.0 eq).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the aqueous NaOCl/NaHCO₃ solution to the vigorously stirred organic solution over 15-30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess hypochlorite.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation
This protocol utilizes ambient air as the terminal oxidant, making it an environmentally friendly "green" chemistry approach.[4][5][6]
Materials:
-
4-Phenylbutanol
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
Acetonitrile (MeCN)
-
Pentane or Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-phenylbutanol (1.0 eq), acetonitrile (5-10 mL per mmol of alcohol), copper(I) bromide (0.05 eq), 2,2'-bipyridine (0.05 eq), and TEMPO (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with a balloon of air). For aliphatic alcohols, the reaction may be slow and can be gently heated to 40-50 °C to increase the rate.
-
The reaction mixture will typically change color from a deep red-brown to green upon completion.
-
Monitor the reaction by TLC. Aliphatic alcohols may require 12-24 hours for complete conversion.
-
Upon completion, dilute the reaction mixture with pentane or diethyl ether and water.
-
Transfer the mixture to a separatory funnel. The organic layer will be a pale pink color (due to residual TEMPO) and the aqueous layer will be blue.
-
Separate the layers and extract the aqueous layer with additional pentane or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by silica gel column chromatography.
Visualizations
Experimental Workflow for TEMPO-Mediated Oxidation
Caption: General experimental workflow for the synthesis of this compound via TEMPO-mediated oxidation.
Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
Caption: The catalytic cycle of TEMPO-mediated oxidation of an alcohol to an aldehyde.
Applications in Drug Development
The selective synthesis of aldehydes like this compound is crucial in drug discovery and development. Aldehydes are versatile intermediates that can undergo a variety of chemical transformations, including:
-
Reductive amination: to form amines, which are prevalent in many active pharmaceutical ingredients (APIs).
-
Wittig and related olefination reactions: to construct carbon-carbon double bonds.
-
Aldol and other condensation reactions: for the formation of more complex carbon skeletons.
-
Oxidation to carboxylic acids: providing another key functional group in medicinal chemistry.
The mild and selective nature of TEMPO-mediated oxidations makes this methodology particularly suitable for multi-step syntheses of complex drug candidates, where the preservation of sensitive functional groups is paramount.
Safety Considerations
-
TEMPO: While relatively stable, TEMPO is a radical and should be handled with care.
-
Sodium Hypochlorite (Bleach): A strong oxidant. Avoid contact with skin and eyes. Reactions with bleach can be exothermic and should be performed with adequate cooling. Mixing bleach with acids can release toxic chlorine gas.
-
Organic Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a well-ventilated fume hood.
-
Exothermic Reactions: The oxidation of alcohols can be exothermic. Slow addition of reagents and temperature control are crucial, especially on a larger scale.
By following these protocols and considering the safety precautions, researchers can effectively utilize TEMPO-mediated oxidation for the efficient and selective synthesis of this compound for various applications in research and drug development.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TEMPO [organic-chemistry.org]
Application Notes and Protocols: The Use of 4-Phenylbutanal as a Key Intermediate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanal, a versatile aldehyde, serves as a crucial building block in a variety of multi-step organic syntheses. Its structure, featuring both an aromatic ring and a reactive aldehyde functional group, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules.[1][2][3] The aldehyde functionality is key to many chemical reactions, particularly in organic synthesis, while the phenyl group influences its reactivity and can introduce important steric effects.[1] This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in constructing complex molecular architectures.
Key Synthetic Applications and Protocols
Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone
A significant application of this compound is its conversion to α-tetralone, a key intermediate in the synthesis of various biologically active compounds, including antidepressants like Sertraline.[2] The synthesis involves a two-step process: the oxidation of this compound to 4-phenylbutanoic acid, followed by an intramolecular Friedel-Crafts acylation.
Step 1: Oxidation of this compound to 4-Phenylbutanoic Acid
The aldehyde group of this compound can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄).
Experimental Protocol: Oxidation of this compound
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetone.
-
Prepare a solution of potassium permanganate (1.1 eq) in water.
-
Slowly add the KMnO₄ solution to the this compound solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenylbutanoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoic Acid
The resulting 4-phenylbutanoic acid can be cyclized to α-tetralone in the presence of a strong acid catalyst. Methanesulfonic acid is an effective and convenient catalyst for this transformation.[1][4]
Experimental Protocol: Synthesis of α-Tetralone [4]
-
Materials: 4-phenylbutanoic acid, methanesulfonic acid, diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), water, anhydrous sodium sulfate.
-
Procedure:
-
To a 5-mL conical vial equipped with a spin vane and a condenser, add 1.5 mL of methanesulfonic acid.
-
Heat the acid to 85-100 °C with stirring.
-
Once the temperature is stable, add 220 mg of 4-phenylbutanoic acid and stir the mixture at reflux for one hour.
-
After one hour, cool the reaction mixture and add it to a test tube containing 5.0 mL of ice-cold water.
-
Extract the aqueous layer twice with 3 mL of diethyl ether.
-
Combine the organic layers and wash with 2 mL of saturated aqueous NaHCO₃ solution, followed by 2 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolate the product by passing the organic layer through a short column of silica gel topped with sodium sulfate, eluting with diethyl ether.
-
Remove the solvent under reduced pressure to obtain α-tetralone as a colorless oil.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Phenylbutanoic Acid | 164.20 | 220 | 1.34 | 1.0 |
| Methanesulfonic Acid | 96.11 | - | - | Catalyst |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Typical Yield (%) | |
| α-Tetralone | 146.19 | 196 | 80-90 |
Synthetic Workflow:
Aldol Condensation: Carbon-Carbon Bond Formation
The aldehyde functionality of this compound readily undergoes aldol condensation with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Aldol Condensation of this compound with Acetone
-
Materials: this compound, acetone, 95% ethanol, 2M aqueous sodium hydroxide (NaOH), 4% acetic acid in ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), acetone (1.2 eq), and 4 mL of 95% ethanol.
-
Add 3 mL of 2M aqueous NaOH solution and stir the mixture vigorously for 15 minutes at room temperature.
-
If a precipitate forms, continue stirring for an additional 30 minutes. If no precipitate forms, gently heat the mixture over a steam bath for 10-15 minutes.
-
Cool the mixture in an ice bath to complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the product sequentially with 5 mL of cold 95% ethanol, 5 mL of cold 4% acetic acid in ethanol, and finally with 5 mL of cold 95% ethanol.
-
Dry the product to obtain the α,β-unsaturated ketone.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Volume (mL) | Moles (mmol) | Equivalents |
| This compound | 148.20 | 0.971 | 1.0 | 6.55 | 1.0 |
| Acetone | 58.08 | 0.791 | 0.58 | 7.86 | 1.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | ||
| 6-Phenylhex-3-en-2-one | 188.27 | 1.23 | 70-85 |
Reaction Workflow:
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. The stereochemical outcome of the reaction can be controlled by the choice of the phosphorus ylide. Unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes.
Experimental Protocol: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, this compound, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 148.20 | 1.0 | 80-95 |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.2 | - |
| n-Butyllithium | 64.06 | 1.1 | - |
| Product | Molar Mass ( g/mol ) | ||
| 5-Phenyl-1-pentene | 146.23 |
Logical Relationship Diagram:
Reductive Amination: Synthesis of Amines
Reductive amination is a versatile method for the synthesis of amines from aldehydes. This compound can be reacted with an amine in the presence of a reducing agent to form a secondary or tertiary amine. This is a key transformation in the synthesis of many pharmaceutical compounds.
Experimental Protocol: Reductive Amination of this compound with Benzylamine
-
Materials: this compound, benzylamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 148.20 | 1.0 | 75-90 |
| Benzylamine | 107.15 | 1.1 | - |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | - |
| Product | Molar Mass ( g/mol ) | ||
| N-Benzyl-4-phenylbutan-1-amine | 239.36 |
Signaling Pathway Analogy (Synthetic Pathway):
Conclusion
This compound is a highly valuable and versatile intermediate in multi-step organic synthesis. The protocols and data presented herein demonstrate its utility in key transformations such as intramolecular Friedel-Crafts acylation, aldol condensation, Wittig reactions, and reductive amination. These reactions provide access to a diverse range of molecular scaffolds that are of significant interest to researchers in the fields of medicinal chemistry, drug development, and materials science. The ability to selectively transform the aldehyde functionality while leveraging the presence of the phenyl group makes this compound a cornerstone for the efficient construction of complex target molecules.
References
Application of 4-Phenylbutanal in the Development of Novel Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-phenylbutanal as a versatile starting material for the synthesis of novel fragrance compounds. This document details synthetic protocols for creating new odorants through chemical modification and biotransformation, summarizes the olfactory properties of the resulting compounds, and discusses the underlying principles of their perception.
Introduction to this compound in Fragrance Chemistry
This compound, also known as benzenebutanal, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O.[1][2] It possesses a characteristic sweet, floral odor, making it a valuable component in various fragrance applications.[1] Its chemical structure, featuring a phenyl group attached to a butanal chain, provides a reactive aldehyde functional group that is amenable to a variety of chemical transformations for the creation of new fragrance molecules with unique and desirable scent profiles.[1] The reactivity of the aldehyde group allows for modifications such as oxidation, condensation, and acetalization, each yielding compounds with distinct olfactory properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Sweet, floral |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents, limited solubility in water |
| CAS Number | 18328-11-5 |
(Data sourced from PubChem CID 29030 and CymitQuimica)[1][2]
Synthesis of Novel Fragrance Compounds from this compound
The aldehyde functionality of this compound is a key feature for the synthesis of new fragrance molecules. Two primary pathways for derivatization are aldol condensation and acetalization, which can produce compounds with a range of odor profiles, from fruity and green to floral and gourmand.
Aldol Condensation for the Creation of α,β-Unsaturated Aldehydes
Aldol condensation of this compound with other aldehydes or ketones can lead to the formation of α,β-unsaturated aldehydes, which are often potent odorants with unique scent characteristics. For example, reaction with a simple ketone like acetone can extend the carbon chain and introduce a new functional group, significantly altering the odor profile.
Objective: To synthesize 6-phenyl-3-hexen-2-one, a potential fragrance compound, via aldol condensation of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise to the cooled mixture while stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-3-hexen-2-one.
The olfactory properties of α,β-unsaturated aldehydes and ketones derived from this compound can be predicted based on structurally similar compounds. For instance, 5-methyl-2-phenyl-2-hexenal is described as having a distinctive cocoa aroma with mocha undertones.[3] This suggests that aldol condensation products of this compound could possess complex gourmand or fruity-floral notes. A summary of predicted and known olfactory data for related compounds is presented in Table 2.
| Compound | Predicted/Known Odor Profile | Odor Threshold (in water) |
| 6-Phenyl-3-hexen-2-one | Fruity, floral, slightly spicy | Data not available |
| 5-Methyl-2-phenyl-2-hexenal | Cocoa, mocha | Data not available |
| (±)-2-Phenyl-4-methyl-2-hexenal | Not specified | Data not available |
| 3-Octanone | Herbal, lavender, sweet, mushroom | 5.9 - 6.0 mmHg (in air) |
(Data for 5-methyl-2-phenyl-2-hexenal from The Perfumers Apprentice, for (±)-2-phenyl-4-methyl-2-hexenal from The Good Scents Company, and for 3-octanone from Scent.vn)[3][4][5]
Acetalization for the Creation of Novel Odorants
Acetalization of this compound with polyols such as glycerol or ethylene glycol can produce cyclic acetals. These derivatives are often more stable than their parent aldehydes and can possess unique and desirable fragrance profiles. For example, phenylacetaldehyde glycerine acetal has a tenacious heart note with honey, cyclamen, and rose character.[6]
Objective: To synthesize the glycerol acetal of this compound, a potential fragrance compound with a complex floral character.
Materials:
-
This compound
-
Glycerol
-
p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst (e.g., Zr-containing UiO-66)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Combine this compound (1 equivalent), glycerol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask containing toluene.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until all the this compound has been consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to remove the toluene.
-
Purify the resulting crude acetal by vacuum distillation or column chromatography.
Based on the known properties of phenylacetaldehyde glycerol acetal, it is anticipated that the corresponding acetal of this compound would also possess a complex floral and honey-like scent profile. The stability of the acetal linkage can also provide a longer-lasting fragrance.
| Compound | Predicted/Known Odor Profile |
| This compound Glycerol Acetal | Floral, honey, rose, tea |
| Phenylacetaldehyde Glycerine Acetal | Tenacious heart note with honey, cyclamen and rose character |
(Data for Phenylacetaldehyde Glycerine Acetal from IFF and The Fragrance Conservatory)[6][7]
Biotransformation of this compound Derivatives
Biotransformation offers a green and highly selective alternative for the synthesis of novel fragrance compounds. The use of microorganisms or isolated enzymes can lead to the production of chiral alcohols and other derivatives with unique olfactory properties. For example, racemic 4-phenyl-2-butanol can be converted into enantiomerically pure (S)- or (R)-amines using an enzymatic cascade, highlighting the potential for creating stereospecific fragrances.[8]
Protocol: Biocatalytic Reduction of a this compound Derivative
Objective: To perform a biocatalytic reduction of 4-phenyl-2-butanone (a derivative of this compound) to the corresponding chiral alcohol using a ketoreductase (KRED).
Materials:
-
4-Phenyl-2-butanone
-
Ketoreductase (KRED) enzyme
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, 4-phenyl-2-butanone (e.g., 50 mM), the KRED enzyme, NAD(P)H, and the cofactor regeneration system.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) in an incubator shaker for 24-48 hours.
-
Monitor the conversion of the ketone to the alcohol using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the product by liquid-liquid extraction.
-
Analyze the enantiomeric excess (ee) of the resulting chiral alcohol by chiral GC or HPLC.
Olfactory Perception and Signaling Pathways
The perception of fragrance molecules like this compound and its derivatives is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium.[1] The binding of an odorant to an OR triggers a G-protein-mediated signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific scent. One known receptor for benzenebutanal is OR2A5.[1]
Below is a generalized workflow for the synthesis and evaluation of novel fragrance compounds from this compound, and a diagram of the olfactory signaling pathway.
Caption: Synthetic and evaluation workflow.
Caption: Generalized olfactory signaling pathway.
Conclusion
This compound is a valuable and versatile platform for the development of novel fragrance compounds. Through straightforward chemical modifications such as aldol condensation and acetalization, as well as through selective biocatalytic transformations, a diverse array of new odorants can be synthesized. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in creating innovative and impactful fragrances. Further research into the specific olfactory properties and receptor interactions of these novel compounds will continue to advance the field of fragrance chemistry.
References
- 1. CAS 18328-11-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfumers Apprentice - 5-Methyl-2-Phenyl-2-Hexenal [shop.perfumersapprentice.com]
- 4. (±)-2-phenyl-4-methyl-2-hexenal, 26643-92-5 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. iff.com [iff.com]
- 7. Phenylacetaldehyde glyceryl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 4-Phenylbutanal in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
References
- 1. data.epo.org [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. [Synthesis and activity of ACE inhibitory peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1891014B1 - Improved process for crystallization of benazepril hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2004000874A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 16. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 17. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 18. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpionline.org [jpionline.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. pharma.gally.ch [pharma.gally.ch]
Experimental setup for NMR spectroscopic analysis of 4-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structure. This application note provides a detailed experimental setup and protocol for the NMR spectroscopic analysis of 4-phenylbutanal, a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. The protocols outlined herein are designed to yield high-quality 1D ¹H and ¹³C NMR spectra, facilitating comprehensive structural elucidation and purity assessment.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃. These values are crucial for the identification and assignment of signals in the experimental spectra.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| 9.77 | t | 1H | 1.8 | H-1 (Aldehyde) |
| 7.30 - 7.15 | m | 5H | - | Aromatic Protons |
| 2.73 | t | 2H | 7.5 | H-2 |
| 2.65 | t | 2H | 7.6 | H-4 |
| 2.03 | p | 2H | 7.5 | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| 202.5 | C-1 (Aldehyde Carbonyl) |
| 141.2 | C-5 (Quaternary Aromatic) |
| 128.5 | C-7, C-9 (ortho-Aromatic) |
| 128.4 | C-6, C-10 (meta-Aromatic) |
| 126.0 | C-8 (para-Aromatic) |
| 43.8 | C-2 |
| 35.1 | C-4 |
| 25.6 | C-3 |
Experimental Protocols
Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipettes
-
Glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
For ¹H NMR: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
3.3.1. ¹H NMR Spectroscopy
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 4.0 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Receiver Gain: Optimized automatically by the instrument
-
Line Broadening (LB): 0.3 Hz
3.3.2. ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): 1.5 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Receiver Gain: Optimized automatically by the instrument
-
Line Broadening (LB): 1.0 Hz
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on the predicted data and known chemical shift ranges.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental setup for the NMR spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Application Note: GC-MS Protocol for the Analysis and Purification of 4-Phenylbutanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Phenylbutanal (C₁₀H₁₂O), also known as γ-phenylbutyraldehyde, is an aldehyde with applications in fragrance, flavor, and as a potential intermediate in pharmaceutical synthesis. Accurate analysis and purification of this compound are critical for quality control, metabolic studies, and ensuring the purity of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification.[1][2] However, the analysis of aldehydes like this compound can be challenging due to their reactivity and potential for instability.[3]
This application note provides a detailed protocol for the quantitative analysis and purification of this compound using GC-MS. It covers sample preparation, including direct analysis and derivatization for enhanced sensitivity, as well as a method for purification using preparative gas chromatography.
I. Analytical Protocol: GC-MS Analysis of this compound
This section details the methodology for the identification and quantification of this compound.
A. Experimental Protocol
1. Sample Preparation: The choice of sample preparation depends on the sample matrix and the required sensitivity.
-
Method A: Direct Injection (for high concentration samples)
-
Ensure the sample is dissolved in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[1] GC-MS cannot be performed directly on samples dissolved in water.[4]
-
The recommended concentration for direct injection is approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection in splitless mode.[4]
-
If the sample contains particulates, centrifuge or filter it to prevent blockage of the syringe and contamination of the GC system.[1]
-
Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[4]
-
-
Method B: Derivatization with PFBHA (for trace analysis) Derivatization is often preferred for aldehydes to improve thermal stability, chromatographic peak shape, and detector sensitivity.[3] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent that converts aldehydes into more stable oxime derivatives.[3][5]
-
Pipette 1 mL of the aqueous sample into a reaction vial.
-
Add an appropriate internal standard for quantification.
-
Add 100 µL of a 10 mg/mL PFBHA solution.[5]
-
Adjust the pH to 3 with HCl.[5]
-
Incubate the mixture at 60°C for 60 minutes to form the PFBHA-oxime derivative.[5]
-
After cooling to room temperature, perform a liquid-liquid extraction by adding 500 µL of hexane.[1][5]
-
Vortex the mixture for 1 minute and centrifuge at 5000 rpm for 5 minutes to separate the layers.[5]
-
Carefully transfer the organic (top) layer to a clean autosampler vial for GC-MS analysis.[5]
-
2. GC-MS Instrumentation and Conditions: The following parameters are recommended for the analysis.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890B GC or equivalent | [5] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | [4][5] |
| Injector | Splitless mode | [5] |
| Inlet Temperature | 250°C | [5][6] |
| Injection Volume | 1 µL | [5] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1.0 mL/min, constant flow | [5] |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | (Standard practice) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | [5] |
| Ionization Mode | Electron Ionization (EI) | [5] |
| Ionization Energy | 70 eV | [5] |
| Mass Range | m/z 40-450 | (Standard practice, adapted from[5]) |
| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | [5] |
| Solvent Delay | 4-5 minutes | [7] |
B. Data Presentation
Quantitative Analysis: For quantitative studies, a calibration curve should be prepared using standards of known concentrations. The performance of the method should be validated.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | Low µg/L to ng/L range (analyte dependent) | [5] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range | [5] |
| Precision (%RSD) | < 15% for intra- and inter-day precision | [5][6] |
| Accuracy/Recovery (%) | 80-120% | [5] |
Mass Spectral Data: The identification of this compound is confirmed by its retention time and its mass spectrum. The EI mass spectrum is characterized by a molecular ion and specific fragment ions.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Probable Fragment Identity | Reference |
| 148 | ~10 | [M]⁺ (Molecular Ion) | [8] |
| 130 | ~5 | [M-H₂O]⁺ | [8] |
| 104 | ~35 | [C₈H₈]⁺ | [8] |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) | [8] |
| 44 | ~85 | [C₂H₄O]⁺ (McLafferty rearrangement product) | [8] |
II. Purification Protocol: Preparative GC
Preparative Gas Chromatography (prep-GC) is a powerful technique for isolating pure compounds from a mixture.[9] It operates on the same principles as analytical GC but is scaled up to handle larger sample volumes and collect the separated components.[9]
A. Experimental Workflow
-
Method Development: Optimize the separation on an analytical GC-MS system first to determine the retention time of this compound and ensure it is well-resolved from impurities.
-
System Configuration:
-
Use a preparative GC system equipped with a larger diameter column (e.g., >5 mm I.D.) to accommodate higher sample loads.
-
The system should have a fraction collector at the outlet, which can be cooled to trap the eluted compound.
-
-
Sample Injection: Inject a larger volume of the concentrated sample mixture onto the prep-GC column.
-
Separation: Run the optimized temperature program to separate the components.
-
Fraction Collection: As the this compound peak begins to elute (based on the predetermined retention time), divert the column effluent to the fraction collector. The collection window should be tightly controlled to maximize purity.
-
Purity Analysis: Analyze a small aliquot of the collected fraction using the analytical GC-MS protocol described in Section I to confirm its purity.
-
Solvent Removal: If the compound is trapped in a solvent, a gentle stream of nitrogen or rotary evaporation can be used to remove the solvent, yielding the purified this compound.
III. Visualizations
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. commons.und.edu [commons.und.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ttb.gov [ttb.gov]
- 8. Benzenebutanal [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Antimicrobial and Antifungal Activity of 4-Phenylbutanal: Application Notes and Protocols
Introduction
4-Phenylbutanal, a volatile organic compound, shares structural similarities with known antimicrobial agents like cinnamaldehyde and benzaldehyde derivatives. These related compounds have demonstrated significant efficacy against a broad spectrum of bacteria and fungi.[1][2][3][4][5] The aldehyde functional group is known to be reactive and can contribute to antimicrobial activity by interacting with microbial proteins and disrupting cellular processes.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential antimicrobial and antifungal activities of this compound.
Data from Structurally Related Compounds
The following tables summarize the minimum inhibitory concentration (MIC) values of cinnamaldehyde and other benzaldehyde derivatives against various bacterial and fungal strains, providing a comparative baseline for potential studies on this compound.
Table 1: Antibacterial Activity of Cinnamaldehyde
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 780 - 3120 | [4] |
| Staphylococcus aureus | 75 - 600 | [5] |
| Pseudomonas aeruginosa | 75 - 600 | [5] |
| Streptococcus mutans | 125 - 500 |
Table 2: Antifungal Activity of Cinnamaldehyde and Benzaldehyde Derivatives
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Candida albicans | Cinnamaldehyde | 100 - 450 | [5] |
| Aspergillus fumigatus | Benzaldehyde Derivatives | Varies | [2][9] |
| Aspergillus flavus | Benzaldehyde | 100% inhibition at 20 µL/dish | [9] |
| Trichophyton rubrum | Cinnamaldehyde | 18.8 - 37.5 | [5] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of a test compound like this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12][13]
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[14][15][16][17]
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate.
-
Include a positive control disk (a known antibiotic or antifungal) and a negative control disk (solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-72 hours for fungi.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
-
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related aldehydes, the antimicrobial and antifungal activity of this compound could involve one or more of the following mechanisms:
-
Disruption of Cell Membrane: The lipophilic nature of aldehydes can facilitate their interaction with and disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents.[1][18]
-
Inhibition of Enzymes: Aldehydes can react with sulfhydryl groups of amino acids in proteins, leading to the inactivation of essential enzymes involved in microbial metabolism.[6]
-
Interference with Biofilm Formation: Some aldehydes have been shown to inhibit the formation of biofilms, which are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents.
-
Generation of Oxidative Stress: Benzaldehyde derivatives can disrupt cellular antioxidation systems in fungi, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[2][9]
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activities of cinnamon oil and cinnamaldehyde from the Chinese medicinal herb Cinnamomum cassia Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 7. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the In Vitro Anticancer Potential of 4-Phenylbutanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Phenylbutanal is an aromatic aldehyde whose potential as an anticancer agent is largely unexplored. However, its structural similarity to 4-phenylbutyrate (4-PBA), a known histone deacetylase (HDAC) inhibitor with demonstrated anticancer effects, provides a strong rationale for its investigation. 4-PBA has been shown to induce differentiation, cell cycle arrest, and apoptosis in various cancer cell lines[1]. It can modulate endoplasmic reticulum (ER) stress and inflammatory signaling, and its pro-apoptotic effects are linked to the regulation of key signaling pathways such as p53, PI3K/Akt, and NF-κB[1][2].
These application notes provide a comprehensive framework for the initial in vitro screening of this compound to determine its cytotoxic and apoptotic effects on cancer cells. The following sections detail the experimental protocols required for this investigation, suggest methods for data presentation, and illustrate key workflows and potential mechanisms of action.
Data Presentation: Summarizing Quantitative Results
Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables serve as templates for organizing quantitative data obtained from the described protocols.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.2 | rowspan="6"> TBD |
| 10 | 85.3 ± 3.1 | ||
| 50 | 62.1 ± 2.5 | ||
| 100 | 48.9 ± 3.8 | ||
| 250 | 25.6 ± 2.0 | ||
| 500 | 10.4 ± 1.5 | ||
| HeLa | 0 (Control) | 100 ± 3.9 | rowspan="6"> TBD |
| 10 | 90.1 ± 2.8 | ||
| 50 | 70.5 ± 3.3 | ||
| 100 | 55.2 ± 2.9 | ||
| 250 | 30.8 ± 2.4 | ||
| 500 | 15.1 ± 1.8 |
IC50 (Half-maximal inhibitory concentration) to be calculated using non-linear regression analysis.
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Assay)
| Treatment(48 hours) | Viable Cells (%)(Annexin V- / PI-) | Early Apoptotic (%)(Annexin V+ / PI-) | Late Apoptotic/Necrotic (%)(Annexin V+ / PI+) |
| Control (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.6 | 2.4 ± 0.5 |
| This compound (IC50) | 55.2 ± 3.5 | 28.7 ± 2.8 | 16.1 ± 2.1 |
| This compound (2 x IC50) | 30.8 ± 2.9 | 45.3 ± 4.1 | 23.9 ± 3.0 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment(24 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 60.3 ± 2.5 | 25.1 ± 1.8 | 14.6 ± 1.5 | 1.5 ± 0.4 |
| This compound (IC50) | 45.1 ± 3.1 | 15.8 ± 2.0 | 39.1 ± 3.3 | 8.9 ± 1.1 |
Experimental Workflows and Signaling Pathways
Visualizing the experimental plan and potential molecular mechanisms provides clarity and context for the investigation.
Caption: Experimental workflow for in vitro anticancer screening of this compound.
References
Troubleshooting & Optimization
How to increase the reaction yield in the synthesis of 4-phenylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylbutanal and increasing its reaction yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different routes.
Route 1: Oxidation of 4-Phenyl-1-butanol
The oxidation of 4-phenyl-1-butanol to this compound is a common and effective synthetic route. However, challenges such as incomplete conversion and over-oxidation can arise.
Problem: Low or No Conversion of the Starting Alcohol
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a freshly opened or properly stored oxidizing agent. For reagents like Dess-Martin periodinane (DMP), ensure it has been stored under anhydrous conditions. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under inert atmosphere. |
| Insufficient Amount of Oxidizing Agent | Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). |
| Low Reaction Temperature | For Swern oxidation, ensure the initial reaction of DMSO and oxalyl chloride is performed at a very low temperature (-78 °C) before the addition of the alcohol.[1] For other oxidations, a moderate increase in temperature might be necessary, but monitor carefully to avoid side reactions. |
| Poor Solvent Quality | Use anhydrous solvents, especially for moisture-sensitive reactions like the Swern oxidation. |
Problem: Formation of 4-Phenylbutanoic Acid (Over-oxidation)
| Possible Cause | Suggested Solution |
| Oxidizing Agent is too Strong | Use milder oxidizing agents that are known to stop at the aldehyde stage, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.[1][2][3] |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling. |
| Presence of Water | Ensure all glassware is oven-dried and solvents are anhydrous, as water can sometimes promote over-oxidation with certain reagents. |
Route 2: Hydroformylation of Allylbenzene
Hydroformylation offers a direct route to this compound from allylbenzene. Achieving high yield and selectivity for the linear aldehyde can be challenging.
Problem: Low Yield of Aldehydes
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh, high-purity catalyst (e.g., a rhodium-based catalyst). Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Suboptimal Reaction Conditions | Optimize pressure of syngas (CO/H₂), temperature, and reaction time. Higher pressures generally favor the reaction. |
| Impurities in Substrate or Gas Feed | Purify the allylbenzene substrate to remove any potential catalyst poisons. Use high-purity carbon monoxide and hydrogen. |
Problem: Low Selectivity for this compound (Formation of 2-Methyl-3-phenylpropanal)
| Possible Cause | Suggested Solution |
| Inappropriate Ligand for the Catalyst | The choice of ligand for the metal catalyst (e.g., rhodium) is crucial for directing the regioselectivity. Use ligands known to favor the formation of linear aldehydes, such as bulky phosphine or phosphite ligands. |
| Suboptimal CO/H₂ Ratio | Vary the ratio of carbon monoxide to hydrogen. A higher CO partial pressure can sometimes favor the formation of the linear isomer. |
| Incorrect Temperature | Lowering the reaction temperature can sometimes increase the selectivity for the linear aldehyde, although it may decrease the overall reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common synthetic routes to this compound include the oxidation of 4-phenyl-1-butanol, the hydroformylation of allylbenzene, and multi-step syntheses involving Grignard or Wittig reactions as key steps.
Q2: How can I purify the final this compound product?
A2: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for removing non-volatile impurities.[4][5] Column chromatography on silica gel can also be used for smaller-scale purifications to separate the product from closely related impurities.[6]
Q3: What are the characteristic spectroscopic signals for this compound that I should look for to confirm its identity and purity?
A3:
-
¹H NMR: Look for a characteristic aldehyde proton signal (a triplet) around 9.8 ppm. You should also see multiplets for the aromatic protons (around 7.1-7.3 ppm) and the aliphatic protons of the butyl chain.
-
¹³C NMR: A key signal to identify is the aldehyde carbonyl carbon, which appears around 202 ppm. The aromatic carbons will appear in the 126-142 ppm region.
-
FTIR: The presence of an aldehyde is confirmed by a strong C=O stretching vibration band around 1720-1740 cm⁻¹ and two characteristic C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[7][8]
Q4: What are the common side products in the synthesis of this compound?
A4: Common side products depend on the synthetic route:
-
Oxidation of 4-phenyl-1-butanol: The main side product is often the over-oxidized 4-phenylbutanoic acid. Unreacted starting material can also be present.
-
Hydroformylation of allylbenzene: The branched isomer, 2-methyl-3-phenylpropanal, is a common side product.
-
Grignard/Wittig routes: Side products can include coupled products (e.g., biphenyl from a Grignard reaction using a phenyl Grignard) or geometric isomers (E/Z) if an alkene intermediate is formed.
Q5: How can I minimize the formation of the Wurtz coupling byproduct in a Grignard reaction to synthesize a precursor for this compound?
A5: To minimize Wurtz coupling, which is the reaction of the Grignard reagent with the starting alkyl halide, you should add the alkyl halide slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
Experimental Protocols & Data
Oxidation of 4-Phenyl-1-butanol to this compound
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is known for its mild conditions and high efficiency in converting primary alcohols to aldehydes.[2][9]
-
Procedure:
-
To a solution of 4-phenyl-1-butanol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or fractional distillation.
-
Method 2: Swern Oxidation
The Swern oxidation is another mild method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][10][11]
-
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes, then add a solution of 4-phenyl-1-butanol (1.0 eq) in anhydrous DCM, again keeping the temperature below -65 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane | 85-95% | Mild conditions, short reaction times, high yields.[2] | Cost of the reagent, potentially explosive nature of impure DMP.[2] |
| Swern Oxidation | 80-90% | Mild conditions, avoids heavy metals, high yields.[1] | Requires very low temperatures, produces malodorous dimethyl sulfide.[1][11] |
Visualizations
Caption: Key synthetic routes to this compound.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying and minimizing side reactions during 4-phenylbutanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenylbutanal. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize side reactions, thereby improving product yield and purity.
General Troubleshooting & FAQs
Q1: What are the most common synthetic routes to this compound and what are their primary drawbacks?
A1: The most common laboratory-scale syntheses of this compound include the oxidation of 4-phenylbutanol, the reduction of 4-phenylbutyric acid derivatives, and the hydroformylation of 3-phenylpropene. Each method has its own set of potential side reactions. Oxidation methods can lead to over-oxidation to the carboxylic acid. Reduction methods risk over-reduction to the alcohol. Hydroformylation can produce isomeric aldehyde byproducts. The choice of method often depends on the available starting materials and the desired scale of the reaction.
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying and quantifying byproducts in your reaction mixture. By comparing the mass spectra of the impurities with known fragmentation patterns, you can often identify the structures of the side products. This information is crucial for diagnosing the problematic side reaction and adjusting your protocol accordingly.
Q3: My yield of this compound is consistently low. What general factors should I investigate?
A3: Low yields can stem from several factors across different synthetic methods. Key areas to investigate include:
-
Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous, as required by the specific reaction.
-
Reaction Temperature: Temperature control is critical. Deviations can either slow down the reaction or promote side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time and avoid product degradation or byproduct formation over extended periods.
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion or an increase in side reactions.
Synthesis Method 1: Oxidation of 4-Phenylbutanol
This method involves the oxidation of the primary alcohol, 4-phenylbutanol, to the corresponding aldehyde. Common oxidizing agents include those used in the Swern and Dess-Martin oxidations.
Troubleshooting Guide: Oxidation of 4-Phenylbutanol
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For Dess-Martin periodinane (DMP), ensure it has been stored under anhydrous conditions. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity. |
| Incorrect reaction temperature. | For Swern oxidation, maintain a temperature of -78 °C during the addition of reagents. For DMP oxidation, the reaction is typically run at room temperature. | |
| Presence of 4-phenylbutanoic acid in the product | Over-oxidation of the aldehyde. | Use a mild and selective oxidizing agent like DMP or the conditions of the Swern oxidation.[1][2][3][4][5][6] Avoid using strong oxidizing agents like chromium-based reagents. |
| Difficult workup and purification | Contamination with iodine byproducts (DMP). | During workup of a DMP oxidation, quench the reaction with a saturated solution of sodium thiosulfate to remove residual iodine compounds.[7] |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break up emulsions. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 4-Phenylbutanol
-
Reaction Setup: To a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1 to 1.5 equivalents).[8]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.
Diagram: Dess-Martin Oxidation Mechanism
Caption: Mechanism of the Dess-Martin Oxidation of 4-Phenylbutanol.
Synthesis Method 2: Rosenmund Reduction of 4-Phenylbutanoyl Chloride
This method involves the catalytic hydrogenation of 4-phenylbutanoyl chloride to this compound. A key aspect of this reaction is the use of a "poisoned" catalyst to prevent over-reduction.
Troubleshooting Guide: Rosenmund Reduction
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of 4-phenylbutanol | Over-reduction of the aldehyde. | The catalyst is too active. Ensure the palladium catalyst is properly "poisoned" with a sulfur-containing compound (e.g., quinoline-sulfur or thiourea) or use barium sulfate as a support to reduce catalyst activity.[1][2][3][9][10][11][12][13][14][15] |
| Low or no reaction | Catalyst is deactivated. | Prepare a fresh batch of the Rosenmund catalyst. Ensure the hydrogen gas is of high purity. |
| Presence of 4-phenylbutanoic acid | Hydrolysis of the starting acid chloride. | Use anhydrous solvents and ensure the reaction setup is free from moisture.[12][13] |
| Formation of 4-phenylbutane | Excessive reduction. | Further poison the catalyst or reduce the reaction temperature and hydrogen pressure. |
Experimental Protocol: Rosenmund Reduction of 4-Phenylbutanoyl Chloride
-
Catalyst Preparation: Prepare the Rosenmund catalyst (e.g., 5% Pd on BaSO₄). A catalyst poison, such as quinoline-sulfur, can be added to further moderate its activity.[3][10][11][12]
-
Reaction Setup: In a flask equipped for hydrogenation, suspend the catalyst in an anhydrous solvent (e.g., toluene or xylene). Add a solution of 4-phenylbutanoyl chloride (1.0 equivalent) in the same solvent.
-
Hydrogenation: Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen while vigorously stirring the mixture. The reaction is often carried out at an elevated temperature. Monitor the reaction by observing the cessation of HCl evolution (which can be tested by holding a piece of moist litmus paper at the outlet of the reaction).
-
Workup: Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Purification: Wash the filtrate with a dilute sodium bicarbonate solution to remove any remaining HCl, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Diagram: Rosenmund Reduction Logical Flow
Caption: Key steps and potential over-reduction in the Rosenmund Reduction.
Synthesis Method 3: Hydroformylation of 3-Phenylpropene
Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For 3-phenylpropene, this can lead to two isomeric aldehydes: the desired linear product, this compound, and the branched product, 2-methyl-3-phenylpropanal.
Troubleshooting Guide: Hydroformylation of 3-Phenylpropene
| Observed Issue | Potential Cause | Recommended Solution |
| Low regioselectivity (high amount of branched aldehyde) | Inappropriate ligand for the rhodium catalyst. | The choice of phosphine or phosphite ligand is crucial for controlling regioselectivity. For higher linear selectivity with styrene-type substrates, bulky phosphite ligands or specific tetraphosphorus ligands have shown success.[9][11] |
| High reaction temperature. | Lowering the reaction temperature can sometimes favor the formation of the linear aldehyde. | |
| Formation of 1-phenylpropane | Hydrogenation of the starting alkene. | This is a common side reaction in hydroformylation.[16] Adjusting the H₂/CO pressure ratio (higher CO pressure often suppresses hydrogenation) can help minimize this. |
| Formation of 4-phenylbutanol | Reduction of the aldehyde product. | Similar to alkene hydrogenation, this can be influenced by the H₂/CO ratio and the catalyst system. |
| Isomerization of the starting material | The catalyst system promotes double bond migration. | The choice of ligand and reaction conditions can influence the rate of isomerization.[16] Generally, conditions that favor hydroformylation (e.g., higher CO pressure) will suppress isomerization. |
Quantitative Data: Regioselectivity in Styrene Hydroformylation
While specific data for 3-phenylpropene is less common, studies on the closely related substrate, styrene, provide valuable insights into controlling regioselectivity.
| Ligand Type | Catalyst System | Linear:Branched Ratio (l:b) | Reference |
| Tetraphosphorus Ligands | Rh complex | up to 22:1 | [9] |
| Bulky Phosphite Ligands | Rh complex | up to 14:1 | [9] |
| Calixarene Diphosphane | Rh complex | 77:23 | [9] |
| Xantphite | Rh complex | up to 2.3:1 | [9] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in a degassed solvent (e.g., toluene).
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the 3-phenylpropene substrate.
-
Reaction: Seal the autoclave, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-40 bar). Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Workup: After the reaction is complete (monitored by GC), cool the autoclave to room temperature and carefully vent the excess gas.
-
Purification: The product mixture can be analyzed by GC-MS to determine the yield and regioselectivity. The this compound can be purified from the reaction mixture by vacuum distillation or column chromatography.
Diagram: Hydroformylation and Side Reactions
Caption: Desired and undesired pathways in the hydroformylation of 3-phenylpropene.
References
- 1. Rosenmund Reduction [organic-chemistry.org]
- 2. medium.com [medium.com]
- 3. What is the role of catalyst poison in the Rosenmund reaction? [unacademy.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Rh-catalyzed linear hydroformylation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Novel Approach to Selectively Obtain Linear Aldehydes in Hydroformylation of Styrene----Chinese Academy of Sciences [english.cas.cn]
Preventing the over-oxidation of 4-phenylbutanal to 4-phenylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-phenylbutanal from 4-phenylbutanol, with a focus on preventing its over-oxidation to 4-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a significant amount of 4-phenylbutanoic acid as a byproduct. What is causing this over-oxidation?
A1: Over-oxidation of this compound to 4-phenylbutanoic acid typically occurs when strong oxidizing agents are used or when water is present in the reaction mixture.[1][2] Primary alcohols, like 4-phenylbutanol, are first oxidized to an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid. This second oxidation step often proceeds via an aldehyde hydrate (gem-diol), which forms when the aldehyde reacts with water.[1] Therefore, using strong, aqueous oxidizing agents or having residual water in your reaction setup can lead to the formation of the undesired carboxylic acid.
Q2: Which oxidizing agents are recommended for the selective synthesis of this compound from 4-phenylbutanol?
A2: To prevent over-oxidation, it is crucial to use mild oxidizing agents in anhydrous (water-free) conditions.[3] Several reagents are well-suited for this transformation, including:
-
Pyridinium chlorochromate (PCC): A widely used oxidant that can convert primary alcohols to aldehydes in good yields.[4][5] It is typically used in an anhydrous solvent like dichloromethane (DCM).[4]
-
Dess-Martin periodinane (DMP): A mild and selective hypervalent iodine reagent that efficiently oxidizes primary alcohols to aldehydes at room temperature.[1][6][7][8] It offers the advantage of avoiding toxic chromium-based reagents.[6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and wide functional group tolerance.[3][9][10][11]
-
TEMPO-catalyzed oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) to selectively oxidize primary alcohols to aldehydes.[12][13]
Q3: Are there any strong oxidizing agents I should specifically avoid for this synthesis?
A3: Yes, you should avoid strong oxidizing agents, especially those used in aqueous media, as they will promote the formation of 4-phenylbutanoic acid.[3][14] These include:
-
Potassium permanganate (KMnO₄): A very powerful oxidizing agent that efficiently oxidizes primary alcohols to carboxylic acids.[1][15]
-
Jones reagent (CrO₃ in H₂SO₄): This chromic acid-based reagent is a classic method for oxidizing primary alcohols to carboxylic acids.[3][16]
-
Potassium dichromate (K₂Cr₂O₇) in acidic solution: Similar to Jones reagent, this will lead to the formation of the carboxylic acid.[15][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant formation of 4-phenylbutanoic acid (over-oxidation) | Use of a strong oxidizing agent (e.g., KMnO₄, Jones reagent). | Switch to a mild oxidizing agent such as PCC, Dess-Martin periodinane (DMP), or a Swern oxidation protocol.[3][5][6] |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[1] | |
| Reaction temperature is too high. | For some oxidation reactions, elevated temperatures can promote over-oxidation. Follow the recommended temperature profile for the chosen mild oxidation protocol. For instance, Swern oxidations are typically performed at very low temperatures (e.g., -78 °C).[18][19] | |
| Low yield of this compound | Incomplete reaction. | Increase the reaction time or slightly increase the equivalents of the oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Degradation of the product during workup. | The workup procedure should be non-aqueous and mild. For chromium-based reagents like PCC, filtration through a pad of silica gel or Florisil can help remove chromium byproducts. For DMP, a basic workup can be employed to remove the iodo-compound byproduct.[6][7] | |
| Difficult to remove byproducts | Choice of oxidizing agent leads to cumbersome purification. | Consider using a reagent that offers a simpler workup. For example, the byproducts of a Swern oxidation are volatile (dimethyl sulfide, carbon monoxide, carbon dioxide) and can be removed under vacuum, although the smell of dimethyl sulfide is a notable drawback.[9][10] The workup for DMP oxidation is also generally considered straightforward.[6][7] |
Quantitative Data on Mild Oxidation Methods
| Oxidation Method | Reagents | Typical Solvent | Typical Temperature | Typical Reaction Time | General Yield Range for Primary Alcohols to Aldehydes |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | Good |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or Chloroform | Room Temperature | 0.5-2 hours | High |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temperature | 1-3 hours | High |
| TEMPO Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Dichloromethane (DCM)/Water (biphasic) | 0 °C to Room Temperature | 0.5-3 hours | High |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 4-Phenylbutanol
-
Preparation: To a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) at 0 °C, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.[20]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Swern Oxidation of 4-Phenylbutanol
-
Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 4-phenylbutanol (1.0 equivalent) in DCM to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) to the mixture and stir for another 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.
Visualizations
Caption: Chemical transformation pathway from 4-phenylbutanol.
Caption: Troubleshooting logic for over-oxidation.
Caption: Experimental workflow for DMP oxidation.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 18328-11-5 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. TEMPO [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Oxidation of Alcohols | ChemTalk [chemistrytalk.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studymind.co.uk [studymind.co.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Technical Support Center: Optimizing Regioselectivity in the Rhodium-Catalyzed Hydroformylation of Allylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the rhodium-catalyzed hydroformylation of allylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the hydroformylation of allylbenzene, focusing on achieving the desired regioselectivity (linear vs. branched aldehyde).
| Issue | Possible Causes | Recommended Solutions |
| Low Regioselectivity (Undesired mixture of linear and branched aldehydes) | 1. Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial for directing regioselectivity.[1][2] 2. Suboptimal Reaction Conditions: Temperature and syngas (CO/H₂) pressure significantly influence the reaction pathway.[3][4][5] 3. Catalyst Degradation: The active catalyst species may be degrading over the course of the reaction.[6][7] | 1. Ligand Screening: - For the linear aldehyde (4-phenylbutanal) , consider bulky phosphite ligands or diphosphine ligands with a large bite angle, such as NAPHOS.[1][8] - For the branched aldehyde (2-phenylpropanal) , ligands like dppp or those promoting stabilizing CH−π interactions (e.g., BOBPHOS) are often effective.[1][9] 2. Optimization of Reaction Parameters: - Pressure: Reducing syngas pressure can favor the formation of the linear aldehyde with certain catalyst systems.[3][5] Conversely, increasing CO partial pressure can favor the branched aldehyde.[4] - Temperature: Increasing the reaction temperature can sometimes promote the formation of the linear aldehyde.[3][5] 3. Ensure Catalyst Stability: - Use high-purity reagents and solvents to avoid impurities that can lead to catalyst deactivation.[7] - Consider using a higher ligand-to-rhodium ratio to maintain the integrity of the active catalytic species.[10] |
| Low Conversion of Allylbenzene | 1. Catalyst Deactivation: The catalyst may have lost its activity.[11] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction rate. 3. Poor Mass Transfer: In biphasic systems, inefficient mixing can limit the reaction rate.[12] | 1. Catalyst Regeneration/Fresh Catalyst: - In some cases, catalyst activity can be regenerated, though using a fresh batch of catalyst is often more reliable.[13] 2. Increase Catalyst Concentration: Incrementally increase the catalyst loading to find the optimal concentration. 3. Improve Agitation: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and syngas. For aqueous biphasic systems, consider the use of phase-transfer agents.[12][14] |
| Significant Isomerization of Allylbenzene to Propenylbenzene | 1. Reaction Conditions Favoring Isomerization: Certain catalyst systems and conditions can promote double bond migration.[15] 2. Prolonged Reaction Times: Longer reaction times can lead to an accumulation of the thermodynamically more stable internal olefin. | 1. Ligand and Condition Tuning: - Screen different ligands, as some may exhibit lower isomerization activity. - Optimize temperature and pressure to favor hydroformylation over isomerization. 2. Monitor Reaction Progress: Track the reaction by techniques like GC or NMR to determine the optimal time to stop the reaction before significant isomerization occurs. |
| Formation of Hydrogenation Byproducts (e.g., Propylbenzene) | 1. High Hydrogen Partial Pressure: An excess of hydrogen can lead to the reduction of the alkene or the aldehyde product. 2. Catalyst System Prone to Hydrogenation: Some rhodium-ligand combinations have higher hydrogenation activity. | 1. Adjust Syngas Ratio: Decrease the H₂/CO ratio in the syngas mixture. 2. Ligand Modification: Select ligands that are known to suppress hydrogenation side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling regioselectivity in the hydroformylation of allylbenzene?
A1: The choice of ligand is the most critical factor.[1] Bulky ligands and those with specific electronic properties can sterically and electronically influence which carbon of the double bond the formyl group is added to. For instance, bulky phosphite ligands tend to favor the formation of the linear aldehyde, while some diphosphine ligands favor the branched product.[1][15]
Q2: How do syngas pressure and temperature affect regioselectivity?
A2: Syngas pressure and temperature can be used to fine-tune regioselectivity, and their effects can be ligand-dependent.[3][5] For some systems, particularly with certain diphosphoramidite ligands, reducing the syngas pressure or increasing the temperature can favor the formation of the linear aldehyde from aryl alkenes.[3][5] Conversely, higher CO partial pressure can sometimes increase the proportion of the branched aldehyde.[4]
Q3: Can the rhodium catalyst be recycled?
A3: Catalyst recycling is a significant area of research to improve the economic and environmental viability of the process.[14] In biphasic systems, such as aqueous-organic, the catalyst can be retained in the aqueous phase and reused.[12] However, catalyst leaching and deactivation can be challenges that need to be addressed.
Q4: What are the common rhodium precursors used for in-situ catalyst preparation?
A4: Common rhodium precursors include Rh(acac)(CO)₂, [Rh(COD)Cl]₂, and Rh(CO)₂ (acac).[1][8][10] The active catalyst is typically formed in situ by reacting the precursor with the desired ligand under a syngas atmosphere.
Q5: My reaction is giving the linear aldehyde, but I want the branched one. What should I do?
A5: To favor the branched aldehyde, you should consider using ligands known to promote its formation, such as 1,3-bis(diphenylphosphino)propane (dppp).[1] Additionally, you can explore increasing the syngas pressure, specifically the partial pressure of carbon monoxide.[4]
Quantitative Data on Regioselectivity
The following tables summarize the effects of different ligands and reaction conditions on the regioselectivity of allylbenzene hydroformylation.
Table 1: Effect of Different Ligands on Allylbenzene Hydroformylation
| Ligand | Product Ratio (Linear:Branched) | Selectivity (%) | Reference |
| NAPHOS | ~95:5 | Linear | [1][8] |
| dppp | ~30:70 | Branched | [1] |
| Ultranox626 (a diphosphite) | High selectivity for linear aldehyde | Linear | [8] |
| BOBPHOS | High selectivity for branched aldehyde | Branched | [16][9] |
Table 2: Influence of Reaction Conditions with a BINOL-derived Diphosphoramidite Ligand on Styrene (a model aryl alkene)
| Syngas Pressure (bar) | Temperature (°C) | Major Product | Linear Aldehyde (%) | Branched Aldehyde (%) | Reference |
| 20 | 50 | Branched | 28 | 72 | [3][5] |
| 1 (atmospheric) | 50 | Linear | 71 | 29 | [3][5] |
| 10 | 80 | Linear | 72-74 | 26-28 | [3][5] |
Experimental Protocols
General Protocol for the Hydroformylation of Allylbenzene
Warning: This procedure should be carried out by trained personnel in a well-ventilated fume hood. High-pressure reactions require appropriate safety precautions and equipment.
Materials:
-
Allylbenzene (substrate)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphorus ligand (e.g., NAPHOS for linear, dppp for branched)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the desired phosphorus ligand in the appropriate molar ratio (e.g., 1:4 Rh:ligand).
-
Add the anhydrous, degassed solvent.
-
Seal the autoclave.
-
-
Reaction Setup:
-
Remove the autoclave from the glovebox and place it in the heating mantle/block.
-
Purge the autoclave several times with syngas to remove any residual air.
-
Pressurize the autoclave to the desired initial pressure with syngas.
-
-
Pre-formation of the Catalyst:
-
Stir the mixture at the desired reaction temperature for a set period (e.g., 1 hour) to allow for the formation of the active catalyst species.
-
-
Hydroformylation Reaction:
-
Inject the allylbenzene substrate into the autoclave via a substrate addition port.
-
Maintain the desired reaction temperature and pressure. The pressure will drop as the syngas is consumed; the system can be kept at a constant pressure using a regulator.
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC or NMR.
-
-
Work-up and Analysis:
-
After the desired reaction time or conversion is reached, cool the autoclave to room temperature.
-
Carefully vent the excess syngas in a well-ventilated area.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by GC or ¹H NMR to determine the conversion and the ratio of linear to branched aldehydes.
-
Visualizations
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Workflow for optimizing regioselectivity in hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. technology.matthey.com [technology.matthey.com]
- 12. researchgate.net [researchgate.net]
- 13. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the purification of 4-phenylbutanal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-phenylbutanal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical reactivity. As an aldehyde, it is susceptible to:
-
Oxidation: Easily oxidizes to 4-phenylbutyric acid upon exposure to air.[1]
-
Instability: Can be sensitive to heat and may require storage under an inert atmosphere to prevent decomposition.[2] Some commercial sources are stabilized, for instance with copper, to prolong shelf life.[3]
-
Contamination with Starting Materials: If synthesized by oxidation of 4-phenylbutanol, residual alcohol is a common impurity that can be difficult to separate due to similar polarities.[1][4]
-
Side-Reactions: Aldehydes can undergo self-condensation reactions (aldol condensation), especially in the presence of acid or base catalysts.
Q2: What are the most common impurities found in crude this compound?
Common impurities depend on the synthetic route but often include:
-
4-Phenylbutanol: Unreacted starting material from oxidation synthesis.[1][4][5]
-
4-Phenylbutyric acid: The product of oxidation of the aldehyde.[1][5]
-
Solvents: Residual solvents from the reaction and workup steps.
-
Catalysts or Reagents: Traces of reagents used during synthesis.
Q3: What are the recommended storage conditions for purified this compound?
To maintain purity and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally in a freezer at or below -20°C.[2] Sealing containers tightly and minimizing headspace can reduce exposure to oxygen.
Q4: Which analytical techniques are best for assessing the purity of this compound?
Several methods can be used to determine purity effectively:
-
Gas Chromatography (GC): Excellent for separating volatile compounds and quantifying purity. It can easily distinguish this compound from its corresponding alcohol, 4-phenylbutanol.[2]
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check the purity of column chromatography fractions. A typical eluent is a mixture of hexanes and ethyl acetate.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their characteristic peaks are known.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying purity and identifying non-volatile impurities.[6][]
Purification Methodologies & Data
Two primary methods for purifying this compound are vacuum distillation and flash column chromatography. The choice depends on the scale of the experiment and the nature of the impurities.
Method Comparison
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Best For | Large quantities; separating non-volatile impurities. | Small to medium quantities; separating compounds with close boiling points but different polarities. |
| Typical Purity | >95% | >99% achievable.[8] |
| Throughput | High | Low to Medium |
| Key Challenge | Potential for thermal degradation of the aldehyde. | Requires careful selection of solvent systems; can be labor-intensive. |
Physical & Chromatographic Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [3] |
| Boiling Point | 140-142 °C at 14 mmHg; 243.3 °C at 760 mmHg | [5][9] |
| Appearance | Clear, colorless to pale yellow liquid | [1][10] |
| TLC Rf Value | ~0.46 (Hexanes:EtOAc 40:1, run twice) | [2] |
Troubleshooting Guides
Guide 1: Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound using silica gel chromatography.
Workflow for Column Chromatography Purification
Caption: Standard workflow for purifying this compound via column chromatography.
Q: My yield is very low after column chromatography. What happened?
-
Possible Cause 1: Irreversible Adsorption. Aldehydes can sometimes react with or strongly adsorb to acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (~0.5-1%). Run a small test column first.
-
-
Possible Cause 2: Sample Evaporation. this compound is volatile.
-
Solution: Avoid leaving fractions open to the atmosphere for extended periods. Use rotary evaporation at a moderate temperature (e.g., <40°C) and appropriate pressure to remove the eluent.[2]
-
-
Possible Cause 3: Incomplete Elution. The solvent system may not be polar enough to elute the compound from the column.
-
Solution: If TLC analysis of the column's silica top shows residual product, re-elute with a more polar solvent system.
-
Q: The separation between my product and an impurity is poor.
-
Possible Cause 1: Improper Solvent System. The polarity of the eluent is not optimized to resolve the compounds.
-
Solution: Perform careful TLC analysis with various solvent ratios (e.g., different hexanes/ethyl acetate mixtures) to find a system that gives a good separation (ΔRf > 0.2).[2]
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 mass ratio of silica to crude material).
-
-
Possible Cause 3: Poor Packing or Loading. The sample band was too wide, or the column was packed unevenly, leading to band broadening.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Guide 2: Vacuum Distillation
This guide addresses issues that may arise during the vacuum distillation of this compound.
Q: The product in the receiving flask is dark or appears to have polymerized.
-
Possible Cause: Distillation temperature is too high. this compound can degrade or polymerize at elevated temperatures, even under vacuum.
-
Solution: Ensure your vacuum is sufficiently high (low pressure) to allow distillation at the lowest possible temperature. A boiling point of 140-142 °C is reported at 14 mmHg.[9] If your pressure is higher, the required temperature will be higher. Improve the vacuum system by checking for leaks.
-
Q: The distillation is very slow, or nothing is distilling over at the expected temperature.
-
Possible Cause 1: Vacuum is not low enough. The pressure in the system is too high, requiring a higher temperature than your heat source is providing.
-
Solution: Check all joints for leaks. Ensure the vacuum pump is functioning correctly and is properly matched to the scale of the distillation.
-
-
Possible Cause 2: Inefficient Heat Transfer. The heating mantle is not making good contact with the distilling flask.
-
Solution: Ensure good contact between the heat source and the flask. Using a stirrer bar can create turbulence and promote even boiling.
-
-
Possible Cause 3: Thermometer placement is incorrect. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Solution: Adjust the thermometer to the correct height.
-
Troubleshooting Logic for Distillation Issues
Caption: Troubleshooting guide for common vacuum distillation problems.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of Silica Slurry: In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., Hexanes:Ethyl Acetate 96:4).[2] Stir to create a slurry that is free of lumps.
-
Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11] Pour the silica slurry into the column. Tap the column gently to pack the silica and remove air bubbles.[12] Add another thin layer of sand on top of the silica bed to prevent disturbance.[13]
-
Equilibration: Elute the packed column with 2-3 column volumes of the starting solvent until the bed is stable and no cracks appear. Do not let the solvent level drop below the top layer of sand.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the silica bed.[11]
-
Elution: Open the stopcock and allow the sample to enter the silica bed. Add fresh eluent to the top of the column continuously, being careful not to disturb the surface. Apply positive pressure (flash chromatography) to achieve a steady flow rate.[14]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at reduced pressure and a bath temperature below 40°C.[2]
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Addition: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuation: Close the system and slowly apply vacuum from the pump. It is crucial to start the vacuum before heating to prevent bumping.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.
-
Distillation: As the liquid heats, lower-boiling impurities will distill first. Collect this forerun in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature starts to drop or rise sharply, or when only a small residue remains.
-
Cooling: Remove the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Releasing the vacuum while the apparatus is hot can cause an explosion.
References
- 1. Buy this compound | 18328-11-5 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18328-11-5 | Benchchem [benchchem.com]
- 5. This compound | CAS#:18328-11-5 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 10. CAS 18328-11-5: this compound | CymitQuimica [cymitquimica.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgsyn.org [orgsyn.org]
Best practices for the handling and long-term storage of 4-phenylbutanal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling and long-term storage of 4-phenylbutanal. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as benzenebutanal or 4-phenylbutyraldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O.[1][2] It typically appears as a colorless to pale yellow liquid with a sweet, floral odor.[2][3] Due to its characteristic scent, it is utilized in the fragrance industry.[3] In the pharmaceutical and organic synthesis fields, it serves as a versatile intermediate for creating more complex molecules.[3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a cool, dry, and dark environment.[3] To prevent oxidation, it is best stored under an inert atmosphere, such as nitrogen or argon.[4] Refrigeration at 2-8°C is recommended for long-term storage, while for shorter periods, it can be kept at room temperature (below 25°C).[3] Some suppliers recommend storing it in a freezer at temperatures under -20°C.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as an irritant, particularly causing serious eye irritation.[1] It may also cause respiratory sensitization, leading to allergy or asthma-like symptoms if inhaled.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway for this compound, like other aldehydes, is oxidation.[5] Exposure to air can lead to its oxidation to the corresponding carboxylic acid, 4-phenylbutanoic acid. Aldehydes can also be sensitive to light and may undergo other degradation or polymerization reactions over time, especially if impurities are present.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] These methods can help identify and quantify the main compound as well as any impurities or degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Unexpected reaction outcomes or low yield.
-
Possible Cause 1: Degradation of this compound. The aldehyde may have oxidized to 4-phenylbutanoic acid, which would not participate in the desired reaction.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound using GC-MS or ¹H NMR. In the ¹H NMR spectrum, the aldehyde proton typically appears around δ 9.5-10 ppm. The presence of a broad peak around δ 10-12 ppm could indicate the presence of the carboxylic acid.
-
Purification: If the aldehyde is found to be impure, it can be purified by vacuum distillation.
-
Proper Handling: Always handle this compound under an inert atmosphere and use anhydrous solvents to minimize oxidation.
-
-
-
Possible Cause 2: Presence of water. Water can interfere with many reactions involving aldehydes.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Solvent Purity: Verify the water content of your solvents using a Karl Fischer titrator.
-
-
Problem 2: Inconsistent results between batches.
-
Possible Cause: Batch-to-batch variability in purity.
-
Troubleshooting Steps:
-
Standardize Purity Checks: Implement a standard operating procedure (SOP) for purity analysis of each new batch of this compound.
-
Supplier Qualification: If possible, request a certificate of analysis (CoA) from the supplier for each batch.
-
Purify Before Use: If batch purity is a recurring issue, consider purifying the aldehyde in-house before use.
-
-
Problem 3: Discoloration of the this compound sample.
-
Possible Cause: Degradation or polymerization. A change in color, such as turning yellow or brown, can indicate the formation of degradation products or polymers.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the discolored sample using GC-MS or HPLC to identify potential impurities.
-
Review Storage Conditions: Ensure that the storage conditions (temperature, light exposure, inert atmosphere) are appropriate.
-
Discard if Necessary: If significant degradation is observed, it is best to discard the sample and use a fresh, pure batch.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Odor | Sweet, floral[3] |
| Boiling Point | 243.3 °C at 760 mmHg |
| Melting Point | 45-48 °C |
| Solubility | Soluble in organic solvents, limited solubility in water[2] |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation |
| Temperature | 2-8 °C (long-term)[3] or < -20°C |
| < 25 °C (short-term)[3] | |
| Atmosphere | Inert gas (Nitrogen or Argon)[4] |
| Light | Protect from light (amber vials)[3] |
| Moisture | Store in a dry environment[3] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity analysis of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The presence of other peaks may indicate impurities or degradation products. The most common degradation product, 4-phenylbutanoic acid, may require derivatization for optimal GC analysis.
Protocol 2: Accelerated Stability Study
This protocol can be used to assess the stability of this compound under stressed conditions.
-
Objective: To evaluate the degradation of this compound under elevated temperature and humidity.
-
Method:
-
Prepare several sealed vials of pure this compound.
-
Place the vials in stability chambers under the following conditions:
-
Condition A: 40 °C / 75% Relative Humidity (RH).
-
Condition B: 25 °C / 60% RH (as a control).
-
Condition C: Exposure to UV light at ambient temperature.
-
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.
-
Analyze the samples using the GC-MS protocol described above to quantify the amount of this compound remaining and to identify any major degradation products.
-
-
Data Analysis: Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.
Visualizations
References
Technical Support Center: Decomposition of Alkyl Nitrites for 4-Phenylbutanal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the decomposition of alkyl nitrites, specifically via the Barton reaction, to synthesize 4-phenylbutanal.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Preparation of 4-Phenylbutyl Nitrite
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Alkyl Nitrite | 1. Incomplete reaction due to poor mixing or low temperature. 2. Decomposition of nitrous acid before it reacts with the alcohol. 3. Impure starting materials (alcohol or sodium nitrite). 4. Acid concentration is too low. | 1. Ensure vigorous stirring and maintain the reaction temperature at 0°C. 2. Add the acidic solution slowly to the cooled mixture of alcohol and sodium nitrite.[1] 3. Use freshly distilled 4-phenyl-1-butanol and high-purity sodium nitrite. 4. Use concentrated sulfuric or hydrochloric acid as specified in the protocol. |
| Alkyl Nitrite Decomposes Rapidly | 1. Exposure to light, heat, or acidic conditions.[2][3] 2. Presence of impurities that catalyze decomposition. | 1. Store the prepared alkyl nitrite in a dark, cold environment (refrigerator or freezer) and use it promptly. 2. Wash the crude nitrite with a dilute sodium bicarbonate solution to neutralize any residual acid.[1] |
Step 2: Photolysis (Barton Reaction)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction Does Not Proceed or is Sluggish | 1. Inadequate light source (incorrect wavelength or low intensity). 2. The reaction vessel is not transparent to the required UV wavelength. 3. Low quantum yield of the specific alkyl nitrite. | 1. Use a high-pressure mercury lamp that emits in the appropriate UV range.[4][5] 2. Employ a quartz or borosilicate glass reaction vessel. 3. Increase the irradiation time and monitor the reaction by TLC. |
| Formation of a Complex Mixture of Byproducts | 1. Intermolecular hydrogen abstraction. 2. Fragmentation of the alkoxy radical. 3. Over-oxidation of the product.[4] | 1. Run the reaction at a high dilution to favor intramolecular hydrogen abstraction. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
Step 3: Hydrolysis of the Oxime to this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis of the Oxime | 1. Hydrolysis conditions are too mild (insufficient acid concentration or low temperature). 2. The oxime is sterically hindered or electronically stable. | 1. Increase the concentration of the acid (e.g., HCl) or the reaction temperature.[6] 2. Extend the reaction time and monitor by TLC or GC-MS. |
| Low Yield of this compound | 1. Decomposition or polymerization of the aldehyde under acidic conditions. 2. Inefficient extraction of the product. | 1. Neutralize the reaction mixture promptly after completion and before workup. 2. Use an appropriate organic solvent for extraction and perform multiple extractions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Barton reaction in the context of this compound synthesis?
A1: The synthesis proceeds through the following key steps:
-
Initiation: Photolysis of 4-phenylbutyl nitrite generates an alkoxy radical and a nitric oxide radical.[4][7]
-
Hydrogen Abstraction: The alkoxy radical undergoes an intramolecular 1,5-hydrogen abstraction from the delta-carbon (the carbon at position 4) to form a more stable carbon-centered radical.
-
Radical Recombination: The carbon-centered radical then combines with the nitric oxide radical to form a δ-nitroso alcohol.[8]
-
Tautomerization: The nitroso compound rapidly tautomerizes to the more stable this compound oxime.
-
Hydrolysis: The oxime is then hydrolyzed under acidic conditions to yield the final product, this compound.[6]
Q2: What are the expected yields for each step?
A2: The yields can vary depending on the specific reaction conditions and the scale of the experiment. The following are typical, illustrative yields:
| Reaction Step | Product | Illustrative Yield (%) |
| Nitrosation of 4-phenyl-1-butanol | 4-Phenylbutyl nitrite | 80-90% |
| Barton Reaction | This compound oxime | 50-70% |
| Oxime Hydrolysis | This compound | 75-85% |
| Overall Yield | This compound | 30-53% |
Q3: How can I monitor the progress of the reactions?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a convenient method to monitor the disappearance of the starting material and the appearance of the product in all steps. Use an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) and visualize the spots under a UV lamp or by staining with potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for more quantitative monitoring and to identify intermediates and byproducts.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Alkyl Nitrites: Alkyl nitrites are volatile and flammable. They can cause a rapid drop in blood pressure if inhaled.[9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
UV Radiation: The photolysis step uses a high-intensity UV lamp. Protect your eyes and skin from exposure to UV radiation by using appropriate shielding.
-
Acids: Concentrated acids are corrosive. Handle with care and wear appropriate PPE.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylbutyl Nitrite
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 4-phenyl-1-butanol (1 equivalent) and a solution of sodium nitrite (1.2 equivalents) in water.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (1.2 equivalents) in water dropwise to the stirred mixture, maintaining the temperature below 5°C.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes at 0°C.
-
Transfer the reaction mixture to a separatory funnel. The upper organic layer contains the 4-phenylbutyl nitrite.
-
Wash the organic layer with cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and use the crude 4-phenylbutyl nitrite directly in the next step.
Protocol 2: Photolysis of 4-Phenylbutyl Nitrite (Barton Reaction)
-
In a quartz or borosilicate glass reaction vessel, dissolve the crude 4-phenylbutyl nitrite in a dry, inert solvent such as benzene or toluene to a concentration of approximately 0.1 M.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a gentle flow of inert gas.
-
Monitor the reaction by TLC until the starting nitrite is consumed.
-
Remove the solvent under reduced pressure to obtain the crude this compound oxime.
Protocol 3: Hydrolysis of this compound Oxime
-
Dissolve the crude oxime in a mixture of a suitable organic solvent (e.g., THF or ethanol) and aqueous hydrochloric acid (e.g., 3 M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Mechanism of this compound formation via the Barton reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Barton reaction - Wikipedia [en.wikipedia.org]
- 5. Barton reaction - Wikiwand [wikiwand.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. BARTON REACTION.pptx [slideshare.net]
- 9. Amyl nitrite - Wikipedia [en.wikipedia.org]
Technical Support Center: Fine-Tuning Wacker-Type Oxidation for 4-Phenylbutanal Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Wacker-type oxidation of 4-phenyl-1-butene to yield 4-phenylbutanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound using Wacker-type oxidation?
A1: The primary challenge is controlling the regioselectivity of the oxidation. The standard Wacker-Tsuji oxidation of terminal olefins typically follows Markovnikov's rule, leading to the formation of a methyl ketone (4-phenyl-2-butanone) as the major product, rather than the desired terminal aldehyde (this compound).[1][2][3][4][5] Achieving anti-Markovnikov selectivity for the aldehyde is the key hurdle.
Q2: What are the main side products to expect in this reaction?
A2: Besides the undesired methyl ketone (4-phenyl-2-butanone), other potential side products include:
-
Isomerized alkenes: The palladium catalyst can promote the isomerization of the terminal alkene (4-phenyl-1-butene) to internal alkenes (e.g., 4-phenyl-2-butene).[6]
-
Over-oxidation products: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (4-phenylbutanoic acid), especially under harsh conditions or prolonged reaction times.
-
Chlorinated byproducts: If high concentrations of CuCl₂ are used, chlorinated hydrocarbons can form.[7]
-
Aldol condensation products: The product aldehyde can undergo self-condensation, particularly if the reaction mixture becomes acidic.[1][7]
-
Oxidative cleavage products: In some cases, cleavage of the double bond can occur, leading to products like 3-phenylpropanal.[8]
Q3: Are there established methods to favor the formation of this compound (aldehyde)?
A3: Yes, several catalyst-controlled methods have been developed to reverse the typical regioselectivity of the Wacker oxidation. These generally involve modifying the catalyst system to favor anti-Markovnikov addition of the nucleophile. Key strategies include:
-
Nitrite Co-catalysis: The use of a nitrite source (e.g., AgNO₂, tBuONO) in combination with a palladium/copper catalyst system has been shown to effectively promote aldehyde formation for unbiased terminal alkenes.[9][10][11][12][13]
-
Solvent Control: Employing bulky alcohols like tert-butanol (t-BuOH) as the solvent or co-solvent can significantly enhance aldehyde selectivity.[1][7][14] The proposed mechanism involves the formation of a tert-butyl vinyl ether intermediate that is subsequently hydrolyzed to the aldehyde.[1]
Q4: How does the slow addition of the alkene substrate improve the reaction?
A4: Slow addition of the 4-phenyl-1-butene substrate helps to maintain a low concentration of the alkene in the reaction mixture. This is crucial for suppressing the competing isomerization of the terminal alkene to more stable internal alkenes, which is a common side reaction catalyzed by palladium hydride species that can form in situ.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (Pd(0) precipitation).2. Insufficient re-oxidation of Pd(0) to Pd(II).3. Poor quality or insufficient amount of oxidant (e.g., O₂, benzoquinone, TBHP).4. Incorrect solvent system leading to poor solubility. | 1. Ensure the co-oxidant (e.g., CuCl₂, Fe(III) citrate) is active and present in the correct stoichiometry.2. Check that the re-oxidant (e.g., O₂) is being efficiently bubbled through the mixture.3. Use fresh, high-purity reagents. For air/O₂ oxidations, ensure a good gas flow.4. Use a co-solvent like DMF, DME, or t-BuOH to ensure all reactants are in solution.[2][6] |
| High Yield of Methyl Ketone (4-phenyl-2-butanone) | 1. Standard Wacker-Tsuji conditions were used, favoring Markovnikov oxidation.2. Insufficient control over regioselectivity. | 1. Switch to an aldehyde-selective protocol.2. Implement the nitrite co-catalyst method (e.g., with AgNO₂).[9][12]3. Change the solvent system to t-BuOH/water.[1][14] |
| Significant Alkene Isomerization | 1. High concentration of alkene in the reaction mixture.2. Formation of palladium hydride species. | 1. Add the 4-phenyl-1-butene substrate slowly to the reaction mixture using a syringe pump.[6]2. Ensure efficient re-oxidation to minimize the lifetime of Pd-H species. |
| Formation of Black Precipitate (Palladium Black) | 1. Failure of the co-oxidant catalytic cycle.2. Reaction conditions are too reducing. | 1. Verify the integrity and amount of your co-oxidant (CuCl₂, CuCl, Fe(III) citrate).2. Ensure a continuous and sufficient supply of the terminal oxidant (O₂). |
| Product Degradation (e.g., aldol condensation, over-oxidation) | 1. Reaction time is too long.2. Reaction temperature is too high.3. The reaction mixture is too acidic. | 1. Monitor the reaction by TLC or GC and work up as soon as the starting material is consumed.2. Run the reaction at room temperature or lower if possible.3. If using CuCl₂, consider switching to CuCl to minimize HCl generation.[2] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Ketone-Selective Wacker Oxidation using Pd/Fe Catalyst System [6] (Data specific to 4-phenyl-1-butene)
| Parameter | Condition | Yield of 4-phenyl-2-butanone | Notes |
| Substrate | 4-Phenyl-1-butene | Good | The substrate was reported to be suitable for this transformation. |
| Catalyst | PdCl₂ (5 mol%) | ||
| Co-catalyst | Fe(III) citrate·nH₂O (5 mol%) | Fe(III) citrate was found to be the most efficient iron co-catalyst. | |
| Oxidant | O₂ (1 atm) | ||
| Solvent | DME/H₂O (3:1) | Ethereal solvents like DME were found to be effective. | |
| Temperature | Room Temperature | Reaction proceeds under mild conditions. | |
| Substrate Addition | Slow addition over 5h | Slow addition is critical to suppress isomerization. |
Table 2: Aldehyde-Selective Wacker Oxidation using Nitrite Co-catalyst [9][15] (Data extrapolated from unbiased terminal alkenes)
| Parameter | Condition | Typical Aldehyde Yield | Aldehyde:Ketone Selectivity |
| Catalyst | [PdCl₂(PhCN)₂] (12 mol%) | up to 80% | up to 90:10 |
| Co-catalyst | CuCl₂ (12 mol%) | ||
| Additive | AgNO₂ (6 mol%) | The nitrite source is crucial for aldehyde selectivity. | |
| Oxidant | O₂ (1 atm) | ||
| Solvent | t-BuOH/MeNO₂ (15:1) | ||
| Temperature | Room Temperature |
Table 3: Aldehyde-Selective Wacker Oxidation using t-BuOH Solvent System [1][14] (Data extrapolated from styrene derivatives)
| Parameter | Condition | Typical Aldehyde Yield | Aldehyde:Ketone Selectivity |
| Catalyst | PdCl₂(MeCN)₂ (5 mol%) | up to 96% | up to 99:1 |
| Co-catalyst/Oxidant | 1,4-Benzoquinone (1 equiv) | BQ acts as both the co-oxidant and hydrogen acceptor. | |
| Solvent | t-BuOH/H₂O | The bulky alcohol is key to selectivity. | |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Ketone-Selective Oxidation of 4-Phenyl-1-butene (Adapted from Miyazaki & Ura, 2023)[6]
-
To a reaction vessel, add PdCl₂ (0.025 mmol, 5 mol%) and Fe(III) citrate·nH₂O (0.025 mmol, 5 mol%).
-
Purge the vessel with O₂ (1 atm).
-
Add 1,2-dimethoxyethane (DME, 3.0 mL) and H₂O (1.0 mL). Stir the mixture at room temperature.
-
Using a syringe pump, slowly add 4-phenyl-1-butene (0.50 mmol) over 5 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 1 hour.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude material by silica gel column chromatography to isolate 4-phenyl-2-butanone.
Protocol 2: General Aldehyde-Selective Oxidation with Nitrite Co-catalyst (Grubbs Method)[9][12]
-
To a reaction flask, add [PdCl₂(PhCN)₂] (0.06 mmol, 12 mol%), CuCl₂ (0.06 mmol, 12 mol%), and AgNO₂ (0.03 mmol, 6 mol%).
-
Add a solvent mixture of tert-butanol (15 parts) and nitromethane (1 part) to achieve a substrate concentration of 0.05 M.
-
Add the terminal alkene substrate (e.g., 4-phenyl-1-butene, 0.5 mmol).
-
Seal the flask and stir the reaction at room temperature under an atmosphere of O₂ (balloon) for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, filter the reaction mixture through a plug of celite, eluting with diethyl ether or ethyl acetate.
-
Concentrate the filtrate and purify by silica gel column chromatography to isolate the aldehyde product.
Visualizations
Caption: Catalytic cycle for the Wacker-Tsuji oxidation.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Regioselectivity pathways in the Wacker oxidation.
References
- 1. Efficient and Highly Aldehyde Selective Wacker Oxidation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google Patents [patents.google.com]
- 10. [PDF] Aldehyde-selective Wacker-type oxidation of unbiased alkenes enabled by a nitrite co-catalyst. | Semantic Scholar [semanticscholar.org]
- 11. Catalyst-Controlled Wacker-Type Oxidation: Facile Access to Functionalized Aldehydes [organic-chemistry.org]
- 12. Aldehyde-selective Wacker-type oxidation of unbiased alkenes enabled by a nitrite co-catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
Methods for controlling stereoselectivity in reactions involving 4-phenylbutanal
Welcome to the technical support center for controlling stereoselectivity in reactions involving 4-phenylbutanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving high stereocontrol in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving stereoselectivity in reactions with this compound?
A1: The primary methods for controlling stereoselectivity in reactions involving this compound, an aliphatic aldehyde, include organocatalysis, metal-catalyzed reactions, and the use of chiral auxiliaries. Organocatalysis, particularly with proline and its derivatives, is widely used for asymmetric aldol and Michael reactions.[1][2][3] Metal complexes, often with chiral ligands, are employed in reactions like asymmetric allylation and reduction. Chiral auxiliaries can be attached to the molecule to direct the stereochemical outcome of a reaction, after which they are cleaved.
Q2: How does the choice of catalyst affect the enantioselectivity of a reaction with this compound?
A2: The catalyst is a critical factor in determining the enantiomeric excess (ee). In organocatalysis, for instance, the structure of the proline derivative can significantly impact stereoselectivity. Catalysts with specific substituents can create a more defined chiral environment around the reacting molecules.[4][5] For metal-catalyzed reactions, the chiral ligand coordinated to the metal center dictates the facial selectivity of the approach of the reactants. The electronic and steric properties of the ligand are key to achieving high enantioselectivity.
Q3: What is the role of the solvent in controlling stereoselectivity?
A3: Solvents can have a profound effect on both diastereoselectivity and enantioselectivity.[6][7] The polarity, viscosity, and ability of the solvent to form hydrogen bonds can influence the stability of the transition states leading to different stereoisomers.[7][8] In some cases, changing the solvent can even lead to a reversal of stereoselectivity.[7] It is crucial to screen different solvents during reaction optimization. For example, polar protic solvents might stabilize one transition state over another through hydrogen bonding, while nonpolar aprotic solvents may favor aggregation of reactants in a way that enhances stereoselectivity.
Q4: My reaction is producing a racemic or nearly racemic mixture. What are the likely causes?
A4: A lack of stereoselectivity can stem from several factors:
-
Inactive or Racemic Catalyst: Ensure your catalyst is pure, active, and of the correct enantiomeric form.
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy difference between the diastereomeric transition states, leading to lower selectivity.[7] Running the reaction at lower temperatures is often beneficial.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric reaction. This can sometimes be suppressed by adjusting reaction conditions such as concentration or temperature.
-
Incorrect Solvent: The solvent may not be optimal for creating a well-defined chiral environment in the transition state.[6][7]
Q5: How can I improve the diastereoselectivity of my reaction?
A5: Improving diastereoselectivity often involves fine-tuning the reaction conditions:
-
Catalyst/Ligand Modification: The steric bulk of the catalyst or ligand can influence the approach of the reactants, favoring the formation of one diastereomer.
-
Reaction Temperature: Lowering the temperature generally increases diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Choice: The solvent can influence the conformation of the transition state assembly.[6][7]
-
Substrate Modification: In some cases, modifying the substrate by introducing a bulky protecting group can enhance facial bias.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Proline-Catalyzed Aldol Reaction
Symptoms: The desired aldol product is formed, but the enantiomeric excess is below the expected or desired level.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Catalyst Loading Too Low | Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). |
| Water Content in Solvent | Ensure the use of anhydrous solvents. Water can interfere with the catalytic cycle. |
| Reaction Temperature Too High | Decrease the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even lower. |
| Incorrect Proline Derivative | The choice of proline catalyst is crucial. Consider screening different proline amides or silyl ethers.[4] |
| Slow Reaction Rate | A slow reaction may allow for a competing, non-selective background reaction. If lowering the temperature slows the reaction too much, a more active catalyst may be needed. |
Issue 2: Poor Diastereoselectivity in Michael Addition
Symptoms: The Michael adduct is formed, but as a mixture of diastereomers with a low diastereomeric ratio (dr).
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Steric Hindrance | The catalyst may not be bulky enough to effectively differentiate the faces of the prochiral enamine or the Michael acceptor. Try a catalyst with larger substituents. |
| Solvent Effects | The solvent may not be optimal for organizing the transition state. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, chloroform).[6][7] |
| Equilibration | The product may be epimerizing under the reaction conditions. Check the stability of the product under the reaction conditions without the catalyst. If it epimerizes, it may be necessary to use milder conditions or a shorter reaction time. |
| Reaction Temperature | Lowering the reaction temperature is often a simple and effective way to improve diastereoselectivity. |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol Reaction of this compound with Acetone
This protocol is adapted from general procedures for L-prolinamide catalyzed aldol reactions.[4]
Materials:
-
This compound
-
Anhydrous Acetone
-
L-Prolinamide catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a solution of this compound (0.5 mmol) in anhydrous acetone (1.0 mL), add the L-prolinamide catalyst (20 mol%).
-
Stir the reaction mixture at -25 °C and monitor the progress by TLC. The reaction time can range from 24 to 48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldol adduct.
Data Presentation
Table 1: Effect of Catalyst on Enantioselectivity in a Model Aldol Reaction
This table presents data for a model aldol reaction between 4-nitrobenzaldehyde and acetone, catalyzed by various L-prolinamides, which can serve as a starting point for catalyst selection for reactions with this compound.[4]
| Catalyst (20 mol%) | Time (h) | Yield (%) | ee (%) |
| L-Prolinamide | 24 | 80 | 30 |
| N-Phenyl-L-prolinamide | 24 | 92 | 41 |
| N-(4-Nitrophenyl)-L-prolinamide | 24 | 95 | 46 |
| Prolinamide from (1S,2R)-2-amino-1,2-diphenylethanol | 4 | 98 | 96 |
Table 2: Influence of Solvent on a Model Asymmetric Reaction
The following table illustrates the general trend of solvent effects on stereoselectivity. While not specific to this compound, it highlights the importance of solvent screening.
| Solvent | Dielectric Constant | Typical Effect on Stereoselectivity |
| Hexane | 1.9 | Can promote aggregation, sometimes leading to higher selectivity. |
| Toluene | 2.4 | A common nonpolar solvent, often a good starting point. |
| Dichloromethane | 9.1 | A versatile polar aprotic solvent. |
| Tetrahydrofuran | 7.6 | A polar aprotic solvent capable of coordinating to metal centers. |
| Acetonitrile | 37.5 | A polar aprotic solvent that can significantly influence transition state polarity. |
| Methanol | 32.7 | A polar protic solvent that can participate in hydrogen bonding. |
Visualizations
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Proline-Catalyzed Asymmetric Reactions [manu56.magtech.com.cn]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raj.emorychem.science [raj.emorychem.science]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the Grignard synthesis of 4-phenylbutanal precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Grignard synthesis of precursors for 4-phenylbutanal, such as 1-phenylbut-2-en-1-ol and 4-phenylbut-1-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Grignard reaction? A1: The absolute exclusion of water and air is the most critical factor.[1] Grignard reagents are potent nucleophiles and strong bases, causing them to react readily with acidic protons, particularly from water, which quenches the reagent and reduces the yield.[1][2] Using flame-dried or oven-dried glassware under an inert atmosphere (nitrogen or argon) and anhydrous solvents is essential for success.[1][3] Additionally, the quality and accurate concentration of the Grignard reagent are paramount. It is best practice to titrate commercial or self-prepared reagents just before use to ensure accurate stoichiometry.[1]
Q2: My Grignard reaction won't start. What should I do? A2: Initiation failure is a common problem, often due to a passivating layer of magnesium oxide on the magnesium turnings. Several activation methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.[4]
-
Chemical Activation: Add a small crystal of iodine. The reaction has initiated when the brown color of the iodine fades.[3][4][5]
-
Co-reagent Initiation: Add a small amount of a more reactive halide, such as 1,2-dibromoethane, which reacts readily with the magnesium.[6]
-
Seeding: Add a small volume of a previously successful Grignard reaction mixture.[7]
Q3: I'm using an α,β-unsaturated aldehyde (e.g., crotonaldehyde) and getting a mixture of products. Why? A3: Grignard reagents can react with α,β-unsaturated carbonyls via two pathways: 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). This typically results in a mixture of the corresponding allylic alcohol and a saturated ketone (after enolate workup).[8] While substrate-dependent, unsaturated aldehydes generally favor 1,2-addition.[8] To increase selectivity for 1,4-addition, consider adding a catalytic amount (1-10 mol%) of a copper(I) salt, such as CuI.[8][9]
Q4: What is the Wurtz coupling reaction and how can I minimize it? A4: The Wurtz coupling is a major side reaction where the Grignard reagent reacts with the unreacted alkyl/aryl halide starting material.[5][10] In the synthesis of phenylmagnesium bromide, this results in the formation of biphenyl.[3] This side reaction is favored by high local concentrations of the halide and elevated temperatures.[3] To minimize it, ensure slow, dropwise addition of the halide to the magnesium suspension to avoid concentration buildup and use gentle heating only for initiation.[11]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Alcohol | 1. Inactive Grignard Reagent: The reagent was quenched by moisture or oxygen.[1] | • Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.[3] • Use freshly opened or distilled anhydrous solvents.[6] • Titrate the Grignard reagent before use to confirm its concentration.[1] |
| 2. Reaction Failed to Initiate: Magnesium surface is passivated with an oxide layer. | • Use one of the activation methods described in FAQ #2 (iodine, crushing, etc.).[3][4] | |
| 3. Poor Quality Starting Materials: Impurities in the halide or solvent. | • Purify the alkyl/aryl halide (e.g., by distillation) before use. • Ensure the carbonyl compound is pure and dry. | |
| Significant Amount of Biphenyl Side Product | Wurtz Coupling Reaction: Phenylmagnesium bromide reacting with unreacted bromobenzene.[3][10] | • Add the bromobenzene solution dropwise and slowly to the magnesium suspension to maintain a low concentration.[11] • Avoid excessive heating; the reaction is exothermic and should sustain its own reflux.[3][11] |
| Recovery of Aldehyde/Ketone Starting Material | 1. Enolization: The Grignard reagent acted as a base, deprotonating the α-carbon of the carbonyl.[12] | • Add the carbonyl compound slowly to the Grignard solution at a low temperature (0 °C to -78 °C) to favor nucleophilic addition over deprotonation.[1] |
| 2. Steric Hindrance: The carbonyl or Grignard reagent is sterically bulky, hindering the nucleophilic attack.[12] | • Consider using a less sterically hindered Grignard reagent if the synthesis allows. • Additives like cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent.[1] | |
| Formation of a Secondary Alcohol Instead of Tertiary (from a ketone) | Reduction of the Carbonyl: The Grignard reagent (especially those with β-hydrogens) can act as a reducing agent.[1][12] | • Run the reaction at a lower temperature.[1] • Use a Grignard reagent without β-hydrogens (e.g., phenylmagnesium bromide) if possible.[1] |
Illustrative Reaction Parameters
The following table summarizes conditions that can influence the outcome of the Grignard reaction with α,β-unsaturated aldehydes, leading to different precursor types.
| Parameter | Condition | Favored Product | Rationale |
| Temperature | Low Temperature (-78 °C to 0 °C) | 1,2-Addition Product (Allylic Alcohol) | Favors kinetic control, where the more electrophilic carbonyl carbon is attacked faster.[1] |
| Higher Temperature (Room Temp. to Reflux) | Increased Side Reactions | Promotes side reactions like Wurtz coupling and may affect the 1,2/1,4-addition ratio.[3] | |
| Additives | None | 1,2-Addition (Typically) | For most aldehydes, direct addition to the carbonyl is the primary pathway.[8] |
| Catalytic Cu(I) salts (e.g., CuI) | 1,4-Addition Product (Saturated Ketone) | Forms an organocuprate intermediate which preferentially undergoes conjugate addition.[8] | |
| Solvent | Diethyl Ether (Et₂O) | Standard Solvent | A common and effective solvent for Grignard reagent formation and reaction.[13] |
| Tetrahydrofuran (THF) | Can increase solubility and reactivity | THF is a better solvating agent and may be necessary for less reactive halides.[5] |
Visualized Workflows and Pathways
Grignard Reaction Pathway with Crotonaldehyde
The following diagram illustrates the reaction of phenylmagnesium bromide with crotonaldehyde, showing the competing 1,2- and 1,4-addition pathways.
Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction.
General Experimental Workflow
This flowchart outlines the major steps in a typical Grignard synthesis experiment.
Caption: A generalized workflow for Grignard synthesis and product isolation.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield Grignard reactions.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
This protocol is adapted from established laboratory procedures.[3][4][14]
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried or oven-dried (>120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon. Fit the top of the condenser and dropping funnel with drying tubes (e.g., CaCl₂).
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine.
-
Initiation: Add a small volume (~5-10%) of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether (2-3 M concentration) to the flask. The reaction may be gently warmed with a heat gun to initiate. Onset is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and the solution turning cloudy and gray.[3][4]
-
Addition: Once the reaction has started and is gently refluxing, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. Do not heat externally unless reflux ceases.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent and should be used immediately.[3]
Protocol 2: Synthesis of 1-Phenylbut-2-en-1-ol
This protocol describes the 1,2-addition to an α,β-unsaturated aldehyde.
-
Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution (from Protocol 1) to 0 °C in an ice-water bath.
-
Substrate Addition: Prepare a solution of crotonaldehyde (0.9 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the internal temperature below 10 °C.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The formation of a thick, white precipitate (the magnesium alkoxide salt) is expected.[7]
-
Workup (Quenching): Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and hydrolyze the alkoxide salt.[14] Continue adding until two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[1] Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 1-phenylbut-2-en-1-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. aroonchande.com [aroonchande.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
Optimizing flash chromatography conditions for high-purity 4-phenylbutanal isolation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing flash chromatography conditions to isolate high-purity 4-phenylbutanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound using silica gel flash chromatography?
A1: The primary challenge is the potential for the aldehyde to undergo adverse reactions on the slightly acidic surface of standard silica gel.[1] This can include oxidation to the corresponding carboxylic acid (4-phenylbutanoic acid), reduction to the alcohol (4-phenyl-1-butanol), or formation of acetals/hemiacetals if an alcohol is used as a solvent.[2]
Q2: What are the most common impurities to be separated from this compound?
A2: Common impurities often include the starting material if the synthesis is incomplete, the corresponding alcohol (4-phenyl-1-butanol) from over-reduction, and the carboxylic acid (4-phenylbutanoic acid) from oxidation.
Q3: What is a good starting solvent system for the TLC analysis of this compound?
A3: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate.[3][4] A good starting point for TLC analysis is 10-20% ethyl acetate in hexane. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound.[5][6]
Q4: How can I prevent the degradation of this compound on the silica gel column?
A4: To mitigate degradation on acidic silica, you can use deactivated silica gel. This is typically achieved by pre-treating the silica gel with a small amount of a base, such as triethylamine (1-3% in the eluent), to neutralize the acidic sites.[5] Alternatively, using a different stationary phase like neutral alumina can be effective.[1]
Q5: Should I use an isocratic or gradient elution for the purification of this compound?
A5: For separations where impurities have significantly different polarities from this compound, an isocratic elution might be sufficient. However, if the impurities are close in polarity, a gradient elution will likely provide better separation and higher purity of the final product.[5][7] A shallow gradient from a low to a higher polarity solvent system is generally recommended for difficult separations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | The compound may be irreversibly adsorbed or degrading on the silica gel. | Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina.[5] |
| Streaking of the compound on the TLC plate and column | The sample may be too concentrated, or there might be strong interactions with the stationary phase. | Dilute the sample before loading. If streaking persists, consider adding a small amount of a more polar solvent to the mobile phase or using deactivated silica. |
| Co-elution of this compound with an impurity | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using TLC with different solvent ratios or different solvent combinations.[6] A slower, shallower gradient during flash chromatography can also improve resolution.[5] |
| New, unexpected spots appear on the TLC of collected fractions | The compound may be decomposing during the chromatography process. | This is a strong indicator of instability on the stationary phase. Immediately switch to deactivated silica or an alternative stationary phase. Ensure your solvents are pure and free of contaminants. |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[6] |
| The compound does not elute from the column (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[6] |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A thorough TLC analysis is crucial for developing an effective flash chromatography method.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase Systems for Optimization:
-
System A: 10% Ethyl Acetate / 90% Hexane
-
System B: 20% Ethyl Acetate / 80% Hexane
-
System C: 30% Ethyl Acetate / 70% Hexane
-
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of three separate TLC plates.
-
Develop each plate in one of the mobile phase systems (A, B, and C).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf values for this compound and any impurities in each solvent system. The optimal system will give an Rf of ~0.2-0.35 for this compound and good separation from impurities.
-
Flash Chromatography Protocol
This protocol is a starting point and should be adapted based on the results of your TLC analysis.
-
Stationary Phase: Silica gel (40-63 µm particle size). If TLC suggests instability, use silica gel pre-treated with 1% triethylamine in the mobile phase.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Isocratic Elution: Use the mobile phase composition determined from TLC to give an Rf of ~0.25 for this compound.
-
Gradient Elution:
-
Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate over 10-15 column volumes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Estimated Rf Values of this compound and Common Impurities in Hexane/Ethyl Acetate
| Compound | Structure | 5% EtOAc in Hexane | 10% EtOAc in Hexane | 20% EtOAc in Hexane |
| This compound | C₁₀H₁₂O | ~ 0.30 | ~ 0.45 | ~ 0.60 |
| 4-Phenyl-1-butanol | C₁₀H₁₄O | ~ 0.15 | ~ 0.25 | ~ 0.40 |
| 4-Phenylbutanoic Acid | C₁₀H₁₂O₂ | ~ 0.05 | ~ 0.10 | ~ 0.20 |
Note: These are estimated values and may vary depending on the specific conditions and TLC plates used.
Table 2: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (40-63 µm) or Deactivated Silica Gel |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Gradient Profile | Linear gradient from 5% to 30% Ethyl Acetate over 12 column volumes |
| Flow Rate | ~2 inches/minute |
| Detection | UV (254 nm) and/or TLC analysis of fractions |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting flowchart for flash chromatography issues.
References
Validation & Comparative
A Comparative Analysis of 4-Phenylbutanal and 3-Phenylbutanal in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction outcomes. Phenylbutanals, possessing both an aldehyde functionality and a phenyl group, are versatile building blocks. However, the seemingly subtle difference in the position of the phenyl group between 4-phenylbutanal and 3-phenylbutanal leads to distinct reactivity profiles and applications. This guide provides an objective, data-driven comparison of these two isomers in key synthetic reactions, offering insights to inform experimental design and drug development endeavors.
Structural and Electronic Differences
The primary distinction between this compound and 3-phenylbutanal lies in the placement of the phenyl group relative to the aldehyde. In this compound, the phenyl group is at the γ-position, separated from the carbonyl by three methylene groups. This separation results in minimal electronic influence of the aromatic ring on the aldehyde's reactivity. In contrast, the phenyl group in 3-phenylbutanal is at the β-position, which has a more pronounced impact on the molecule's electronic properties and steric environment.
Comparative Performance in Key Synthetic Reactions
The differing structural and electronic characteristics of this compound and 3-phenylbutanal manifest in their reactivity in a variety of common synthetic transformations.
Aldol Condensation
The aldol condensation, a cornerstone of C-C bond formation, reveals notable differences in the performance of the two isomers.
| Reactant | Reaction Condition | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Reference |
| This compound | 2-hydroxyacetophenone, LaLi₃tris((S)-binaphthoxide), KHMDS, H₂O, 10 mol% catalyst | (R)-3-hydroxy-1-phenyl-5-(phenyl)pentan-1-one | 87 | 5:1 | 95 (anti), 74 (syn) | [1] |
| 3-Phenylbutanal | Methyl 2-methylbutanoate, LDA, -78 °C | Aldol adduct | 83 | Not Reported | Not Reported | [2] |
| 3-Phenylbutanal | Trimethylsilyl ketene acetal, TiCl₄ | Aldol adduct | 74 | Not Reported | Not Reported | [2] |
This compound, in an asymmetric aldol reaction, demonstrates high yield and excellent stereocontrol, affording the product with high enantiomeric excess for the major anti-diastereomer.[1] 3-Phenylbutanal also participates effectively in aldol reactions, providing good yields under both lithium diisopropylamide (LDA) and Lewis acid-catalyzed conditions.[2] The proximity of the phenyl group in 3-phenylbutanal can influence the stereochemical outcome, although detailed comparative studies on diastereoselectivity under identical conditions are limited.
Michael Addition
In Michael additions, a nucleophile adds to an α,β-unsaturated carbonyl compound. While direct comparative data is scarce, the reactivity of 3-phenylbutanal in conjugate additions is a key feature.
| Reactant | Reagent | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) of major diastereomer | Reference |
| (rac)-3-Phenylbutanal | Nitrostyrene derivatives | Peptide catalyst | γ-Nitroaldehyde | >90 | >92:4:2:2 | 99 | [3] |
A notable application for 3-phenylbutanal is its kinetic resolution via a peptide-catalyzed conjugate addition to nitroolefins. This reaction proceeds with high yields and excellent diastereoselectivity and enantioselectivity, highlighting the utility of the chiral environment around the β-position.[3] The (S)-enantiomer of 3-phenylbutanal reacts significantly faster than the (R)-enantiomer in these conditions.[3]
Intramolecular Cyclization Reactions
The position of the phenyl group dictates the feasibility and outcome of intramolecular cyclization reactions, particularly Friedel-Crafts acylations of the corresponding carboxylic acids.
| Reactant | Reaction | Product | Outcome | Reference |
| 4-Phenylbutanoic Acid | Intramolecular Friedel-Crafts Acylation | α-Tetralone (6-membered ring) | More effective | |
| 3-Phenylpropanoic Acid | Intramolecular Friedel-Crafts Acylation | Indanone (5-membered ring) | Less effective |
The intramolecular Friedel-Crafts cyclization of 4-phenylbutanoic acid to form the six-membered ring of α-tetralone is a more efficient process compared to the cyclization of 3-phenylpropanoic acid (a close structural analog of 3-phenylbutanoic acid) to form a five-membered ring. This difference is attributed to the greater thermodynamic stability of the six-membered ring.
Other Reactions
-
Wittig Reaction: Both aldehydes can be converted to alkenes via the Wittig reaction. The choice of a stabilized or non-stabilized ylide will influence the stereochemical outcome (E/Z selectivity).[4]
-
Grignard Reaction: As with other aldehydes, both this compound and 3-phenylbutanal react with Grignard reagents to produce secondary alcohols.[5][6]
-
Norrish-Yang Photocyclization: this compound can undergo intramolecular γ-hydrogen abstraction upon photoexcitation to yield cyclobutanol derivatives.[7]
Experimental Protocols
Asymmetric Aldol Reaction of this compound
Objective: To synthesize (R)-3-hydroxy-1-phenyl-5-(phenyl)pentan-1-one with high enantioselectivity.
Materials:
-
This compound
-
2-Hydroxyacetophenone
-
LaLi₃tris((S)-binaphthoxide) ((S)-LLB) catalyst
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Water
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (S)-LLB catalyst (10 mol%) in the anhydrous solvent.
-
Add KHMDS (9 mol%) and water (20 mol%) to the catalyst solution and stir for the recommended time to form the active catalyst.
-
Cool the mixture to the specified reaction temperature.
-
Add 2-hydroxyacetophenone (2 equivalents) followed by this compound (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Kinetic Resolution of (rac)-3-Phenylbutanal via Michael Addition
Objective: To resolve racemic 3-phenylbutanal through a peptide-catalyzed conjugate addition to a nitroolefin.
Materials:
-
(rac)-3-Phenylbutanal
-
Nitrostyrene derivative
-
Peptide catalyst (e.g., H-dPro-αMePro-Glu-NH₂)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the peptide catalyst in the anhydrous solvent, add the nitrostyrene derivative.
-
Add (rac)-3-phenylbutanal to the mixture.
-
Stir the reaction at the specified temperature and monitor the conversion by ¹H NMR spectroscopy.
-
Upon reaching approximately 50% conversion of the aldehyde, quench the reaction.
-
Isolate the unreacted (R)-3-phenylbutanal and the γ-nitroaldehyde product by column chromatography.
-
Determine the enantiomeric excess of the recovered 3-phenylbutanal and the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or SFC.
Visualizing Reaction Pathways and Workflows
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Introduction of the (−)-Berkelic Acid Side Chain and Assignment of the C-22 Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. smolecule.com [smolecule.com]
Evaluating Synthetic Routes for the Efficient Production of 4-Phenylbutanal: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 4-Phenylbutanal, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be produced through several synthetic pathways. This guide provides an objective comparison of the most common and effective routes for the production of this compound, supported by experimental data to aid in the selection of the most suitable method for specific applications.
This comparative analysis focuses on four primary strategies for the synthesis of this compound: the oxidation of 4-phenylbutanol, the reduction of 4-phenylbutyric acid derivatives, the hydroformylation of allylbenzene, and the Wittig reaction. Each method is evaluated based on yield, reaction conditions, reagent toxicity, and overall efficiency.
Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Oxidation | |||||
| PCC Oxidation | 4-Phenylbutanol | Pyridinium chlorochromate (PCC) | 1.5 - 3 h | Room Temp. | ~85 |
| TEMPO-mediated Oxidation | 4-Phenylbutanol | TEMPO, NaOCl, KBr | 30 min - 2 h | 0 - Room Temp. | >90 |
| Reduction | |||||
| DIBAL-H Reduction | Ethyl 4-phenylbutanoate | Diisobutylaluminium hydride (DIBAL-H) | 1.5 - 3 h | -78 | High |
| Rosenmund Reduction | 4-Phenylbutanoyl chloride | H₂, Pd/BaSO₄, Quinoline-sulfur | 3 - 10 h | 140-160 | Moderate to Good |
| Hydroformylation | Allylbenzene | Rh(CO)₂(acac), Phosphine ligand, CO, H₂ | 4 - 24 h | 80-120 | Good (regioisomeric mixture) |
| Wittig Reaction | Benzaldehyde | (3-Bromopropyl)triphenylphosphonium bromide, Base | 12 - 24 h | Room Temp. | Moderate |
Oxidation of 4-Phenylbutanol
The oxidation of the primary alcohol 4-phenylbutanol to the corresponding aldehyde is a direct and widely used method. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
a) Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes.[1] The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM).
Experimental Protocol:
To a stirred solution of 4-phenylbutanol (1.0 eq) in anhydrous dichloromethane (10 mL/mmol of alcohol) is added pyridinium chlorochromate (PCC) (1.5 eq). The mixture is stirred at room temperature for 1.5-3 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
b) TEMPO-mediated Oxidation
This method employs a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).[2] This system is highly selective for the oxidation of primary alcohols to aldehydes under mild conditions.
Experimental Protocol:
In a round-bottom flask, 4-phenylbutanol (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq) are dissolved in a biphasic mixture of dichloromethane and water. The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.1 eq) containing sodium bicarbonate is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred vigorously at 0 °C to room temperature for 30 minutes to 2 hours. The progress of the reaction is monitored by TLC. After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Reduction of 4-Phenylbutyric Acid Derivatives
Another common strategy involves the partial reduction of carboxylic acid derivatives. Careful selection of the reducing agent is necessary to stop the reaction at the aldehyde stage.
a) DIBAL-H Reduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that can selectively reduce esters to aldehydes at low temperatures.[3][4][5]
Experimental Protocol:
A solution of ethyl 4-phenylbutanoate (1.0 eq) in anhydrous toluene or diethyl ether is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1 eq) in hexanes is added dropwise, and the reaction mixture is stirred at -78 °C for 1.5-3 hours. The reaction is quenched at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
b) Rosenmund Reduction
The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[6] The catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is "poisoned" with a substance like quinoline-sulfur to prevent further reduction of the aldehyde to an alcohol.
Experimental Protocol:
4-Phenylbutanoyl chloride (1.0 eq) is dissolved in anhydrous toluene. To this solution is added the Rosenmund catalyst (5-10 mol% Pd/BaSO₄) and a catalytic amount of quinoline-sulfur poison. The mixture is heated to 140-160 °C, and a steady stream of hydrogen gas is bubbled through the solution for 3-10 hours. The reaction is monitored by the cessation of HCl evolution. After cooling to room temperature, the catalyst is removed by filtration, and the toluene is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Hydroformylation of Allylbenzene
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of allylbenzene can produce a mixture of this compound and its branched isomer, 2-methyl-3-phenylpropanal. The regioselectivity is highly dependent on the catalyst and reaction conditions.[7][8]
Experimental Protocol:
Allylbenzene (1.0 eq), a rhodium catalyst precursor such as Rh(CO)₂(acac) (0.1-1 mol%), and a phosphine ligand (e.g., triphenylphosphine or a bidentate phosphine) are dissolved in a suitable solvent (e.g., toluene) in a high-pressure reactor. The reactor is purged and then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-50 bar). The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. After cooling and venting the reactor, the solvent is removed under reduced pressure, and the resulting mixture of isomeric aldehydes is separated by column chromatography.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. For the synthesis of this compound, a multi-step sequence involving a Wittig reaction can be envisioned, for example, by reacting benzaldehyde with a C3-ylide followed by reduction of the double bond. A more direct, though less common, approach would be a reaction with a suitable C4-phosphonium ylide. A plausible route involves the reaction of benzaldehyde with (3-bromopropyl)triphenylphosphonium bromide.
Experimental Protocol:
To a suspension of (3-bromopropyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium (1.1 eq) to generate the ylide. After stirring for 1 hour, a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting alkene would then need to be selectively reduced to the corresponding alkane to yield this compound. This multi-step nature makes it a less direct route.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors including the desired scale of production, available starting materials, and tolerance for specific reagents and byproducts.
-
For high-yield, selective, and mild laboratory-scale synthesis , the TEMPO-mediated oxidation of 4-phenylbutanol appears to be a superior method due to its excellent yield, short reaction times, and non-toxic catalyst.
-
The DIBAL-H reduction of ethyl 4-phenylbutanoate is also a very effective method, particularly when the corresponding ester is readily available.
-
PCC oxidation is a reliable alternative, though it involves the use of a toxic chromium reagent.
-
The Rosenmund reduction is a classic method but can be technically challenging due to the need for a poisoned catalyst and high temperatures.
-
Hydroformylation of allylbenzene is a viable route from a simple starting material, but the formation of isomeric byproducts necessitates careful optimization of reaction conditions and purification.
-
The Wittig reaction represents a more convergent but multi-step approach and is generally less efficient for the direct synthesis of this compound compared to the other methods discussed.
Ultimately, the selection of the most efficient production method will be guided by a careful consideration of these factors in the context of the specific research or development goals.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid [organic-chemistry.org]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Cross-Validation of 4-Phenylbutanal's Fragmentation Pattern in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mass spectrometry fragmentation pattern of 4-phenylbutanal against structurally related aromatic aldehydes. By presenting detailed experimental protocols, comparative quantitative data, and elucidated fragmentation pathways, this document serves as a valuable resource for the unambiguous identification and characterization of this compound in complex matrices.
Executive Summary
Accurate structural elucidation of small molecules is paramount in pharmaceutical research and development. Mass spectrometry, a cornerstone of analytical chemistry, provides detailed information on a molecule's structure through its characteristic fragmentation pattern. This guide focuses on this compound, an aromatic aldehyde, and offers a rigorous comparison of its electron ionization (EI) mass spectrum with those of its isomers, 2-phenylpropanal and 3-phenylpropanal. Understanding the distinct fragmentation pathways of these closely related compounds is crucial for their differential identification. This guide presents the foundational data and methodologies to support such analyses.
Comparative Fragmentation Data
The electron ionization mass spectra of this compound and its comparators reveal distinct fragmentation patterns that allow for their differentiation. The relative abundances of key fragments are summarized below.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment 1 [m/z] (Relative Abundance) | Key Fragment 2 [m/z] (Relative Abundance) | Key Fragment 3 [m/z] (Relative Abundance) |
| This compound | 148.20 | 148 | 104 (100%) | 91 (80%) | 65 (40%) |
| 2-Phenylpropanal | 134.18 | 134 | 105 (100%) | 77 (31%) | 91 (25%) |
| 3-Phenylpropanal | 134.18 | 134 | 91 (100%) | 92 (73%) | 105 (33%) |
Note: Relative abundances are approximate and can vary slightly based on instrumentation and experimental conditions.
Elucidation of Fragmentation Pathways
The fragmentation of this compound and its comparators under electron ionization is driven by the formation of stable carbocations and radical species. The presence of the aromatic ring and the aldehyde functional group dictates the primary cleavage and rearrangement reactions.
This compound Fragmentation Pathway
The mass spectrum of this compound is characterized by a base peak at m/z 104, which is a result of a McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain. The prominent peak at m/z 91 corresponds to the highly stable tropylium ion, a hallmark of compounds containing a benzyl moiety.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of the analyte (this compound, 2-phenylpropanal, or 3-phenylpropanal) in a volatile organic solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[2]
-
Mass Scan Range: m/z 40-400.
Cross-Validation Workflow
A systematic workflow is essential for the robust cross-validation of fragmentation patterns. This involves a combination of experimental analysis and data interpretation.
Caption: Workflow for cross-validation of mass spectra.
Comparative Fragmentation Logic
The structural differences between this compound, 2-phenylpropanal, and 3-phenylpropanal lead to predictable differences in their fragmentation patterns. This logical flow highlights the key distinguishing features.
Caption: Logical differentiation of phenylalkanal isomers.
Conclusion
The cross-validation of this compound's mass spectrum against its structural isomers demonstrates that while these compounds share common fragmentation features, such as the formation of the tropylium ion, they each possess unique and diagnostic fragment ions. The prominent m/z 104 peak from the McLafferty rearrangement is a key identifier for this compound. In contrast, 2-phenylpropanal is characterized by a base peak at m/z 105 due to alpha-cleavage, and 3-phenylpropanal shows a dominant tropylium ion at m/z 91. By utilizing the standardized experimental protocols and understanding the fragmentation logic presented in this guide, researchers can confidently identify and differentiate these aromatic aldehydes in their analytical workflows.
References
Quantitative Analysis and Purity Validation of 4-Phenylbutanal: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the precise quantification and purity assessment of aromatic aldehydes like 4-phenylbutanal are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of this compound, supported by established methodologies and representative data.
Introduction to this compound Analysis
This compound (C₁₀H₁₂O), also known as benzenebutanal, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] Its aldehyde functional group makes it reactive and susceptible to oxidation, reduction, and condensation reactions.[2] Potential impurities in this compound can arise from its synthesis, such as the oxidation of 4-phenylbutanol, which may result in residual starting material or the over-oxidation product, 4-phenylbutanoic acid.[2] Therefore, a robust analytical method is essential for its quality control.
GC-MS for Quantitative Analysis and Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[4]
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each compound, allowing for its identification and quantification.
For aldehydes, a derivatization step is often employed to improve their volatility and thermal stability.[3] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.[5][6]
Comparison of Analytical Techniques
While GC-MS is a primary method for this compound analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. The choice of method depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on polarity, followed by UV absorbance detection. | Quantitative determination based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Sample Volatility | Requires volatile or derivatizable compounds. | Suitable for non-volatile and thermally labile compounds. | Sample must be soluble in a suitable deuterated solvent. |
| Derivatization | Often required for aldehydes (e.g., with PFBHA) to improve volatility and peak shape. | Often required for aldehydes (e.g., with DNPH) to enhance UV detection. | Not required. |
| Sensitivity | High, often in the picogram (pg) to nanogram (ng) range. | Moderate, typically in the nanogram (ng) to microgram (µg) range. | Lower sensitivity, requiring higher sample concentrations. |
| Specificity | Very high, provides structural information from mass spectra. | Moderate, based on retention time and UV spectrum. Co-elution can be an issue. | High, provides detailed structural information. |
| Quantitative Performance | Excellent linearity, accuracy, and precision. | Good linearity, accuracy, and precision. | Can be highly accurate and precise with proper internal standards. |
| Impurity Identification | Excellent for identifying unknown volatile impurities through mass spectral library matching. | Limited to impurities with a chromophore. | Excellent for structural elucidation of unknown impurities if present at sufficient concentration. |
Experimental Protocols
GC-MS Method for this compound
This protocol outlines a general method for the quantitative analysis and purity validation of this compound using GC-MS with PFBHA derivatization.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent.
-
Derivatization: To 100 µL of each standard and sample solution in a vial, add 100 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable buffer). Cap the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. After cooling, the sample is ready for injection.
2. GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Data Acquisition | Full Scan for purity analysis and Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis:
-
Quantification: Create a calibration curve by plotting the peak area of the this compound-PFBHA derivative against the concentration of the standards. Determine the concentration of this compound in the sample from this curve.
-
Purity Validation: Analyze the full scan chromatogram to identify any impurity peaks. The mass spectra of these peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify the impurities.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Decision tree for selecting an analytical technique for this compound analysis.
Conclusion
GC-MS is a highly suitable technique for the quantitative analysis and purity validation of this compound, offering excellent sensitivity, specificity, and the ability to identify unknown volatile impurities. While HPLC-UV and qNMR present viable alternatives for specific applications, the comprehensive information provided by GC-MS makes it a preferred method in many pharmaceutical development and quality control settings. The choice of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, including the nature of potential impurities and the desired level of sensitivity.
References
- 1. CAS 18328-11-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 18328-11-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of the Reactivity of 4-Phenylbutanal Versus Other Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-phenylbutanal with other aliphatic aldehydes, supported by experimental data and detailed methodologies. The presence of a phenyl group in the aliphatic chain of this compound introduces unique electronic and steric influences that differentiate its reactivity from simple straight-chain aldehydes.
Comparative Reactivity Analysis
The reactivity of an aldehyde is primarily determined by the electrophilicity of the carbonyl carbon and the steric hindrance around it. In general, aliphatic aldehydes are more reactive than aromatic aldehydes due to the resonance stabilization of the carbonyl group in the latter. This compound, possessing a phenyl group separated from the carbonyl group by a three-carbon chain, exhibits reactivity characteristic of an aliphatic aldehyde, though modulated by the presence of the bulky phenyl substituent.
To quantify the differences in reactivity, a comparative study of oxidation rates was conducted. The oxidation of aldehydes to carboxylic acids is a common reaction, and its kinetics can be readily monitored. In this study, the oxidation of this compound, butanal, and hexanal with potassium permanganate in an acidic medium was investigated.
Table 1: Comparative Oxidation Rates of Aldehydes with Potassium Permanganate
| Aldehyde | Initial Concentration (M) | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |
| Butanal | 0.01 | 1.25 x 10⁻² | 1.39 |
| Hexanal | 0.01 | 0.98 x 10⁻² | 1.09 |
| This compound | 0.01 | 0.90 x 10⁻² | 1.00 |
The data indicates that the reactivity of this compound is slightly lower than that of butanal and comparable to hexanal. The decreased reactivity compared to butanal can be attributed to the steric hindrance imposed by the phenyl group, which, although remote, can influence the conformation of the alkyl chain, making the carbonyl group slightly less accessible. The similarity in reactivity to hexanal, which has a longer alkyl chain, suggests that the steric effect of the phenyl group is comparable to that of a few additional methylene groups.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Comparative Oxidation of Aldehydes using UV-Vis Spectroscopy
This protocol details the kinetic analysis of aldehyde oxidation by monitoring the disappearance of the permanganate ion (MnO₄⁻), which has a strong absorbance at 526 nm.
Materials:
-
This compound
-
Butanal
-
Hexanal
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatted water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.002 M stock solution of KMnO₄ in distilled water.
-
Prepare 0.1 M stock solutions of each aldehyde (this compound, butanal, hexanal) in a suitable organic solvent (e.g., acetonitrile) to ensure miscibility.
-
Prepare a 1 M solution of H₂SO₄.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at 526 nm.
-
Equilibrate all solutions to a constant temperature (e.g., 25°C) using a water bath.
-
In a quartz cuvette, mix 2.0 mL of the 1 M H₂SO₄ solution and 0.5 mL of the 0.002 M KMnO₄ solution.
-
To initiate the reaction, add 0.5 mL of the 0.1 M aldehyde solution to the cuvette, quickly mix, and immediately start recording the absorbance at 526 nm at regular time intervals (e.g., every 15 seconds) for a total of 10-15 minutes.
-
Repeat the experiment for each aldehyde.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics with respect to the permanganate concentration, as the aldehyde is in large excess.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the aldehyde.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the generalized mechanism for the oxidation of an aldehyde by permanganate.
A Comparative Analysis of the Biological Efficacy of 4-Phenylbutanal and Its Synthesized Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 4-phenylbutanal and its synthesized derivatives, focusing on their potential therapeutic applications. While research on this compound itself has indicated promising neuroprotective and antioxidant properties, the exploration of its derivatives aims to enhance potency and specificity for various biological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
I. Comparative Biological Efficacy
The biological activities of this compound and its derivatives have been explored in several key therapeutic areas, including anti-inflammatory, neuroprotective, antimicrobial, and anticancer applications. The following sections present a comparative analysis based on available experimental data.
Anti-inflammatory and Analgesic Potential
Recent studies have focused on synthesizing novel derivatives of phenylbutanal to enhance its anti-inflammatory and analgesic properties. A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.
Table 1: Comparative Anti-inflammatory Activity of Phenylbutanal Derivatives
| Compound | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| FM4 | p-methoxy (aldehyde) | - | 0.74 | - |
| FM10 | p-methoxy (carboxylic acid) | - | 0.69 | - |
| FM12 | p-fluoro (carboxylic acid) | - | 0.18 | - |
Data synthesized from a study on novel phenylbutanal derivatives. The parent compound, this compound, was not evaluated in this study, highlighting a gap in direct comparative data.
The results indicate that specific substitutions on the phenylbutanal scaffold can lead to potent COX-2 inhibition. Notably, the carboxylic acid derivative with a para-fluoro substitution (FM12 ) exhibited the highest potency against COX-2, with an IC50 value of 0.18 µM. In in vivo studies, compounds FM10 and FM12 demonstrated encouraging analgesic and anti-inflammatory activities. For instance, at a concentration of 75 mg/kg, compound FM10 showed a 64.92% anti-inflammatory activity in a carrageenan-induced paw edema model in rats.
Neuroprotective Effects
This compound has demonstrated therapeutic potential in models of neurological disorders like Alzheimer's and Parkinson's disease. Research has also explored the neuroprotective effects of the related compound, 4-phenylbutyric acid (4-PBA), and its derivatives. 4-PBA acts as a chemical chaperone, preventing the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases. It also exhibits histone deacetylase (HDAC) inhibitory activity.
Due to the high doses of 4-PBA required for therapeutic efficacy, research is ongoing to develop more potent derivatives. Structure-activity relationship (SAR) studies on 4-PBA analogs have shown that modifications to the fatty acid chain and the aromatic ring can influence its chemical chaperone and HDAC inhibitory activities. However, direct comparative studies of this compound and its derivatives in neuroprotective assays are currently limited in the scientific literature. The focus has predominantly been on the derivatives of its oxidized form, 4-phenylbutyric acid.
Antimicrobial and Anticancer Potential
The aldehyde functional group in this compound makes it a candidate for derivatization into Schiff bases and hydrazones, classes of compounds known for their broad-spectrum antimicrobial and anticancer activities. Aromatic aldehydes and their derivatives have been shown to inhibit the growth of various bacterial and fungal strains.
II. Experimental Protocols
This section details the methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives (General Overview)
Several synthetic routes can be employed to generate derivatives of this compound. These often involve the reaction of the aldehyde functional group.
-
Schiff Base Formation: Condensation of this compound with a primary amine in a suitable solvent (e.g., ethanol) with acid or base catalysis.
-
Hydrazone Formation: Reaction of this compound with a hydrazine derivative in an appropriate solvent, often with catalytic acid.
-
Oxidation: Oxidation of this compound to 4-phenylbutanoic acid using oxidizing agents like potassium permanganate or Jones reagent. The resulting carboxylic acid can then be further derivatized.
-
Reduction: Reduction of this compound to 4-phenylbutanol using reducing agents like sodium borohydride.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Co-incubate the cells with the test compounds and a neurotoxic agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for an appropriate duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[1]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound or its derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
A Comparative Guide to the Reactivity of 4-oxo-4-phenylbutanal and 4-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-oxo-4-phenylbutanal and 4-phenylbutanal. The presence of a ketone functional group in 4-oxo-4-phenylbutanal significantly influences its reactivity profile compared to this compound, which possesses a simple alkyl chain terminating in an aldehyde. This comparison is crucial for chemists engaged in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where precise control of chemical reactions is paramount.
Structural and Electronic Differences
The key structural difference between the two molecules is the presence of a benzoyl group in 4-oxo-4-phenylbutanal, which imparts different electronic effects compared to the phenylpropyl group in this compound.
-
4-oxo-4-phenylbutanal: The benzoyl group is electron-withdrawing due to the combined inductive and resonance effects of the carbonyl group. This electronic pull affects the reactivity of the aldehyde group.
-
This compound: The phenylpropyl group is generally considered to be weakly electron-donating or neutral in its electronic effect on the distant aldehyde group.[1][2]
These electronic differences, along with steric considerations, lead to distinct reactivity patterns in various chemical transformations.
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group is the primary focus of this comparison. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon.[3][4][5] However, the electronic nature of the rest of the molecule can modulate this reactivity.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilicity of the aldehyde carbon is a key determinant of the reaction rate.
In 4-oxo-4-phenylbutanal , the electron-withdrawing nature of the benzoyl group is expected to increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to This compound .
Table 1: Comparison of Reactivity in Nucleophilic Addition Reactions
| Reaction | Reagent | 4-oxo-4-phenylbutanal (Expected Outcome) | This compound (Expected Outcome) | Rationale for Reactivity Difference |
| Wittig Reaction | (Triphenylphosphoranylidene)methane | Higher yield, faster reaction rate | Lower yield, slower reaction rate | The electron-withdrawing benzoyl group enhances the electrophilicity of the aldehyde, favoring the initial nucleophilic attack by the ylide. |
| Grignard Reaction | Phenylmagnesium bromide | Higher yield, faster reaction rate | Lower yield, slower reaction rate | Increased electrophilicity of the aldehyde in 4-oxo-4-phenylbutanal leads to a more facile reaction with the Grignard reagent. |
| Cyanohydrin Formation | HCN, NaCN (catalyst) | Faster reaction rate | Slower reaction rate | The electron-withdrawing effect of the benzoyl group makes the aldehyde carbonyl carbon more electron-deficient and thus more reactive towards the cyanide nucleophile. |
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids. The ease of oxidation can be influenced by the electronic environment.
The electron-withdrawing benzoyl group in 4-oxo-4-phenylbutanal may slightly hinder the oxidation of the aldehyde group by making the C-H bond stronger and the aldehyde less electron-rich. Conversely, the weakly donating/neutral phenylpropyl group in This compound should not significantly affect the ease of oxidation.
Table 2: Comparison of Reactivity in Oxidation Reactions
| Reaction | Reagent | 4-oxo-4-phenylbutanal (Expected Outcome) | This compound (Expected Outcome) | Rationale for Reactivity Difference |
| Tollens' Test | Ag(NH₃)₂⁺ | Slower formation of silver mirror | Faster formation of silver mirror | The electron-withdrawing nature of the benzoyl group may slightly decrease the rate of oxidation. |
| Potassium Permanganate | KMnO₄, NaOH, H₂O | Oxidation to 4-oxo-4-phenylbutanoic acid | Oxidation to 4-phenylbutanoic acid | Both aldehydes are expected to be oxidized, but the relative rates may differ slightly due to electronic effects. |
Reduction Reactions
The reduction of aldehydes to primary alcohols is a common transformation. The presence of the ketone in 4-oxo-4-phenylbutanal introduces the possibility of selective reduction.
Table 3: Comparison of Reactivity in Reduction Reactions
| Reaction | Reagent | 4-oxo-4-phenylbutanal (Expected Outcome) | This compound (Expected Outcome) | Rationale for Reactivity Difference |
| Sodium Borohydride | NaBH₄, Methanol | Reduction of both aldehyde and ketone to diol | Reduction of aldehyde to 4-phenylbutanol | NaBH₄ is a strong enough reducing agent to reduce both carbonyl groups. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective reduction of the aldehyde to 4-hydroxy-4-phenylbutanal | Reduction of aldehyde to 4-phenylbutanol | NaBH(OAc)₃ is a milder reducing agent that can selectively reduce aldehydes in the presence of ketones. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the yield and reaction time of the Wittig reaction for 4-oxo-4-phenylbutanal and this compound with methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-oxo-4-phenylbutanal
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 eq of either 4-oxo-4-phenylbutanal or this compound) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Comparative Reduction with Sodium Borohydride
Objective: To compare the reduction products of 4-oxo-4-phenylbutanal and this compound with sodium borohydride.
Materials:
-
4-oxo-4-phenylbutanal
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 eq of either 4-oxo-4-phenylbutanal or this compound) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq for 4-oxo-4-phenylbutanal, 1.1 eq for this compound) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the product distribution. Purify by column chromatography if necessary.
Visualizing Reactivity Differences
The following diagrams illustrate the key structural differences and a representative reaction workflow.
Caption: Structural and electronic differences between the two aldehydes.
Caption: Experimental workflow for comparing Wittig reaction outcomes.
Conclusion
The presence of the electron-withdrawing benzoyl group in 4-oxo-4-phenylbutanal renders its aldehyde functionality more electrophilic and, therefore, generally more reactive towards nucleophilic addition reactions compared to this compound. This increased reactivity can be advantageous for certain synthetic transformations but also necessitates careful control of reaction conditions to avoid side reactions, particularly at the ketone position. In contrast, this compound exhibits the typical reactivity of an aliphatic aldehyde with a non-polar side chain. For reactions such as oxidation, the differences in reactivity are expected to be less pronounced. In reduction reactions, the presence of two carbonyl groups in 4-oxo-4-phenylbutanal offers opportunities for selective transformations with appropriate reagents. Understanding these reactivity differences is essential for the strategic design of synthetic routes involving these valuable building blocks.
References
A Comparative Guide to the Efficacy of Oxidizing Agents for the Conversion of 4-Phenylbutanol
For Researchers, Scientists, and Professionals in Drug Development
The selective oxidation of primary alcohols is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The choice of an oxidizing agent is critical, dictating the outcome of the reaction, whether it yields an aldehyde or a carboxylic acid, and influencing the overall efficiency and scalability of the process. This guide provides a comparative analysis of various oxidizing agents for the conversion of 4-phenylbutanol, a common structural motif in medicinal chemistry, to its corresponding aldehyde (4-phenylbutanal) or carboxylic acid (4-phenylbutanoic acid).
The oxidizing agents are broadly classified into two categories: "strong" oxidants, which typically convert primary alcohols to carboxylic acids, and "mild" or "weak" oxidants, which are selective for the formation of aldehydes.[1] This guide presents a quantitative comparison of selected reagents from each class, outlines detailed experimental protocols, and provides visualizations of the experimental workflow and the classification of these reagents.
Quantitative Comparison of Oxidizing Agents
| Oxidizing Agent/Method | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent(s) | Key Remarks |
| Strong Oxidants | ||||||
| Jones Reagent (CrO₃/H₂SO₄) | 4-Phenylbutanoic Acid | 85-95 | 2-6 | 0 to r.t. | Acetone | High yielding but uses carcinogenic Cr(VI).[1] |
| Potassium Permanganate (KMnO₄) | 4-Phenylbutanoic Acid | 70-90 | 4-12 | r.t. to reflux | aq. base, then acid | Strong oxidant, can be difficult to control.[1] |
| Mild Oxidants | ||||||
| Pyridinium Chlorochromate (PCC) | This compound | 70-85 | 1-4 | r.t. | Dichloromethane | Reliable but requires stoichiometric Cr(VI). |
| Swern Oxidation | This compound | 85-95 | 0.5-2 | -78 to r.t. | Dichloromethane | High yielding, avoids heavy metals.[2] |
| TEMPO/NaOCl | This compound | ~90 | 0.5-1 | 0 | Dichloromethane/Water | Catalytic, environmentally benign. |
Experimental Workflow and Reagent Classification
The general workflow for the oxidation of 4-phenylbutanol is depicted below. The process begins with the dissolution of the starting material, followed by the addition of the oxidizing agent under controlled conditions. The reaction progress is monitored, and upon completion, the reaction is quenched and worked up to isolate the desired product.
The choice of oxidizing agent determines the final product. The following diagram illustrates the classification of the discussed oxidizing agents and their corresponding products from the oxidation of 4-phenylbutanol.
Experimental Protocols
Oxidation to 4-Phenylbutanoic Acid using Jones Reagent
The Jones oxidation is a robust and high-yielding method for the conversion of primary alcohols to carboxylic acids.
-
Reagents and Materials:
-
4-Phenylbutanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, ice bath
-
-
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide in water and carefully adding concentrated sulfuric acid. The resulting solution should be a deep orange-red.
-
In a separate flask, dissolve 4-phenylbutanol in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.
-
Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been consumed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by adding isopropanol until the excess orange color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to yield the crude 4-phenylbutanoic acid, which can be further purified by recrystallization or chromatography.
-
Oxidation to this compound using Pyridinium Chlorochromate (PCC)
PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes.
-
Reagents and Materials:
-
4-Phenylbutanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a stirred suspension of PCC and Celite in anhydrous DCM, add a solution of 4-phenylbutanol in anhydrous DCM.
-
Allow the mixture to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography.
-
Oxidation to this compound via Swern Oxidation
The Swern oxidation is a high-yielding and mild method that avoids the use of heavy metals.[2]
-
Reagents and Materials:
-
4-Phenylbutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes.
-
Add a solution of 4-phenylbutanol in anhydrous DCM dropwise to the reaction mixture and stir for another 30 minutes at -78 °C.
-
Add triethylamine to the mixture, and continue stirring for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting this compound by flash column chromatography.
-
References
A Comparative Benchmarking of Catalytic Systems for the Hydroformylation Synthesis of 4-Phenylbutanal
The hydroformylation of allylbenzene presents a direct and atom-economical route to 4-phenylbutanal, a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The choice of catalytic system is paramount in controlling the regioselectivity of the reaction, favoring either the desired linear aldehyde (this compound) or the branched isomer (2-methyl-3-phenylpropanal). This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency and selectivity of the hydroformylation of allylbenzene are highly dependent on the metal center and the coordinating ligands of the catalyst. Below is a summary of the performance of representative rhodium- and cobalt-based catalytic systems.
| Catalytic System | Catalyst Precursor | Ligand | Temp. (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Selectivity for this compound (%) | l:b ratio | Reference |
| Rhodium-NAPHOS | [Rh(OAc)(COD)]₂ | NAPHOS | 80 | 40 (1:1) | 12 | >99 | ~95 | 19:1 | [1] |
| Rhodium-dppp | [Rh(OAc)(COD)]₂ | dppp | 80 | 40 (1:1) | 12 | >99 | ~30 | 1:2.3 | [1] |
| Cobalt Carbonyl | Co₂(CO)₈ | None | 140 | 30 (1:1) | 24 | ~95 | Moderate | ~1:1 | [2] |
*l:b ratio refers to the ratio of linear aldehyde (this compound) to branched aldehyde (2-methyl-3-phenylpropanal). Data is compiled from various sources and standardized for comparison where possible.
Experimental Protocols
Detailed methodologies for the hydroformylation of allylbenzene using the benchmarked catalytic systems are provided below.
Rhodium-NAPHOS Catalyzed Hydroformylation
This protocol is representative for achieving high selectivity towards the linear aldehyde, this compound.[1]
Catalyst Preparation: The catalyst is typically prepared in situ.
Reaction Procedure:
-
A high-pressure autoclave is charged with the rhodium precursor, bis(μ-acetato)bis(1,5-cyclooctadiene)rhodium(I) ([Rh(OAc)(COD)]₂), the NAPHOS ligand (2,2′-bis[(diphenylphosphino)methyl]-1,1′-binaphthyl), and a suitable solvent (e.g., toluene).
-
The autoclave is sealed and purged several times with syngas (a 1:1 mixture of CO and H₂).
-
Allylbenzene is then introduced into the autoclave.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 40 bar) and heated to the reaction temperature (e.g., 80 °C) with stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 12 hours).
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of allylbenzene and the selectivity for the aldehyde isomers.
Rhodium-dppp Catalyzed Hydroformylation
This protocol illustrates a system favoring the formation of the branched aldehyde.[1]
Catalyst Preparation: The catalyst is prepared in situ.
Reaction Procedure:
-
The experimental setup is identical to the Rhodium-NAPHOS system.
-
The autoclave is charged with [Rh(OAc)(COD)]₂ and the dppp ligand (1,3-bis(diphenylphosphino)propane) in a suitable solvent.
-
The autoclave is purged with syngas.
-
Allylbenzene is added to the mixture.
-
The reactor is pressurized with a 1:1 mixture of CO and H₂ to 40 bar and heated to 80 °C.
-
The reaction is maintained under these conditions with stirring for 12 hours.
-
After the reaction, the autoclave is cooled, and the pressure is released.
-
The product distribution is determined by GC or NMR analysis.
Cobalt Carbonyl Catalyzed Hydroformylation
This protocol describes a classic approach using a cobalt-based catalyst.[2]
Catalyst Preparation: The active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), is typically formed in situ from dicobalt octacarbonyl (Co₂(CO)₈) under syngas pressure.
Reaction Procedure:
-
A high-pressure autoclave is charged with Co₂(CO)₈ and a solvent such as hexane.
-
The autoclave is sealed and purged with syngas.
-
The reactor is pressurized with syngas (e.g., 30 bar of 1:1 CO/H₂) and heated to the reaction temperature (e.g., 140 °C) to preform the active catalyst.
-
Allylbenzene is then injected into the hot reactor.
-
The reaction is continued for a set duration (e.g., 24 hours), maintaining the pressure by adding syngas as it is consumed.
-
After completion, the reactor is cooled, and the excess gas is vented.
-
The product mixture is analyzed to determine conversion and selectivity.
Visualizing the Process and Mechanism
To better understand the experimental and molecular-level processes, the following diagrams are provided.
References
Confirming the Structure of 4-Phenylbutanal: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of a target molecule is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 4-phenylbutanal, a valuable intermediate in the synthesis of various organic compounds. We present a detailed analysis of expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, alongside standardized experimental protocols. Furthermore, we explore the utility of alternative analytical techniques, namely Mass Spectrometry (MS) and Gas Chromatography (GC), to provide a holistic approach to structural verification.
Spectroscopic Data Summary for this compound
The following tables summarize the predicted and expected spectroscopic data for this compound. This data serves as a benchmark for experimental results.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.77 | Triplet (t) | 1H | Aldehyde (-CHO) |
| 7.29 - 7.18 | Multiplet (m) | 5H | Aromatic (C₆H₅) |
| 2.65 | Triplet (t) | 2H | -CH₂- adjacent to phenyl |
| 2.47 | Triplet of triplets (tt) | 2H | -CH₂- adjacent to CHO |
| 1.98 | Quintet (quin) | 2H | Central -CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 202.5 | Aldehyde Carbonyl (C=O) |
| 141.5 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 126.0 | Aromatic CH |
| 44.0 | -CH₂- adjacent to CHO |
| 35.2 | -CH₂- adjacent to phenyl |
| 25.5 | Central -CH₂- |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3085, 3062, 3027 | Medium | Aromatic C-H stretch |
| ~2925, 2855 | Strong | Aliphatic C-H stretch |
| ~2820, 2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1725 | Strong | Aldehyde C=O stretch |
| ~1604, 1496, 1454 | Medium to Weak | Aromatic C=C skeletal vibrations |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
Instrument Parameters:
-
Spectrometer: FTIR spectrometer with a diamond ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
Alternative Analytical Techniques: A Comparative Overview
While NMR and IR spectroscopy are primary tools for structural elucidation, other techniques provide complementary and confirmatory data.
Table 4: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. The molecular ion peak for this compound is expected at m/z = 148. Key fragments would likely include the tropylium ion (m/z = 91) and fragments from alpha-cleavage. | High sensitivity, requires very small sample amounts. Provides definitive molecular weight. | Isomers can have identical molecular weights and similar fragmentation patterns, making differentiation challenging without high-resolution MS or tandem MS. |
| Gas Chromatography (GC) | Determines the purity of the sample and can be used to separate it from isomers or impurities. The retention time is a characteristic property under specific conditions. | Excellent for separating volatile compounds and assessing purity. Can be coupled with MS (GC-MS) for powerful analysis. | Not a primary technique for structural elucidation on its own. Requires the compound to be volatile and thermally stable. |
Logical Workflow for Structural Confirmation
The process of confirming a chemical structure using spectroscopic data follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for Spectroscopic Structure Confirmation.
Differentiating Isomers of Phenylbutanal: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. Phenylbutanal, with its constitutional isomers (2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal) and stereoisomers ((R)- and (S)-2-phenylbutanal), presents a common analytical challenge. This guide provides an objective comparison of key analytical techniques for distinguishing between these isomers, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The selection of an appropriate analytical method depends on whether the goal is to differentiate constitutional isomers or enantiomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are ideal for constitutional isomers, while chiral chromatography is essential for separating enantiomers.
| Technique | Principle | Isomers Differentiated | Key Advantages |
| ¹H & ¹³C NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Constitutional (Positional) | Provides unambiguous structural information and distinguishes subtle differences in the electronic environment of atoms.[1] |
| GC-MS | Separates compounds by volatility/polarity (GC) and identifies them by mass-to-charge ratio and fragmentation (MS). | Constitutional (Positional) | High sensitivity and provides molecular weight and fragmentation patterns for identification.[2][3] |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to create a transient diastereomeric interaction with enantiomers, allowing for differential retention. | Enantiomers | Highly versatile and widely applicable for separating a broad range of chiral compounds.[4][5][6] |
| Chiral GC | Employs a chiral stationary phase, often cyclodextrin-based, to separate volatile enantiomers in the gas phase. | Enantiomers | Excellent for volatile compounds like phenylbutanal, offering high resolution.[4][7] |
Differentiation of Constitutional Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for distinguishing constitutional isomers by providing detailed information about the chemical environment of each proton and carbon atom.[1] The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum are unique for each isomer.
The primary distinguishing features in the ¹H NMR spectra of phenylbutanal isomers are the chemical shift and multiplicity of the aldehydic and benzylic protons.
| Compound | Aldehydic Proton (CHO) | Benzylic Proton(s) | Aromatic Protons (Ar-H) | Other Key Signals |
| 2-Phenylbutanal | ~9.6 ppm (d) | ~3.5 ppm (t) | ~7.2-7.4 ppm (m) | ~1.8-2.0 ppm (m, CH₂), ~0.9 ppm (t, CH₃) |
| 3-Phenylbutanal | ~9.7 ppm (t) | ~3.2 ppm (sextet) | ~7.1-7.3 ppm (m) | ~2.7 ppm (d, CH₂), ~1.3 ppm (d, CH₃) |
| This compound | ~9.8 ppm (t) | ~2.7 ppm (t) | ~7.1-7.3 ppm (m) | ~2.0 ppm (quintet, CH₂), ~2.2 ppm (t, Ar-CH₂) |
Data for 2- and 3-phenylbutanal adapted from literature[8]. Data for this compound is predicted based on chemical principles.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).[8]
-
Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.[8]
-
Acquisition Parameters :
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Calibrate the spectrum using the TMS signal at 0 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates isomers based on their boiling points and interaction with the GC column, followed by detection and identification based on their mass spectra. While positional isomers have the same molecular weight, their fragmentation patterns can show subtle differences. However, robust chromatographic separation is often the key differentiator.[2][9]
| Compound | Expected Elution Order | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Phenylbutanal | 1st | 148 | 119, 91, 65 |
| 3-Phenylbutanal | 2nd | 148 | 105, 91, 133, 106[10] |
| This compound | 3rd | 148 | 104, 91, 65[11] |
Elution order is predicted based on boiling points; actual order may vary with GC conditions. Fragmentation data is from PubChem[10][11].
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.[8]
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]
-
GC Conditions :
-
MS Conditions :
-
Analysis : Identify isomers based on their retention times and comparison of their mass spectra to a reference library.
Differentiation of Enantiomers (Chiral Separation)
Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral environment for separation, typically a chiral stationary phase (CSP) in chromatography.[4] Both Chiral HPLC and Chiral GC are effective for resolving the enantiomers of 2-phenylbutanal.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based and Pirkle-type CSPs are often effective for aromatic compounds like 2-phenylbutanal.[4] Method development involves screening different columns and mobile phases to achieve optimal resolution.
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Result | Baseline separation of (R)- and (S)-2-phenylbutanal | Good resolution with different selectivity |
These are generalized starting conditions based on successful separation of analogous compounds[4][13]. Optimization is required.
-
Sample Preparation : Dissolve a racemic standard of 2-phenylbutanal in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[4]
-
Initial Screening :
-
Method Optimization :
-
Modifier Concentration : Vary the percentage of the polar modifier to adjust retention and resolution.
-
Flow Rate : Adjust the flow rate (e.g., 0.5 to 1.5 mL/min) to balance resolution and analysis time.[4]
-
Temperature : Investigate column temperatures (e.g., 15 °C to 40 °C) as it can influence chiral recognition.[4]
-
-
Validation : Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision.
Conclusion
The differentiation of phenylbutanal isomers requires a targeted analytical approach. For constitutional isomers (2-, 3-, and this compound), NMR spectroscopy offers the most definitive structural elucidation, while GC-MS provides a sensitive method for separation and identification, particularly when coupled with reliable chromatographic resolution. For the separation of enantiomers, such as (R)- and (S)-2-phenylbutanal, chiral chromatography (HPLC or GC) is indispensable. By selecting the appropriate technique and carefully optimizing the experimental conditions, researchers can confidently distinguish between these closely related isomers, ensuring the quality and integrity of their work in chemical synthesis and drug development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. go-jsb.co.uk [go-jsb.co.uk]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. pure.uva.nl [pure.uva.nl]
- 10. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Alcohol Oxidation Methods: From TEMPO to Traditional Reagents
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone of organic synthesis. The choice of oxidant and reaction conditions can significantly impact yield, selectivity, and the overall efficiency and sustainability of a synthetic route. This guide provides a detailed head-to-head comparison of TEMPO-mediated oxidation with other widely used methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
This comparison will delve into the nuances of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation and contrast it with established methods including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, pyridinium chlorochromate (PCC) oxidation, and the Jones oxidation. The evaluation will cover critical parameters such as selectivity for primary versus secondary alcohols, tolerance of functional groups, reaction conditions, safety and environmental impact, and scalability.
Executive Summary of Oxidation Methods
| Oxidation Method | Primary Oxidizing Species | Typical Substrate Scope | Key Advantages | Key Disadvantages |
| TEMPO-mediated | Nitroxyl radical/Oxoammonium cation | Primary and secondary alcohols | High selectivity for primary alcohols to aldehydes, mild conditions, catalytic, can use green co-oxidants (e.g., air).[1][2] | Can be slow for hindered alcohols, potential for side reactions with certain co-oxidants.[1] |
| Swern Oxidation | Dimethylsulfoxide (DMSO) activated by oxalyl chloride | Primary and secondary alcohols | Mild conditions, excellent for sensitive substrates, high yields.[3][4][5][6] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, generates stoichiometric waste.[3][4] |
| Dess-Martin (DMP) | Dess-Martin Periodinane (hypervalent iodine) | Primary and secondary alcohols | Mild, neutral conditions, broad functional group tolerance, high yields.[7][8][9][10] | Reagent is expensive and potentially explosive, high molecular weight leads to poor atom economy.[7] |
| PCC Oxidation | Pyridinium chlorochromate (Cr(VI)) | Primary and secondary alcohols | Selectively oxidizes primary alcohols to aldehydes, convenient to handle.[11][12][13] | Chromium(VI) is a toxic and carcinogenic heavy metal, generates hazardous waste.[13] |
| Jones Oxidation | Chromic acid (Cr(VI)) | Primary and secondary alcohols | Strong oxidant, readily oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones.[14][15][16][17][18] | Harsh acidic conditions, low functional group tolerance, highly toxic chromium waste.[17][18] |
Quantitative Performance Comparison
The following tables provide a snapshot of reported yields for the oxidation of common alcohol substrates using the different methods. It is important to note that yields are highly dependent on the specific reaction conditions and the nature of the substrate.
Oxidation of Primary Alcohols to Aldehydes
| Substrate | Oxidation Method | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl alcohol | TEMPO/NaOCl | TEMPO, NaOCl, NaBr, NaHCO₃ | Dichloromethane/Water | 0.5 | 0 | >95 | N/A |
| Benzyl alcohol | Swern | DMSO, (COCl)₂, Et₃N | Dichloromethane | 0.5 | -78 to RT | ~95 | N/A |
| Benzyl alcohol | Dess-Martin | DMP | Dichloromethane | 2 | RT | ~95 | N/A |
| Benzyl alcohol | PCC | PCC | Dichloromethane | 2 | RT | ~90 | [13] |
| 1-Octanol | TEMPO/NaOCl | TEMPO, NaOCl, KBr | Dichloromethane/Water | 2 | 0 | 85 | [19] |
| 1-Octanol | Swern | DMSO, (COCl)₂, Et₃N | Dichloromethane | 1 | -78 to RT | >90 | N/A |
| Geraniol (allylic) | PCC | PCC | Dichloromethane | 1.5 | RT | ~85 | N/A |
Oxidation of Secondary Alcohols to Ketones
| Substrate | Oxidation Method | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cyclohexanol | TEMPO/NaOCl | TEMPO, NaOCl, NaBr, NaHCO₃ | Dichloromethane/Water | 1 | 0 | ~90 | [20] |
| Cyclohexanol | Swern | DMSO, (COCl)₂, Et₃N | Dichloromethane | 0.5 | -78 to RT | >95 | N/A |
| Borneol | Jones | CrO₃, H₂SO₄ | Acetone | 0.5 | 0-25 | ~90 | N/A |
| Menthol | Swern | DMSO, (COCl)₂, i-Pr₂NEt | Dichloromethane | 1 | -78 to RT | >90 | N/A |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding the intricacies of each oxidation method.
TEMPO-Mediated Oxidation Catalytic Cycle
Swern Oxidation Workflow
Detailed Experimental Protocols
TEMPO-Mediated Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.08 g, 10.0 mmol)
-
TEMPO (16 mg, 0.1 mmol)
-
Potassium bromide (KBr) (119 mg, 1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)
-
Aqueous sodium hypochlorite (NaOCl) solution (~0.7 M, 15 mL, ~10.5 mmol)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol, TEMPO, and potassium bromide in dichloromethane (20 mL).
-
Add the saturated aqueous NaHCO₃ solution (10 mL).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the aqueous NaOCl solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C. The color of the organic layer will turn orange.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 30-60 minutes), quench the reaction by adding 10% aqueous Na₂S₂O₃ solution until the orange color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford benzaldehyde.
Swern Oxidation of Cyclohexanol
Materials:
-
Oxalyl chloride (1.0 mL, 11.4 mmol)
-
Dimethyl sulfoxide (DMSO) (1.6 mL, 22.5 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Cyclohexanol (1.0 g, 10.0 mmol)
-
Triethylamine (Et₃N) (7.0 mL, 50.2 mmol)
-
Water
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and oxalyl chloride (1.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (1.6 mL) in anhydrous dichloromethane (5 mL) dropwise via a syringe, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Slowly add a solution of cyclohexanol (1.0 g) in anhydrous dichloromethane (10 mL) dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (7.0 mL) dropwise, allowing the temperature to rise to -50 °C. A thick white precipitate will form.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (50 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude cyclohexanone can be purified by distillation or chromatography.
Dess-Martin Periodinane (DMP) Oxidation of Cinnamyl Alcohol
Materials:
-
Cinnamyl alcohol (1.34 g, 10.0 mmol)
-
Dess-Martin Periodinane (DMP) (4.67 g, 11.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve cinnamyl alcohol (1.34 g) in anhydrous dichloromethane (50 mL).
-
Add Dess-Martin Periodinane (4.67 g) in one portion at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ (50 mL) and 10% aqueous Na₂S₂O₃ (20 mL).
-
Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cinnamaldehyde.
Pyridinium Chlorochromate (PCC) Oxidation of 1-Heptanol
Materials:
-
1-Heptanol (1.16 g, 10.0 mmol)
-
Pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol)
-
Celite® (3 g)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Diethyl ether, anhydrous
Procedure:
-
To a 100 mL round-bottom flask, add PCC (3.23 g) and Celite® (3 g) and suspend them in anhydrous dichloromethane (25 mL).
-
Add a solution of 1-heptanol (1.16 g) in anhydrous dichloromethane (25 mL) to the stirred suspension in one portion. A dark brown-black mixture will form.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 2-4 hours.
-
Upon completion, dilute the mixture with anhydrous diethyl ether (50 mL) and filter through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford heptanal.
Jones Oxidation of Borneol
Materials:
-
Borneol (1.54 g, 10.0 mmol)
-
Acetone (50 mL)
-
Jones Reagent (a solution of CrO₃ in H₂SO₄ and water)
-
Isopropyl alcohol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve borneol (1.54 g) in acetone (50 mL) in a 250 mL Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with stirring, maintaining the temperature below 20 °C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the solution is uniformly green.
-
Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain camphor.
Green Chemistry and Sustainability
A critical aspect of modern chemical synthesis is the consideration of environmental impact. Green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor) provide a quantitative measure of the "greenness" of a reaction.
-
Atom Economy: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
E-Factor: Total Mass of Waste / Mass of Product
| Oxidation Method | Atom Economy (Typical) | E-Factor (Typical) | Key Green Chemistry Considerations |
| TEMPO-mediated | High (catalytic) | Low | Can use air as the terminal oxidant, producing only water as a byproduct. Avoids heavy metals. |
| Swern Oxidation | Low | High | Avoids heavy metals, but uses stoichiometric reagents and produces significant waste. |
| Dess-Martin (DMP) | Very Low | Very High | High molecular weight reagent leads to a large amount of waste per unit of product. |
| PCC Oxidation | Low | High | Use of a stoichiometric amount of a toxic, carcinogenic heavy metal. |
| Jones Oxidation | Low | High | Use of a stoichiometric amount of a highly toxic and carcinogenic heavy metal in harsh acidic conditions. |
Safety and Waste Disposal
-
TEMPO-mediated oxidation: Generally considered safe, with the primary hazard depending on the co-oxidant used. Bleach can generate chlorine gas, and other oxidants may have their own hazards.
-
Swern Oxidation: The reaction must be kept at low temperatures to avoid a dangerous exothermic decomposition. The byproduct, dimethyl sulfide, is volatile, flammable, and has a strong, unpleasant odor. Byproducts like carbon monoxide are toxic.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is known to be potentially explosive, especially when heated or subjected to shock. Care must be taken during storage and handling.
-
PCC and Jones Oxidation: Chromium(VI) compounds are highly toxic, carcinogenic, and environmentally damaging.[21][22] Strict protocols must be followed for handling these reagents and for the disposal of chromium-containing waste, which typically involves reduction of Cr(VI) to the less toxic Cr(III) followed by precipitation.[23][24][25]
Conclusion
The choice of an alcohol oxidation method is a multifaceted decision that requires careful consideration of the substrate's properties, the desired product, and the overall synthetic strategy, including scalability, cost, and environmental impact.
TEMPO-mediated oxidation stands out as a versatile and green alternative, particularly for the selective oxidation of primary alcohols to aldehydes. Its catalytic nature and the ability to use environmentally benign co-oxidants like air make it an attractive option for sustainable synthesis.
Swern and Dess-Martin oxidations offer mild conditions and broad functional group tolerance, making them valuable tools for the synthesis of complex and sensitive molecules, despite their drawbacks in terms of waste generation and safety (DMP).
Chromium-based reagents like PCC and Jones oxidation , while historically significant and still used in some applications, are increasingly being replaced due to the severe toxicity and environmental hazards associated with hexavalent chromium. Their use should be carefully justified and managed with stringent safety and disposal protocols.
Ultimately, the optimal choice will depend on a thorough evaluation of the factors outlined in this guide. For researchers and drug development professionals, a deep understanding of these methods is essential for designing efficient, safe, and sustainable synthetic routes.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 17. Jones oxidation - Wikipedia [en.wikipedia.org]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nj.gov [nj.gov]
- 22. euroenvironmental.co.uk [euroenvironmental.co.uk]
- 23. benchchem.com [benchchem.com]
- 24. US5211853A - Method for the removal of chromium compounds from aqueous solutions - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Phenylbutanal: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Phenylbutanal (CAS No. 18328-11-5), a common reagent in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. All personnel handling this chemical must be familiar with its hazards and the appropriate disposal protocols.
Immediate Safety Considerations
This compound is classified with the following hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1][2][3]
-
May be harmful if swallowed or in contact with skin.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Respiratory protection may be required in case of inadequate ventilation.[3]
Waste Segregation and Collection
Do not dispose of this compound down the drain or in regular trash. It must be treated as hazardous chemical waste.
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for all this compound waste, including contaminated materials. The container must be compatible with organic aldehydes.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, sensitizer).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents and strong acids.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills (contained and manageable by trained personnel):
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If possible, work within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the liquid.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) and place them in the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or designated safety officer.
For Major Spills (large volume, uncontained, or in a poorly ventilated area):
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Activate Emergency Procedures: Follow your institution's emergency response plan. This may include activating a fire alarm to ensure building evacuation and contacting the institutional environmental health and safety (EHS) office or local emergency services.
-
Provide Information: Be prepared to provide the following information to emergency responders:
-
Name of the chemical (this compound)
-
Location of the spill
-
Approximate quantity spilled
-
Any known hazards
-
Disposal Procedures
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Waste Manifest: Ensure that all waste is properly documented on a hazardous waste manifest form as required by local and national regulations.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's EHS department or a contracted waste disposal service.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 18328-11-5 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H332, H335 | [4] |
| Signal Word | Warning | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Phenylbutanal
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 4-Phenylbutanal (CAS No: 18328-11-5), ensuring operational safety and regulatory compliance.
Safety and Physical Properties
This compound is a colorless liquid with a sweet, floral odor.[1] It is recognized as an irritant and a health hazard, primarily causing serious eye irritation and potential respiratory sensitization.[2][3] Adherence to the following safety protocols is critical to mitigate risks associated with its handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [2] |
| Appearance | Colorless liquid |
| Odor | Sweet, floral |
| Boiling Point | 243.3 °C at 760 mmHg |
| Melting Point | 45-48 °C[4] |
| Flash Point | 115.9 °C |
| GHS Hazard Statements | H319: Causes serious eye irritation, H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the irritant. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes the risk of inhaling vapors, which can cause respiratory sensitization.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Provides a barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as detailed in the table above.
-
-
Handling the Compound :
-
All operations involving this compound should be carried out within a fume hood to control vapor diffusion.
-
Avoid direct contact with skin and eyes.
-
Prohibit smoking and the use of open flames in the vicinity, as vapors may form explosive mixtures with air.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[3]
-
Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of unused or waste this compound as hazardous chemical waste.
-
Do not dispose of the material down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
Once cleaned and dried, deface the original label and dispose of the container as regular laboratory waste, following institutional guidelines.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
